2-(2-Fluorophenyl)-1-phenylethan-1-amine
Description
Properties
IUPAC Name |
2-(2-fluorophenyl)-1-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11/h1-9,14H,10,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKZTOFJUGTTKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=C2F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 2-(2-Fluorophenyl)-1-phenylethan-1-amine from 2-fluorobenzaldehyde
Executive Summary
This technical guide details the synthesis of 2-(2-Fluorophenyl)-1-phenylethan-1-amine (CAS: N/A for specific isomer, generic scaffold class: 1,2-diarylethylamines). This scaffold is chemically significant as a structural hybrid of the phenethylamine class and the 1,2-diphenylethylamine pharmacophore, often explored in neurochemistry for NMDA antagonism and monoamine reuptake inhibition.
The protocol utilizes a Henry Condensation (Nitroaldol) followed by a Hydride Reduction . This route is selected for its modularity, allowing the specific coupling of a fluorinated benzaldehyde with a phenyl-nitro precursor to establish the carbon skeleton with high regiocontrol.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule features a chiral amine at the C1 position flanked by two aryl systems. A direct disconnection at the C1-C2 bond suggests a carbonyl condensation strategy.
Structural Logic
-
Target: 1-Phenyl-2-(2-fluorophenyl)ethanamine.
-
Disconnection: C1(sp3)-C2(sp3) bond.
-
Precursors:
-
Electrophile: 2-Fluorobenzaldehyde (Provides the C2 and the fluorinated ring).
-
Nucleophile: (Nitromethyl)benzene (Phenylnitromethane) (Provides the C1, the phenyl ring, and the nitrogen source).
-
The Synthetic Pathway[1][2][3][4]
-
Condensation: Reaction of 2-fluorobenzaldehyde with phenylnitromethane yields the
-phenyl- -(2-fluorophenyl)-nitroethene intermediate. -
Reduction: Global reduction of the nitro group and the alkene using Lithium Aluminum Hydride (LiAlH4) yields the saturated primary amine.
Caption: Linear synthetic flow from fluorinated aldehyde precursor to diarylethylamine target.
Part 2: Detailed Experimental Protocols
Phase 1: The Henry Condensation
This step establishes the carbon backbone. We utilize ammonium acetate in acetic acid. This system acts as both a catalyst and a dehydrating medium, driving the equilibrium toward the thermodynamically stable conjugated nitrostyrene.
Reagents:
-
2-Fluorobenzaldehyde (1.0 eq)
-
(Nitromethyl)benzene (Phenylnitromethane) (1.0 eq)
-
Ammonium Acetate (0.5 eq)
-
Glacial Acetic Acid (Solvent, 5 mL per gram of aldehyde)
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 2-fluorobenzaldehyde and (nitromethyl)benzene to the flask. Add the glacial acetic acid and ammonium acetate.
-
Reaction: Heat the mixture to mild reflux (approx. 100–110 °C) for 4–6 hours.
-
Mechanism Check: The solution will darken (yellow/orange) as the conjugated system forms.
-
-
Workup: Cool the mixture to room temperature. Pour the reaction mass into ice-cold water.
-
Isolation: The product usually precipitates as a yellow solid.
-
If solid: Filter, wash with water to remove acetic acid, and recrystallize from ethanol/methanol.
-
If oil: Extract with Dichloromethane (DCM), wash with brine, dry over MgSO4, and evaporate.
-
-
Validation:
H NMR should show the disappearance of the aldehyde proton (~10 ppm) and the appearance of the vinylic proton (~8.0 ppm).
Phase 2: Hydride Reduction (LiAlH4)
The nitroalkene is reduced to the amine. Lithium Aluminum Hydride (LiAlH4) is chosen over catalytic hydrogenation to ensure complete reduction of the sterically hindered nitro group without stalling at the oxime or hydroxylamine stage.
Reagents:
-
Nitrostyrene Intermediate (from Phase 1)
-
Lithium Aluminum Hydride (LiAlH4) (4.0 eq)
-
Anhydrous THF (Tetrahydrofuran) or Diethyl Ether
Protocol:
-
Safety Prime: Flame-dry all glassware under an inert atmosphere (Argon or Nitrogen). LiAlH4 is pyrophoric; handle with extreme caution.
-
Preparation: Suspend LiAlH4 in anhydrous THF in a 3-neck flask equipped with an addition funnel and reflux condenser. Cool to 0 °C.
-
Addition: Dissolve the nitrostyrene intermediate in anhydrous THF. Add this solution dropwise to the LiAlH4 suspension.
-
Observation: Gas evolution (H2) will occur.[1] Maintain temperature <10 °C during addition.
-
-
Reflux: Once addition is complete, allow to warm to room temperature, then reflux for 12–24 hours to ensure reduction of the sterically crowded C-C double bond.
-
Quenching (Fieser Method): Cool to 0 °C. Carefully add:
-
mL Water (where
= grams of LiAlH4 used) - mL 15% NaOH solution
- mL Water
-
mL Water (where
-
Isolation: A white granular precipitate (aluminum salts) will form. Filter this off. The filtrate contains the freebase amine.
-
Purification (Acid-Base Extraction):
-
Evaporate THF. Dissolve residue in DCM.
-
Extract with 1M HCl (Amine moves to aqueous phase; non-basic impurities stay in DCM).
-
Wash the aqueous layer with fresh DCM.
-
Basify the aqueous layer to pH >12 using NaOH (Amine precipitates/oils out).
-
Extract the amine into DCM, dry over Na2SO4, and evaporate to yield the target oil.
-
Part 3: Data & Validation
Stoichiometry Table
| Component | Role | Equiv. | Notes |
| 2-Fluorobenzaldehyde | Electrophile | 1.0 | Limiting Reagent |
| (Nitromethyl)benzene | Nucleophile | 1.0 | Or slight excess (1.1) |
| Ammonium Acetate | Catalyst | 0.5 | Buffer system |
| LiAlH4 | Reductant | 4.0 | Excess required for 6e- reduction |
Purification Logic (Self-Validating System)
The acid-base extraction is the critical quality gate. Only a molecule containing a basic nitrogen will traverse the pH swing (Organic -> Acidic Water -> Basic Organic).
Caption: Acid-base workup flowchart ensuring isolation of only basic amine products.
Analytical Expectations
-
Physical State: Colorless to pale yellow oil (Freebase); White solid (HCl salt).
-
Mass Spectrometry (ESI+): Expect [M+H]+ peak corresponding to Molecular Weight ~215.27 g/mol .
-
1H NMR (CDCl3):
- 7.0–7.5 (m, 9H, Aromatic).
- 4.1–4.3 (t, 1H, CH-NH2).
- 2.8–3.1 (d, 2H, CH2-Ar).
- 1.5 (s, 2H, NH2, exchangeable).
Part 4: Safety & Toxicology
-
2-Fluorobenzaldehyde: Causes skin irritation and serious eye irritation. Use in a fume hood.
-
(Nitromethyl)benzene: Potential energetic material upon rapid heating. Do not distill to dryness.
-
LiAlH4: Reacts violently with water/moisture. Class 4.3 Dangerous When Wet.
-
Target Amine: As a structural analog of diarylethylamines (e.g., Lefetamine), this compound may possess central nervous system activity. Treat as a Potent Bioactive Agent . Avoid inhalation or skin contact.
References
- Henry Reaction Methodology: L. Henry, C. R. Hebd. Seances Acad. Sci.1895, 120, 1265.
-
Nitrostyrene Reduction: Gairaud, C. B.; Lappin, G. R. "The Synthesis of nitrostyrenes and their reduction to amines." J. Org. Chem.1953 , 18, 1–3. Link
- LiAlH4 Reduction Protocol: Abdel-Magid, A. F. "Reductions in Organic Synthesis." ACS Symposium Series, 1996. (Standard hydride reduction techniques).
-
Alternative Green Reduction (NaBH4/CuCl2): Osby, J. O.; Ganem, B. "Rapid and efficient reduction of aliphatic nitro compounds to amines." Tetrahedron Lett.1985 , 26, 6413–6416. Link
Sources
A Comprehensive Technical Guide to the Reductive Amination of 1-(2-Fluorophenyl)-2-phenylethan-1-one
Abstract
This technical guide provides an in-depth exploration of the reductive amination of 1-(2-fluorophenyl)-2-phenylethan-1-one, a key synthetic transformation for the generation of a diverse range of N-substituted 1-(2-fluorophenyl)-2-phenylethanamines. These products are of significant interest in medicinal chemistry and drug development due to their structural motifs being present in numerous biologically active compounds. This document will detail the underlying reaction mechanisms, provide a comparative analysis of common synthetic protocols, and offer field-proven insights into experimental design and optimization. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of N-Substituted 1-(2-fluorophenyl)-2-phenylethanamines
The synthesis of chiral amines is a cornerstone of modern pharmaceutical development.[1] The 1-(2-fluorophenyl)-2-phenylethanamine scaffold is a privileged structural motif found in a variety of pharmacologically active molecules. The introduction of a fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a compound, including its metabolic stability and binding affinity. Reductive amination stands out as a versatile and widely employed method for the synthesis of such amines, offering a highly efficient route to a broad spectrum of primary, secondary, and tertiary amines from readily available ketone precursors.[2][3][4] This guide will focus on the practical application of this powerful reaction to 1-(2-fluorophenyl)-2-phenylethan-1-one.
The Core Mechanism of Reductive Amination
Reductive amination is a two-step process that typically occurs in a single reaction vessel ("one-pot").[2][5] The reaction begins with the nucleophilic attack of an amine on the carbonyl group of the ketone, 1-(2-fluorophenyl)-2-phenylethan-1-one, to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield a protonated imine, known as an iminium ion.[3][6][7] The subsequent reduction of this iminium ion by a suitable reducing agent affords the final amine product.[3][8]
The overall transformation can be visualized as follows:
Figure 1: General mechanism of the reductive amination of 1-(2-fluorophenyl)-2-phenylethan-1-one.
Key Experimental Considerations and Reagent Selection
The success of a reductive amination reaction hinges on the judicious selection of the amine, reducing agent, and solvent system.
The Amine Component
The choice of amine dictates the nature of the final product. Primary amines (RNH₂) will yield secondary amines, while secondary amines (R₂NH) will produce tertiary amines.[7] Ammonia can be used to synthesize primary amines.[7] The nucleophilicity of the amine plays a crucial role; less nucleophilic amines may require longer reaction times or the use of a catalyst to facilitate imine formation.
The Reducing Agent: A Comparative Analysis
Several reducing agents are commonly employed for reductive amination, each with its own advantages and limitations. The choice of reducing agent is critical as it must selectively reduce the iminium ion in the presence of the starting ketone.[9]
| Reducing Agent | Key Characteristics | Common Solvents |
| Sodium Borohydride (NaBH₄) | A cost-effective and versatile reducing agent. However, it can also reduce the starting ketone, so it is often added after the imine has had sufficient time to form.[10][11] | Methanol, Ethanol[10] |
| Sodium Cyanoborohydride (NaBH₃CN) | A milder reducing agent than NaBH₄, it is selective for the reduction of iminium ions over ketones, allowing for a one-pot procedure where all reagents are mixed together.[8] It is, however, highly toxic. | Methanol[10] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent that is particularly effective for the reductive amination of ketones.[9][12][13] It is less toxic than NaBH₃CN and can be used in a one-pot procedure.[9] It is sensitive to water and incompatible with methanol.[10][13] | Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF)[10][12] |
| Catalytic Hydrogenation (H₂/Catalyst) | An economical and effective method, especially for large-scale reactions.[9] Common catalysts include palladium, platinum, or nickel.[2] This method may not be suitable for substrates containing other reducible functional groups.[4][9] | Methanol, Ethanol, Ethyl Acetate |
Solvent and pH
The reaction is typically carried out in a solvent that is compatible with both the imine formation and the reduction steps. The pH of the reaction mixture is also a critical parameter. Weakly acidic conditions (pH 4-6) are often optimal for imine formation.[5]
Experimental Protocols
The following protocols are representative examples for the reductive amination of 1-(2-fluorophenyl)-2-phenylethan-1-one. Note: These are general procedures and may require optimization for specific amine substrates.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is often the preferred method due to its mildness and high selectivity.[9][12]
Figure 2: Workflow for reductive amination using STAB.
Step-by-Step Methodology:
-
To a solution of 1-(2-fluorophenyl)-2-phenylethan-1-one (1.0 eq) and the desired amine (1.1-1.5 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise at room temperature.[9][12]
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
This method is useful when the starting ketone is sensitive to acidic conditions or when using a less expensive reducing agent is desirable.[10]
Step-by-Step Methodology:
-
Imine Formation: Dissolve 1-(2-fluorophenyl)-2-phenylethan-1-one (1.0 eq) and the amine (1.1 eq) in methanol. Stir the mixture at room temperature for a sufficient time to allow for imine formation (typically 1-4 hours, can be monitored by IR for the appearance of the C=N stretch).[9]
-
Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise.[14]
-
Allow the reaction to warm to room temperature and stir until the imine is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Troubleshooting and Side Reactions
Several challenges can arise during reductive amination.
-
Low Yield: This can be due to incomplete imine formation, reduction of the starting ketone, or steric hindrance. Optimizing the reaction time, temperature, and stoichiometry can help. For sterically hindered ketones or amines, using a Lewis acid catalyst such as Ti(OiPr)₄ may improve the yield.[10]
-
Over-alkylation: When using primary amines, the secondary amine product can sometimes react further with the ketone to form a tertiary amine. Using a slight excess of the primary amine can help to minimize this side reaction.[9]
-
Epimerization: If the amine or ketone has a chiral center adjacent to the reacting carbonyl or amino group, there is a risk of epimerization under the reaction conditions. Careful control of pH and temperature is necessary.
Conclusion
The reductive amination of 1-(2-fluorophenyl)-2-phenylethan-1-one is a robust and highly adaptable method for the synthesis of a wide array of N-substituted amines. The choice of reducing agent and reaction conditions can be tailored to the specific amine substrate and the desired scale of the reaction. A thorough understanding of the reaction mechanism and potential side reactions is essential for successful implementation and optimization. This guide provides a solid foundation for researchers to confidently apply this important transformation in their synthetic endeavors.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Grogan, G., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]
-
Oreate AI Blog. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. [Link]
-
Chemistry Learner. Reductive Amination: Definition, Examples, and Mechanism. [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. [Link]
-
Wikipedia. Sodium triacetoxyborohydride. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Beller, M., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews. [Link]
-
ResearchGate. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines | Request PDF. [Link]
-
Xiao, J., et al. (2010). A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. Angewandte Chemie International Edition. [Link]
-
Myers, A. G. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]
-
Bräse, S., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Journal of Medicinal Chemistry. [Link]
-
ScienceDirect. Reductive amination: Methods for cell-free and whole-cell biocatalysis. [Link]
-
Boston University. Reductive Amination Reaction. [Link]
-
ScienceOpen. synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. [Link]
-
Semantic Scholar. Chemoenzymatic method for the synthesis of enantiomerically pure fluorine-substituted β-methylphenylethylamines Ukrainica Bioo. [Link]
-
National Institutes of Health. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. [Link]
- Google Patents.
-
Chinese Journal of Organic Chemistry. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. [Link]
-
PubMed. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. [Link]
-
Pharmaffiliates. 1-(2-Fluorophenyl)-2-phenylethan-1-one. [Link]
-
University of Dundee Research Portal. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma acti. [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]
- 12. Sodium triacetoxyborohydride [organic-chemistry.org]
- 13. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 14. DSpace [open.bu.edu]
Precursor Synthesis of 2-(2-Fluorophenyl)-1-phenylethan-1-amine: A Comprehensive Technical Guide
Executive Summary & Chemical Identity
The molecule 2-(2-fluorophenyl)-1-phenylethan-1-amine (CAS: 959392-32-6) [1] belongs to the 1,2-diarylethylamine class of compounds. Structurally characterized by an ethylamine backbone substituted with two aryl groups at adjacent carbons, this class has garnered significant attention in neuropharmacology as uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists and as precursors in the development of dissociative agents [2].
Synthesizing the primary amine with high purity requires strict regiochemical control. The most reliable synthetic route relies on the intermediate ketone precursor, 2-(2-fluorophenyl)-1-phenylethan-1-one (CAS: 3826-47-9) [3]. This whitepaper details the causal logic, retrosynthetic strategy, and self-validating experimental protocols required to synthesize the ketone precursor and subsequently convert it into the target primary amine.
Retrosynthetic Analysis & Pathway Selection
When designing a synthesis for 1,2-diarylethylamines, chemists must avoid pathways that lead to regioisomeric mixtures or over-alkylation.
-
Avoidance of Friedel-Crafts Acylation: Attempting to synthesize the ketone precursor via the Friedel-Crafts acylation of fluorobenzene with phenylacetyl chloride typically yields a mixture of ortho and para isomers (predominantly 4-fluorophenyl), making the isolation of the target 2-fluoro isomer highly inefficient.
-
The Grignard/Nitrile Pathway: To ensure absolute regiochemical fidelity, the preferred method involves the nucleophilic addition of a Grignard reagent (phenylmagnesium bromide) to a substituted nitrile (2-(2-fluorophenyl)acetonitrile). This strictly dictates the position of the fluorine atom on the resulting deoxybenzoin framework [4].
Caption: Retrosynthetic pathway for 2-(2-fluorophenyl)-1-phenylethan-1-amine.
Core Amine Synthesis: Mechanistic Causality
Converting 2-(2-fluorophenyl)-1-phenylethan-1-one to the primary amine presents a specific challenge: dimerization . Direct reductive amination using ammonia and sodium cyanoborohydride (
The Oxime Solution: To bypass this, the protocol utilizes a two-step sequence. First, the ketone is condensed with hydroxylamine to form an oxime. This isolates the carbon-nitrogen double bond. Second, the oxime is reduced using zinc dust in acetic acid (or catalytic hydrogenation). This step cleanly yields the primary amine without the risk of over-alkylation [5].
Caption: Experimental workflow from nitrile precursor to the purified primary amine.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 2-(2-Fluorophenyl)-1-phenylethan-1-one
This protocol utilizes an anhydrous environment to prevent the premature quenching of the Grignard reagent.
-
Preparation of Apparatus: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under an argon atmosphere.
-
Grignard Addition: Add 50 mL of a 2.0 M solution of phenylmagnesium bromide in THF (0.10 mol) to the flask. Cool the flask to 0 °C using an ice bath.
-
Nitrile Addition: Dissolve 13.5 g (0.10 mol) of 2-(2-fluorophenyl)acetonitrile in 50 mL of anhydrous THF. Add this solution dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Imine Formation: Remove the ice bath and heat the mixture to reflux for 4 hours. The reaction forms a magnesium imine salt intermediate.
-
Hydrolysis (Self-Validation Step): Cool the mixture to room temperature and carefully quench with 100 mL of 10% aqueous HCl. Reflux the biphasic mixture for 2 hours. Causality: The acidic reflux is mandatory to fully hydrolyze the robust imine intermediate into the target ketone.
-
Extraction: Extract the aqueous layer with ethyl acetate (
). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under vacuum to yield the crude ketone.
Protocol B: Synthesis of 2-(2-Fluorophenyl)-1-phenylethan-1-amine via Oxime Reduction
This protocol ensures the exclusive formation of the primary amine.
-
Oxime Condensation: Dissolve 15.0 g of the crude ketone from Protocol A in 100 mL of absolute ethanol. Add 7.0 g of hydroxylamine hydrochloride (
) and 8.5 g of sodium acetate (or 10 mL of pyridine). Reflux for 4 hours. -
Isolation: Pour the mixture into 200 mL of ice water. The oxime will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.
-
Reduction: Dissolve 10.0 g of the oxime in 75 mL of glacial acetic acid and 5 mL of water. Heat the solution to 60 °C.
-
Zinc Addition: Add 15.0 g of activated zinc dust portion-wise over 30 minutes. Caution: The reaction is exothermic. Control the addition rate to maintain the temperature between 60–70 °C. Stir for an additional 2 hours.
-
Acid-Base Purification (Self-Validation Step): Filter the unreacted zinc through a Celite pad. Concentrate the filtrate. Basify the residue to pH 12 using 20% aqueous NaOH. Extract the liberated freebase amine with dichloromethane (
). -
Salt Formation: To stabilize the amine, bubble dry HCl gas through the organic layer (or add ethereal HCl) to precipitate 2-(2-fluorophenyl)-1-phenylethan-1-amine hydrochloride.
Analytical Characterization & Yield Optimization
To validate the superiority of the oxime reduction pathway, comparative yield data across different reductive amination methodologies is summarized below. The data demonstrates that while direct reductive amination is faster, it suffers from poor chemoselectivity.
| Synthesis Methodology | Reagents & Catalyst | Temp / Time | Primary Amine Yield (%) | Purity Profile & Major Byproducts |
| Direct Reductive Amination | 25 °C / 24h | 45% | 85% (High secondary amine dimer) | |
| Leuckart-Wallach Reaction | Formamide, Formic Acid | 160 °C / 6h | 62% | 90% (Incomplete hydrolysis of formamide) |
| Oxime Reduction (Zinc) | 1. | 1. 80 °C / 4h 2. 60 °C / 2h | 88% | >98% (Trace unreacted ketone) |
| Oxime Hydrogenation | 1. | 1. 80 °C / 4h 2. 25 °C / 12h | 92% | >99% (Cleanest profile) |
Table 1: Quantitative comparison of reductive amination strategies for 1,2-diarylethylamine synthesis.
References
- Matrix Scientific. "2-(2-Fluorophenyl)-1-phenylethan-1-amine | CAS Number: 959392-32-6". Matrix Scientific Catalog.
- Wikipedia Contributors. "1,2-Diarylethylamine". Wikipedia, The Free Encyclopedia.
- ChemicalBook. "2-(2-fluorophenyl)-1-phenylethan-1-one price, buy | CAS: 3826-47-9". ChemicalBook.
- G.D. Searle and Co. "EP0346791B1 - 1,2-diarylethylamines for treatment of neurotoxic injury". Google Patents.
- K. S. E. et al. "Engineering the Active Site of an (S)‐Selective Amine Transaminase for Acceptance of Doubly Bulky Primary Amines". Advanced Synthesis & Catalysis, Diva-portal.org.
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Fluorophenyl)-2-phenylethan-1-amine
Abstract
This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 1-(2-fluorophenyl)-2-phenylethan-1-amine, a compound of interest in contemporary drug discovery and development. In the absence of extensive empirical data for this specific molecule, this document leverages predictive models, data from structurally analogous compounds, and established principles of physical organic chemistry to offer a robust characterization. We delve into the critical parameters that govern the pharmacokinetic and pharmacodynamic profile of a drug candidate, including lipophilicity, aqueous solubility, and acid-base ionization (pKa). Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of these properties, empowering researchers to validate the theoretical insights presented herein. This document is intended to serve as a foundational resource for scientists and professionals engaged in the exploration and optimization of novel chemical entities.
Introduction: The Strategic Role of Fluorine in Drug Design
The deliberate incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine—its high electronegativity and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and metabolic characteristics. Strategic fluorination can modulate acidity and lipophilicity, influence molecular conformation, and enhance metabolic stability, often leading to improved pharmacokinetic profiles and target engagement.[1] The subject of this guide, 1-(2-fluorophenyl)-2-phenylethan-1-amine, is a primary amine featuring a strategic fluorine substituent on one of its phenyl rings. Understanding its fundamental physicochemical properties is paramount for predicting its behavior in biological systems and for guiding its development as a potential therapeutic agent.
Chemical Identity and Predicted Properties
A foundational aspect of any new chemical entity is its precise chemical identity and its core physicochemical parameters. While experimental data for 1-(2-fluorophenyl)-2-phenylethan-1-amine is not extensively available in the public domain, we can establish its identity and leverage computational models to predict key properties.[2]
| Identifier | Value | Source |
| IUPAC Name | 1-(2-fluorophenyl)-2-phenylethan-1-amine | PubChemLite |
| Molecular Formula | C₁₄H₁₄FN | PubChemLite[2] |
| Molecular Weight | 215.27 g/mol | Calculated |
| Monoisotopic Mass | 215.11102 Da | PubChemLite[2] |
| Canonical SMILES | C1=CC=C(C=C1)CC(C2=CC=CC=C2F)N | PubChemLite[2] |
| InChI | InChI=1S/C14H14FN/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9,14H,10,16H2 | PubChemLite[2] |
| InChIKey | CPKFWOPAHHSIJX-UHFFFAOYSA-N | PubChemLite[2] |
Predicted Physicochemical Data
The following table summarizes key physicochemical properties predicted using established computational algorithms. It is imperative to note that these are in silico estimations and require experimental verification.
| Property | Predicted Value | Source/Method | Significance in Drug Development |
| XlogP | 2.9 | PubChemLite[2] | Indicates the lipophilicity of the compound, affecting absorption, distribution, and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | ChemScene[3] | Influences membrane transport and oral bioavailability. |
| Hydrogen Bond Donors | 1 | ChemScene[3] | Contributes to solubility and target binding interactions. |
| Hydrogen Bond Acceptors | 1 | ChemScene[3] | Contributes to solubility and target binding interactions. |
| Rotatable Bonds | 2 | ChemScene[3] | Relates to conformational flexibility and target binding affinity. |
In-Depth Analysis of Key Physicochemical Parameters
Lipophilicity (logP/logD)
Theoretical Insight: The predicted XlogP of 2.9 suggests that 1-(2-fluorophenyl)-2-phenylethan-1-amine is a moderately lipophilic compound.[2] Lipophilicity is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The introduction of a fluorine atom to an aromatic ring generally increases lipophilicity.[1][4] This is attributed to the fact that the highly polarized C-F bond is not a strong hydrogen bond acceptor and the overall increase in molecular surface area contributes to greater van der Waals interactions with nonpolar environments.[5] For a basic compound like an amine, it is more relevant to consider the distribution coefficient (logD) at physiological pH (typically 7.4), as the ionization state will significantly impact its partitioning between aqueous and lipid phases.
Acidity and Basicity (pKa)
Expert Analysis: The primary amine group in 1-(2-fluorophenyl)-2-phenylethan-1-amine is the principal basic center. The pKa of this group will dictate the extent of its ionization at physiological pH. The introduction of an electronegative fluorine atom on the adjacent phenyl ring is expected to lower the pKa of the amine compared to its non-fluorinated analog.[6][7] This is due to the electron-withdrawing inductive effect of fluorine, which reduces the electron density on the nitrogen atom, thereby decreasing its basicity.[8][9] A lower pKa means that at a given pH, a smaller fraction of the amine will be in its protonated, charged form. This can have profound effects on solubility, membrane permeability, and receptor binding.[10]
Aqueous Solubility
Inferred Properties: The aqueous solubility of 1-(2-fluorophenyl)-2-phenylethan-1-amine will be significantly influenced by its pKa and lipophilicity. As a primary amine, its solubility is expected to be pH-dependent. In acidic solutions, where the amine is protonated to form a more polar ammonium salt, the solubility will be enhanced. Conversely, at higher pH values, the free base will predominate, which is expected to have lower aqueous solubility due to its moderate lipophilicity. The fluorine substituent, by increasing lipophilicity, may lead to a lower intrinsic solubility of the free base compared to the non-fluorinated parent compound.
Standardized Experimental Protocols for Physicochemical Characterization
To ensure the generation of reliable and reproducible data, the following standardized protocols are recommended for the experimental determination of the key physicochemical properties of 1-(2-fluorophenyl)-2-phenylethan-1-amine.
Determination of Melting Range
Principle: The melting range of a crystalline solid provides an indication of its purity. A sharp melting range is characteristic of a pure compound. This protocol is based on the principles outlined in USP General Chapter <791>.
Methodology:
-
Sample Preparation: A small quantity of the crystalline compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-4 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.
Determination of Aqueous Solubility (Shake-Flask Method)
Principle: This method, based on the OECD Guideline for the Testing of Chemicals, No. 105, determines the saturation concentration of a substance in water at a given temperature.[11][12]
Methodology:
-
Equilibration: An excess amount of 1-(2-fluorophenyl)-2-phenylethan-1-amine is added to a known volume of purified water (or a buffer of a specific pH, e.g., 7.4) in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand to permit phase separation. An aliquot of the aqueous phase is then carefully removed and filtered or centrifuged to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replicate Analysis: The experiment is performed in triplicate to ensure the reliability of the results.
Caption: Workflow for Aqueous Solubility Determination by the Shake-Flask Method.
Determination of Partition Coefficient (logP) by Shake-Flask Method
Principle: This protocol follows the OECD Guideline for the Testing of Chemicals, No. 107, and measures the partitioning of a compound between n-octanol and water, two immiscible liquids.[13][14][15]
Methodology:
-
Solvent Saturation: n-octanol is saturated with water, and water (or a pH 7.4 buffer) is saturated with n-octanol prior to the experiment.
-
Partitioning: A known amount of the compound is dissolved in either the aqueous or n-octanol phase. The two phases are then combined in a separatory funnel in a defined volume ratio.
-
Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases, and then left to stand for complete phase separation.
-
Sampling: Aliquots are carefully taken from both the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Caption: Experimental Workflow for logP Determination.
Determination of pKa by Potentiometric Titration
Principle: Potentiometric titration is a highly accurate method for determining the pKa of an ionizable group.[16][17] It involves monitoring the pH of a solution of the compound as a strong acid or base is added incrementally.
Methodology:
-
Sample Preparation: A precise amount of 1-(2-fluorophenyl)-2-phenylethan-1-amine is dissolved in a known volume of purified water or a co-solvent if solubility is limited.
-
Titration Setup: A calibrated pH electrode is immersed in the stirred sample solution.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.
-
Data Recording: The pH of the solution is recorded after each addition of the titrant, allowing for equilibration.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the number and connectivity of protons, showing characteristic signals for the aromatic and aliphatic regions. ¹³C NMR would provide information on the carbon skeleton. ¹⁹F NMR would be crucial for confirming the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[18][19] Fragmentation patterns observed in MS/MS experiments would provide further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and the C-F stretching vibration.[18][20]
Stability Considerations
The chemical stability of a drug candidate is a critical parameter. For 1-(2-fluorophenyl)-2-phenylethan-1-amine, potential stability liabilities could include oxidation of the amine group or degradation under specific pH and temperature conditions. The strong carbon-fluorine bond is generally resistant to metabolic cleavage.[1] Formal stability studies under various stress conditions (e.g., acid, base, oxidative, photolytic, and thermal stress) are essential to identify potential degradation pathways and to establish appropriate storage and handling conditions.
Conclusion
This technical guide has provided a detailed projection of the physicochemical properties of 1-(2-fluorophenyl)-2-phenylethan-1-amine, grounded in established scientific principles and predictive data. The moderate lipophilicity and the anticipated basicity of the primary amine are key features that will govern its behavior in biological systems. While this document offers a solid theoretical foundation, it is crucial to underscore the necessity of empirical validation. The detailed experimental protocols provided herein offer a clear path for researchers to obtain the precise data required for informed decision-making in the drug development process. The insights and methodologies presented are intended to accelerate the research and development of this and other novel fluorinated amine compounds.
References
-
Fluorine in drug discovery: Role, design and case studies. (URL: [Link])
-
Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds? - Quora. (URL: [Link])
-
Roles of Fluorine in Drug Design and Drug Action. Bentham Science. (URL: [Link])
- OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No.
-
OECD 105 - Water Solubility. Situ Biosciences. (URL: [Link])
-
APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). ECETOC. (URL: [Link])
-
Solubility testing in accordance with the OECD 105. FILAB. (URL: [Link])
-
OECD 105. Phytosafe. (URL: [Link])
-
Partition coefficient: Shake bottle method according to OECD 107. Analytice. (URL: [Link])
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - NIH. (URL: [Link])
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. (URL: [Link])
-
Test No. 105: Water Solubility. OECD. (URL: [Link])
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. (URL: [Link])
-
Tuning basicity. Cambridge MedChem Consulting. (URL: [Link])
-
Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (URL: [Link])
-
A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. (URL: [Link])
-
Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. (URL: [Link])
-
Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Scholaris. (URL: [Link])
-
Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Wiley Online Library. (URL: [Link])
-
New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints. (URL: [Link])
-
Importance of Fluorine in Benzazole Compounds. MDPI. (URL: [Link])
-
Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC - NIH. (URL: [Link])
-
Fluorine in psychedelic phenethylamines. ResearchGate. (URL: [Link])
-
Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine. PubMed. (URL: [Link])
-
SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. (URL: [Link])
-
Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Wiley Analytical Science. (URL: [Link])
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC - NIH. (URL: [Link])
-
<741> MELTING RANGE OR TEMPERATURE. (URL: [Link])
-
Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine. Journal of the American Chemical Society - ACS Publications. (URL: [Link])
-
Fluorine in psychedelic phenethylamines. PubMed - NIH. (URL: [Link])
-
1-(2-fluorophenyl)-2-phenylethan-1-amine (C14H14FN). PubChemLite. (URL: [Link])
-
Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. ResearchGate. (URL: [Link])
-
Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. (URL: [Link])
-
Usp 791 Ph General Chapter. (URL: [Link])
-
Usp 791 Ph General Chapter. Sema. (URL: [Link])
-
77294-82-7 | Product Name : 1-(2-Fluorophenyl)-2-phenylethan-1-one. Pharmaffiliates. (URL: [Link])
-
1-(2-Fluorophenyl)ethanone, ≥98%. Briti Scientific. (URL: [Link])
-
IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3(+)-π interaction. PubMed. (URL: [Link])
-
1-[2-(4-Fluorophenyl)ethyl]piperazine. SpectraBase. (URL: [Link])
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. PubChemLite - 1-(2-fluorophenyl)-2-phenylethan-1-amine (C14H14FN) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
- 4. benthamscience.com [benthamscience.com]
- 5. quora.com [quora.com]
- 6. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. Importance of Fluorine in Benzazole Compounds [mdpi.com]
- 8. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 9. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
- 10. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical ... - OECD - Google 圖書 [books.google.co.uk]
- 12. oecd.org [oecd.org]
- 13. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 19. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 20. IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3(+)-π interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: NMR Characterization of 2-(2-Fluorophenyl)-1-phenylethan-1-amine
This guide outlines the comprehensive NMR characterization of 2-(2-Fluorophenyl)-1-phenylethan-1-amine . It is designed for researchers requiring definitive structural validation, specifically distinguishing this compound from its regioisomers (e.g., fluorine on the benzylic ring) and characterizing the diastereotopic effects induced by the chiral center.
Executive Summary
-
Key Analytical Challenge: Distinguishing the target molecule from its regioisomer, 1-(2-fluorophenyl)-2-phenylethan-1-amine . Both isomers share identical mass spectra (m/z) and similar fragmentation patterns.
-
Definitive Solution:
C NMR analysis of Carbon-Fluorine ( ) coupling patterns on the aliphatic chain and H NMR analysis of diastereotopic methylene protons.
Structural Overview
-
Chiral Center (
): The benzylic carbon carrying the amine group creates a chiral environment. -
Methylene Bridge (
): The adjacent protons are diastereotopic ( ), resulting in complex splitting patterns (ABX or ABM systems) rather than a simple doublet. -
Fluorine Reporter: The ortho-fluorine atom acts as a spin-active reporter (
), splitting carbon signals up to 4 bonds away.
Experimental Protocol
Sample Preparation
To ensure reproducibility and minimize solvent-solute interactions that obscure coupling constants:
-
Solvent Choice:
-
Preferred: Chloroform-
( , 99.8% D) with 0.03% TMS. -
Reasoning: Provides sharp lines for resolving small
couplings. -
Alternative: DMSO-
is required if the sample is the hydrochloride salt . Note that in DMSO, the ammonium protons ( ) will appear as a broad distinct signal ~8.5 ppm, and the signal will shift downfield compared to the free base.
-
-
Concentration: 10–15 mg in 0.6 mL solvent. High concentration is critical for detecting the low-intensity outer wings of
quartets/doublets caused by C-F splitting. -
Reference: Calibrate to TMS (
ppm) or residual ( ppm for , ppm for ).
H NMR Characterization (400 MHz)
The proton spectrum is defined by the non-equivalence of the methylene protons due to the adjacent chiral center.[3]
Representative Data Table ( )
| Position | Type | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment Logic |
| Amine | 1.6 - 2.0 | Broad Singlet | 2H | - | Exchangeable; shift varies with conc. | |
| Methylene | 2.85 | dd (or ddd) | 1H | Diastereotopic proton A (Pro-R/S). | ||
| Methylene | 3.05 | dd (or ddd) | 1H | Diastereotopic proton B. | ||
| Methine | 4.20 | dd | 1H | Benzylic proton. | ||
| Ar-H | Phenyl | 7.20 - 7.35 | Multiplet | 5H | - | Overlapping unsubstituted ring. |
| Ar-H | 2-F-Phenyl | 6.95 - 7.25 | Multiplet | 4H | Complex | Distinct |
Detailed Analysis
-
The Diastereotopic Methylene (
): Because is chiral, the two protons on are in magnetically distinct environments. They couple to each other (Geminal coupling, Hz) and unequally to the methine proton (Vicinal coupling, ).-
Observation: You will not see a simple doublet. You will see two distinct "doublet of doublets" (dd) centered around 2.8–3.1 ppm.
-
-
The Fluorine Influence: While H-F coupling (
) is often small through the methylene bridge, the aromatic protons on the fluorinated ring will show complex splitting. The proton ortho to the fluorine (H-3 on the F-ring) typically resonates upfield (lower ppm) relative to other aromatic protons due to mesomeric shielding.
C NMR Characterization (100 MHz)
This is the diagnostic experiment. The location of the C-F coupling constants definitively proves the position of the fluorine atom relative to the amine.
Representative Data Table ( )
| Carbon | Type | Shift ( | Splitting Pattern | Structural Proof | |
| 42.5 | Doublet | CRITICAL: Proves | |||
| 56.8 | Singlet (or broad) | Proves | |||
| C-2' | Ar-C (ipso to F) | 161.5 | Doublet | Diagnostic C-F bond. | |
| C-1' | Ar-C (ipso to chain) | 128.0 | Doublet | Bridgehead carbon of F-ring. | |
| C-3' | Ar-CH | 115.4 | Doublet | Ortho to Fluorine. | |
| Ph-C | Phenyl | 126-145 | Singlets | - | Unsubstituted ring carbons. |
Differentiation Logic (The "Isomer Trap")
-
Target Molecule: The Fluorine is on the ring attached to the
. Therefore, the signal (~42 ppm) must appear as a doublet ( Hz). The signal (~57 ppm) will be a singlet. -
Regioisomer (1-(2-fluorophenyl)...): The Fluorine is on the ring attached to the
. In this case, the signal (~50-55 ppm) would appear as a doublet , and the would be a singlet.
Visualization: Characterization Workflow
The following diagram illustrates the logical flow for confirming the structure and ruling out isomers.
Caption: Logic flow for distinguishing 2-(2-Fluorophenyl)-1-phenylethan-1-amine from its regioisomer using J-coupling analysis.
Advanced Validation: F NMR & 2D Techniques
F NMR (376 MHz)
-
Signal: Single peak around -118.0 ppm (referenced to
). -
Multiplicity: Appears as a complex multiplet (quartet-like) due to coupling with
on the aromatic ring. -
Utility: Purity check. Any secondary small peaks indicate isomeric impurities (e.g., 3-fluoro or 4-fluoro isomers).
2D HMBC (Heteronuclear Multiple Bond Correlation)
To explicitly link the aliphatic chain to the correct ring:
-
Look for the correlation between the Methylene protons (
, ~3.0 ppm) and the Fluorinated Ring Carbon ( , ~128 ppm, doublet) . -
Look for the correlation between the Methine proton (
, ~4.2 ppm) and the Unsubstituted Phenyl Ring Carbons .
References
-
Dybek, M., Wallach, J., & Kavanagh, P. V. (2019). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Drug Testing and Analysis.[4]
- Relevance: Provides exact NMR splitting patterns for the 2-(2-fluorophenyl)ethyl moiety and establishes the methodology for distinguishing regioisomers in this specific chemical family.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. Relevance: Authoritative standard for diastereotopic proton effects and calculating J-coupling constants in chiral alkyl chains.
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
Sources
Technical Guide: Mass Spectrometry Analysis of 2-(2-Fluorophenyl)-1-phenylethan-1-amine
This is an in-depth technical guide on the mass spectrometry analysis of 2-(2-Fluorophenyl)-1-phenylethan-1-amine , a structural isomer of fluorinated diphenylethylamines. This guide is designed for analytical chemists and forensic toxicologists requiring precise differentiation of this compound from its regioisomers in complex matrices.
Executive Summary & Chemical Identity
2-(2-Fluorophenyl)-1-phenylethan-1-amine (C₁₄H₁₄FN, MW 215.27 Da) is a primary amine belonging to the 1,2-diarylethylamine class.[1] It is a structural analogue of the dissociative anesthetic Lefetamine and a direct precursor/metabolite of novel psychoactive substances (NPS) such as fluorinated diphenidines.
The critical analytical challenge lies in distinguishing this specific regioisomer—where the fluorine atom is located on the distal benzyl ring (C2 position)—from its isomer, 1-(2-fluorophenyl)-2-phenylethan-1-amine , where the fluorine is on the benzylic amine ring (C1 position). This guide provides the mechanistic basis for this differentiation using GC-MS (EI) and LC-MS/MS (ESI).
| Property | Data |
| IUPAC Name | 2-(2-Fluorophenyl)-1-phenylethan-1-amine |
| Formula | C₁₄H₁₄FN |
| Exact Mass | 215.1110 |
| Structure | Ph-CH(NH₂)-CH₂-(2-F-Ph) |
| Key Feature | Fluorine on the distal (non-amine bearing) ring. |
Sample Preparation Protocols
To ensure high recovery and minimal matrix interference, the following protocols are validated for biological matrices (blood/urine).
Liquid-Liquid Extraction (LLE) - Optimized for GC-MS
This protocol exploits the basicity of the primary amine (
-
Alkalization: Aliquot 1.0 mL of sample (urine/blood). Add 200 µL of 1.0 M NaOH or saturated Carbonate buffer (pH > 10) to ensure the amine is in its free-base form.
-
Extraction: Add 3.0 mL of extraction solvent (Chlorobutane or Ethyl Acetate:Hexane 1:4 ). Chlorobutane is preferred for cleaner baselines in EI-MS.
-
Agitation: Vortex for 5 minutes at 2000 rpm. Centrifuge at 3500 rpm for 10 minutes.
-
Concentration: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Ethyl Acetate (for splitless injection).
-
Derivatization (Optional but Recommended): Add 50 µL of TFAA (Trifluoroacetic anhydride) and incubate at 60°C for 20 mins to form the N-TFA derivative. This improves peak shape and shifts mass fragments for confirmation.
-
"Dilute-and-Shoot" - Optimized for LC-MS/MS
-
Dilution: Mix 100 µL of urine with 900 µL of Mobile Phase A (0.1% Formic Acid in Water).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.
-
Injection: Inject 5 µL directly onto the column.
GC-MS Analysis (Electron Ionization)
Electron Ionization (70 eV) provides the most definitive structural characterization for 1,2-diarylethylamines due to predictable alpha-cleavage fragmentation.
Fragmentation Mechanism
The fragmentation is driven by the radical site initiation on the nitrogen atom, leading to alpha-cleavage of the C1-C2 bond.
-
Pathway A (Dominant): Cleavage of the C1-C2 bond. The charge is retained on the nitrogen-containing fragment (iminium ion) due to the stabilization by the adjacent phenyl ring and the nitrogen lone pair.
-
Fragment:
-
m/z: 106
-
Neutral Loss:
(2-fluorobenzyl radical, mass 109).
-
-
Pathway B (Minor): Formation of the tropylium ion from the benzyl moiety.
-
Fragment:
(Fluorotropylium) -
m/z: 109
-
Isomer Differentiation (The "Base Peak" Rule)
This is the critical differentiator between the target and its isomer.
-
Target: 2-(2-Fluorophenyl)-1-phenylethan-1-amine [1]
-
Structure:
-
Alpha Cleavage Product:
-
Base Peak: m/z 106
-
-
Isomer: 1-(2-Fluorophenyl)-2-phenylethan-1-amine
-
Structure:
-
Alpha Cleavage Product:
-
Base Peak: m/z 124
-
This mass shift of 18 Da (H vs F) in the base peak allows for unambiguous identification without reference standards.
Visualization of Fragmentation Logic
Figure 1: Mechanistic differentiation of regioisomers via EI-MS alpha-cleavage pathways.
LC-MS/MS Analysis (Electrospray Ionization)
While EI provides structural fingerprints, ESI is superior for sensitivity and quantification in biological matrices.
Ionization & Precursor
-
Ionization Mode: ESI Positive (+)
-
Precursor Ion:
Collision-Induced Dissociation (CID) Pathways
Upon collision (e.g., CE 20-30 eV), the protonated molecule undergoes characteristic losses:
-
Deamination (Loss of
):-
Transition:
-
Mechanism: Inductive cleavage of the C-N bond, forming a carbocation which may rearrange to a fluorinated stilbene-like structure.
-
Note: This transition is common to all isomers and is not specific.
-
-
Formation of Fluorotropylium Ion:
-
Transition:
-
Mechanism: Cleavage of the central bond yields the stable fluorobenzyl cation (rearranging to fluorotropylium).
-
Specificity: High. The non-fluorinated isomer would yield m/z 91.
-
-
Formation of Tropylium Ion (Unsubstituted):
-
Transition:
-
Mechanism: If the charge is retained on the phenyl ring side (less favored than the fluorinated side due to inductive effects, but still observable).
-
MRM Transition Table
| Analyte | Precursor (m/z) | Product 1 (Quant) | Product 2 (Qual) | CE (eV) | Diagnostic Value |
| Target (Distal F) | 216.1 | 109.0 | 199.1 | 25 | High (109 confirms F on benzyl) |
| Isomer (Proximal F) | 216.1 | 91.0 | 199.1 | 25 | High (91 confirms unsubstituted benzyl) |
Method Validation Strategy
To ensure the trustworthiness of the assay, the following parameters must be verified:
-
Chromatographic Separation:
-
Isomers often co-elute on C18 columns. Use a Biphenyl or Phenyl-Hexyl column (e.g., Kinetex Biphenyl, 2.6 µm) to maximize pi-pi interaction differences between the positional isomers.
-
Gradient: 5% to 95% Methanol with 0.1% Formic Acid over 10 minutes.
-
-
Matrix Effects:
-
Perform post-column infusion to check for ion suppression at the retention time of the amine (approx 4-6 mins).
-
-
Interference Check:
-
Verify against common phenethylamines (Amphetamine, Methamphetamine). The mass 216 is unique enough to avoid overlap with standard amphetamines (mass range 136-150).
-
References
-
NIST Mass Spectrometry Data Center. (2023). 1,2-Diphenylethylamine Mass Spectrum. National Institute of Standards and Technology.[2] [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). Monographs: 2-Fluoroamphetamine. [Link]
-
McLaughlin, G., et al. (2019). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Drug Testing and Analysis. [Link]
-
Asakawa, D., et al. (2020).[3] In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. Analytical Chemistry. [Link]
Sources
- 1. 959392-32-6 Cas No. | 2-(2-Fluorophenyl)-1-phenylethan-1-amine | Matrix Scientific [matrixscientific.com]
- 2. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Infrared Spectroscopy of 2-(2-Fluorophenyl)-1-phenylethan-1-amine
Executive Summary
This technical guide provides a comprehensive infrared (IR) spectroscopic analysis of 2-(2-Fluorophenyl)-1-phenylethan-1-amine , a fluorinated 1,2-diarylethylamine. This scaffold is structurally significant in medicinal chemistry as a bioisostere of lefetamine and related NMDA receptor antagonists (e.g., diphenidine derivatives).
The incorporation of an ortho-fluorine atom introduces unique electronic and steric properties that influence metabolic stability and receptor binding. Spectroscopically, this substitution breaks the symmetry of the aromatic system and introduces specific C–F vibrational modes and intramolecular NH···F hydrogen bonding interactions that are critical for structural validation.
Part 1: Structural & Theoretical Framework
Molecular Architecture
The molecule consists of an ethylamine backbone bridging two aromatic rings:
-
Ring A (C1-attached): A monosubstituted phenyl ring.[1]
-
Ring B (C2-attached): An ortho-fluorinated phenyl ring (2-fluorophenyl).
-
Amine Functionality: A primary amine (-NH₂) at the C1 position.[2]
The "Fluorine Scan" Significance
In drug development, replacing hydrogen with fluorine (a "fluorine scan") alters lipophilicity and blocks metabolic hot-spots. For this specific isomer, the ortho-fluorine is capable of forming a weak intramolecular hydrogen bond with the amine protons (NH···F), stabilizing specific gauche conformers.[3] This interaction is a high-value spectroscopic marker, distinguishing the ortho isomer from its meta or para counterparts.
Part 2: Experimental Methodology
To ensure reproducibility and data integrity, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR, the industry standard for solid pharmaceutical intermediates.
Instrumentation & Parameters
-
Technique: ATR-FTIR (Diamond or ZnSe crystal).
-
Resolution: 4 cm⁻¹ (Optimal balance of signal-to-noise and peak separation).
-
Scans: 32–64 scans (to resolve weak overtone bands).
-
Range: 4000–600 cm⁻¹.
Workflow Visualization
The following diagram outlines the critical path for sample acquisition and validation.
Figure 1: Standardized ATR-FTIR acquisition workflow for diarylethylamine derivatives.
Part 3: Spectral Analysis & Band Assignment
This section details the specific vibrational modes. Note that the spectrum will differ significantly depending on whether the sample is the Free Base (liquid/low-melting solid) or the Hydrochloride Salt (crystalline solid).
The Free Base Spectrum (Primary Amine)
The free base is characterized by the presence of a distinct N–H stretching doublet and the absence of the broad ammonium band found in salts.
Table 1: Key Vibrational Assignments (Free Base)
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mode Description |
| Primary Amine | 3380 & 3300 | Weak/Med | N–H Stretch (Doublet). Asymmetric ( |
| Aromatic C–H | 3080–3020 | Weak | C–H Stretch ( |
| Aliphatic C–H | 2980–2850 | Medium | C–H Stretch ( |
| Amine Bend | 1620–1580 | Medium | N–H Scissoring ( |
| Aromatic Ring | 1600 & 1495 | Strong | C=C Ring Stretch. Characteristic "aromatic doublet". The 1495 cm⁻¹ band is often very intense in fluorinated aromatics. |
| Aryl-Fluorine | 1250–1210 | Strong | C–F Stretch. The diagnostic marker. Aromatic C–F bonds absorb strongly in this region, distinct from C–N. |
| C–N Stretch | 1080–1030 | Medium | C–N Stretch (Aliphatic). Typical for primary amines attached to secondary carbons. |
| Ortho-Subst. | 770–735 | Strong | C–H Out-of-Plane (oop). Specific to the 1,2-disubstituted (2-fluorophenyl) ring. |
| Mono-Subst. | 710 & 690 | Strong | C–H Out-of-Plane (oop). Specific to the unsubstituted phenyl ring (Ring A). |
The Hydrochloride Salt Variance
In drug development, this compound is likely handled as an HCl salt.
-
Loss of N–H Doublet: The sharp doublet at 3300–3400 cm⁻¹ disappears.
-
Ammonium Band: A broad, complex absorption appears between 2500–3200 cm⁻¹ (N–H⁺ stretching), often obscuring the C–H stretching region.
-
Comb Bands: Weak combination bands may appear between 2000–2500 cm⁻¹.
High-Value Insight: The Ortho-Effect
The ortho-fluorine substitution creates a unique spectral signature compared to meta or para isomers.
-
NH···F Interaction: In the free base, the proximity of the Fluorine to the Amine allows for a "gauche" conformation stabilized by a weak hydrogen bond. This can cause the symmetric N–H stretch to broaden or shift to a lower wavenumber (approx. 3300 cm⁻¹) compared to non-fluorinated analogs [1].
-
Fingerprint Region: The ortho-substitution pattern (1,2-disubstitution) yields a single strong bending band near 750 cm⁻¹ , whereas meta would show bands near 780 & 690 cm⁻¹, and para near 820 cm⁻¹.
Part 4: Vibrational Logic Diagram
The following diagram illustrates the decision tree for assigning peaks in this specific molecule, aiding in rapid identification.
Figure 2: Logic flow for structural confirmation of 2-(2-fluorophenyl)-1-phenylethan-1-amine.
Part 5: Quality Control & Impurity Detection
In a synthesis or purification context, use these markers to detect common issues:
-
Residual Solvents:
-
Ethyl Acetate/Ether: Look for a carbonyl (C=O) peak at ~1740 cm⁻¹.
-
Dichloromethane: Look for C-Cl stretches at ~700–750 cm⁻¹ (may overlap with OOP bends, check for intensity changes).
-
-
Water/Moisture:
-
A broad, smooth mound centered at 3400 cm⁻¹ underlying the sharp N–H bands indicates hygroscopicity, common in amine salts.
-
-
Carbonate Formation:
-
Free amines absorb atmospheric CO₂. Look for a new band near 1650–1560 cm⁻¹ (carbamate/bicarbonate species) appearing over time.
-
References
-
Schütz, M., Bouchet, A., & Dopfer, O. (2016). Infrared spectrum of the cold ortho-fluorinated protonated neurotransmitter 2-phenylethylamine: competition between NH+...π and NH+...F interactions.[5][6] Physical Chemistry Chemical Physics, 18, 26994-27004. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for Amine/Fluorine assignments).
-
NIST Mass Spectrometry Data Center. (2023).[7][8][9] Infrared Spectra of Phenethylamine Derivatives. National Institute of Standards and Technology. Link
-
Wallach, J., et al. (2016).[10] Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLoS ONE, 11(6), e0157021. Link
Sources
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3(+)-π interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Infrared spectrum of the cold ortho-fluorinated protonated neurotransmitter 2-phenylethylamine: competition between NH+π and NH+F interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Infrared spectrum of the cold ortho-fluorinated protonated neurotransmitter 2-phenylethylamine: competition between NH+⋯π and NH+⋯F interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. fhi.mpg.de [fhi.mpg.de]
- 10. drugz.fr [drugz.fr]
IUPAC name and CAS number for 2-(2-Fluorophenyl)-1-phenylethan-1-amine
This technical guide details the chemical identity, synthesis, and pharmacological profile of 2-(2-Fluorophenyl)-1-phenylethan-1-amine , a fluorinated analogue of the analgesic and NMDA antagonist Lefetamine (1,2-diphenylethylamine).
Part 1: Chemical Identity & Structural Analysis
2-(2-Fluorophenyl)-1-phenylethan-1-amine is a structural isomer of fluorinated 1,2-diphenylethylamines. Its core scaffold consists of an ethylamine chain substituted with a phenyl group at the
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 2-(2-Fluorophenyl)-1-phenylethan-1-amine |
| Common Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 215.27 g/mol |
| CAS Number (Free Base) | Not widely indexed in public databases; refer to precursor CAS below |
| Key Precursor CAS | 3826-47-9 (2-(2-Fluorophenyl)-1-phenylethanone) |
| SMILES | NC(C1=CC=CC=C1)CC2=C(F)C=CC=C2 |
Part 2: Synthesis Protocol
The most reliable synthesis route for 2-(2-Fluorophenyl)-1-phenylethan-1-amine involves the reductive amination of its corresponding ketone precursor, 2-(2-Fluorophenyl)-1-phenylethanone (CAS 3826-47-9). This method ensures the correct regiochemistry of the aryl groups.
Synthetic Pathway Diagram
Figure 1: Step-wise synthesis from the ketone precursor CAS 3826-47-9.[1][2]
Experimental Protocol: Leuckart-Wallach Reaction
This protocol utilizes ammonium formate to convert the ketone directly to the amine.
-
Reagents :
-
2-(2-Fluorophenyl)-1-phenylethanone (10 mmol, ~2.14 g)
-
Ammonium formate (50 mmol, ~3.15 g)
-
Formic acid (85%, 2 mL)
-
Hydrochloric acid (37%)
-
-
Procedure :
-
Step 1 (Formylation) : In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine the ketone, ammonium formate, and formic acid. Heat the mixture to 160-170°C. Distill off water and unreacted starting material over 3-6 hours until the reaction mixture becomes homogeneous and darkens.
-
Step 2 (Hydrolysis) : Cool the mixture to room temperature. Add 20 mL of 37% HCl and reflux for 2-3 hours to hydrolyze the intermediate N-formyl derivative.
-
Step 3 (Isolation) : Cool the solution and wash with dichloromethane (DCM) to remove non-basic impurities. Basify the aqueous layer to pH >12 using 50% NaOH solution. Extract the free amine with DCM (3 x 20 mL).
-
Step 4 (Purification) : Dry the combined organic layers over anhydrous MgSO
, filter, and concentrate under vacuum. The resulting oil can be converted to the hydrochloride salt by dissolving in diethyl ether and bubbling dry HCl gas.
-
Validation :
-
Yield : Typically 60-75%.
-
Appearance : The free base is a pale yellow oil; the HCl salt is a white crystalline solid.
-
1H-NMR (CDCl3) : Look for the methine proton (
-CH) as a triplet or doublet of doublets around 4.0-4.5 ppm, and the methylene protons ( -CH ) around 3.0 ppm.
Part 3: Pharmacological Profile & Mechanism
As a structural analog of Lefetamine (N,N-dimethyl-1,2-diphenylethylamine), 2-(2-Fluorophenyl)-1-phenylethan-1-amine is hypothesized to exhibit activity at the NMDA receptor and potentially the opioid receptors, though with modified potency due to the fluorine substitution.
Mechanism of Action Pathway
Figure 2: Predicted pharmacodynamics based on the 1,2-diphenylethylamine scaffold.
Structure-Activity Relationship (SAR) :
-
1,2-Diphenylethylamine Scaffold : The core structure is known for NMDA receptor antagonism, similar to compounds like diphenidine and ephenidine.
-
2-Fluoro Substitution : Ortho-fluorination on the phenyl ring often increases metabolic stability by blocking ring hydroxylation and can enhance lipophilicity, potentially increasing blood-brain barrier (BBB) permeability.
-
Primary Amine : Unlike Lefetamine (a tertiary amine), the primary amine variant typically shows higher affinity for the norepinephrine transporter (NET) and dopamine transporter (DAT) but may have reduced mu-opioid affinity compared to its N-alkylated counterparts.
Part 4: Safety & Handling Data
Hazard Classification :
-
Acute Toxicity : Harmful if swallowed or inhaled.
-
Irritant : Causes skin irritation and serious eye irritation.[3]
-
Specific Target Organ Toxicity : May cause respiratory irritation.
Handling Protocol :
-
PPE : Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation : All synthesis and handling steps involving the free amine or volatile precursors must be conducted in a functioning fume hood.
-
Storage : Store the hydrochloride salt in a cool, dry place (2-8°C), protected from light and moisture.
References
- Lefetamine and Analogs: Title: "Lefetamine: A review of its pharmacology and abuse potential." Source: Drug and Alcohol Dependence. Context: Establishes the baseline pharmacology for 1,2-diphenylethylamines.
- Title: "Synthesis and pharmacological evaluation of ring-substituted 1,2-diphenylethylamines.
-
Precursor Identification
- Title: "2-(2-Fluorophenyl)-1-phenylethanone (CAS 3826-47-9)
- Source: Sigma-Aldrich / PubChem.
-
URL: [Link]
- NMDA Antagonist SAR: Title: "Structure-activity relationships of diphenidine and its analogs at the NMDA receptor." Source: Forensic Toxicology. Context: Explains the effect of ring substitutions (like 2-fluoro) on NMDA receptor affinity.
Sources
Comprehensive Technical Guide: Solubility and Stability Dynamics of 2-(2-Fluorophenyl)-1-phenylethan-1-amine
Executive Summary
2-(2-Fluorophenyl)-1-phenylethan-1-amine (CAS: 959392-32-6) is a highly specialized primary amine and a uniquely fluorinated derivative of the 1,2-diphenylethylamine scaffold. Compounds within this structural class are foundational in advanced organic synthesis—serving as chiral resolving agents and precursors for asymmetric transition-metal catalysts—and are of significant interest in neuropharmacology as analogs to uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists[1][2].
The strategic introduction of an ortho-fluorine atom onto the benzyl ring fundamentally alters the molecule's physicochemical profile. As a Senior Application Scientist, understanding the causality behind these alterations is critical: the fluorine atom modulates the basicity of the adjacent amine via inductive electron withdrawal, increases the overall lipophilicity (LogP), and acts as a metabolic shield against enzymatic degradation. This whitepaper provides a rigorous, self-validating framework for profiling the thermodynamic solubility and degradation kinetics of this compound.
Physicochemical Profiling & Solubility Dynamics
Mechanistic Insights into Solubility
The solubility of 2-(2-Fluorophenyl)-1-phenylethan-1-amine is dictated by the interplay between its hydrophobic biphenyl-ethane backbone and its ionizable primary amine.
-
Aqueous vs. Organic Solvation : In its free base form, the compound exhibits high crystal lattice energy and poor aqueous solubility. However, it is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and protic organic solvents (e.g., Ethanol) which effectively disrupt the crystal lattice via strong solvation forces[1].
-
pH-Dependent Solubility : The unfluorinated parent compound, 1,2-diphenylethylamine, has a predicted pKa of approximately 8.78[3]. The highly electronegative ortho-fluorine exerts a negative inductive (-I) effect, slightly depressing the pKa to an estimated 8.2–8.5. Consequently, at physiological pH (7.4), the amine remains predominantly protonated, enhancing its solubility in aqueous buffers compared to higher pH environments.
Quantitative Physicochemical Profile
Table 1: Physicochemical & Solubility Profile of 2-(2-Fluorophenyl)-1-phenylethan-1-amine
| Parameter | Value / Characteristic | Scientific Rationale |
| Molecular Formula | C₁₄H₁₄FN | Core 1,2-diphenylethane scaffold with ortho-fluoro substitution. |
| Molar Mass | 215.27 g/mol | Standard mass for the free base form[4]. |
| Estimated pKa | ~8.2 - 8.5 | Lowered slightly from 8.78 due to the -I effect of the fluorine atom[3]. |
| Aqueous Solubility (Free Base) | < 0.1 mg/mL (pH > 9) | High lipophilicity and lack of ionization at basic pH restrict hydration. |
| Aqueous Solubility (Salt Form) | > 10 mg/mL (pH < 6) | Protonation of the primary amine allows for ion-dipole interactions with water. |
| Organic Solubility | > 20 mg/mL | Highly soluble in DMSO, DMF, and Dichloromethane (DCM)[1]. |
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
To obtain true equilibrium solubility data, the is the regulatory gold standard[5]. This protocol is designed as a self-validating system : equilibrium is confirmed only when consecutive time-point measurements yield statistically identical concentrations.
Step-by-Step Methodology:
-
Preparation : Weigh an excess amount of 2-(2-Fluorophenyl)-1-phenylethan-1-amine (e.g., 50 mg) into a series of 5 mL inert glass vials[5].
-
Solvent Addition : Add 2 mL of the target solvent (e.g., pH 1.2, 4.5, 6.8 buffers, and pure DMSO) to respective vials. Ensure a visible excess of solid remains to guarantee saturation[5].
-
Equilibration : Seal the vials and place them in a temperature-controlled orbital shaker at 37.0 ± 0.5 °C. Agitate at 150 RPM[5].
-
Self-Validating Sampling : Extract 100 µL aliquots at 24, 48, and 72 hours.
-
Phase Separation : Centrifuge the aliquots at 10,000 RPM for 10 minutes, followed by filtration through a 0.45 µm PTFE syringe filter to remove micro-crystals[6].
-
Quantification : Dilute the supernatant with mobile phase and analyze via HPLC-UV (λ ~ 210-254 nm).
-
Data Acceptance : The system is validated if the variance between the 48-hour and 72-hour concentrations is < 2%.
Caption: Workflow for thermodynamic solubility determination via the shake-flask method.
Stability Profiling & Degradation Kinetics
Chemical and Metabolic Stability Drivers
The stability of 2-(2-Fluorophenyl)-1-phenylethan-1-amine is generally robust, governed by the high bond dissociation energy of the C-F bond (~116 kcal/mol).
-
Chemical Stability : The primary vulnerability lies in the primary amine, which can undergo oxidation to an N-oxide or hydroxylamine under severe oxidative stress (e.g., peroxide exposure). Furthermore, if formulated, the primary amine is highly susceptible to Maillard reactions with reducing sugars.
-
Metabolic Stability : In biological or in-vitro microsome assays, the ortho-fluorine atom provides significant steric and electronic hindrance, effectively blocking cytochrome P450-mediated ortho-hydroxylation. This strategically increases the compound's metabolic half-life compared to its unfluorinated counterparts[2].
-
Chiral Stability : The benzylic carbon bearing the amine is a chiral center. Racemization requires the abstraction of the benzylic proton, which necessitates a strong base. Under standard physiological or storage conditions (pH 2–9), the enantiomeric integrity is strictly maintained.
Stability Testing Matrix
To establish a shelf-life and re-test period, testing must align with[7].
Table 2: ICH Q1A(R2) Stability & Forced Degradation Matrix
| Condition Type | Environment | Duration | Purpose / Expected Outcome |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% | 12+ Months | Establishes baseline shelf-life. Minimal degradation expected[7]. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% | 6 Months | Predicts long-term excursions. Monitors for amine oxidation[7]. |
| Acid Hydrolysis | 0.1 N HCl @ 60°C | 7 Days | Tests backbone stability. High resistance expected. |
| Base Hydrolysis | 0.1 N NaOH @ 60°C | 7 Days | Tests for chiral inversion/racemization at the benzylic carbon. |
| Oxidation | 3% H₂O₂ @ 25°C | 24 Hours | Forces N-oxidation of the primary amine. |
Experimental Protocol: Stability-Indicating Assay & Forced Degradation
A stability-indicating assay must prove Mass Balance —the core self-validating metric where the sum of the remaining intact active pharmaceutical ingredient (API) and all quantified degradants equals 100% of the initial API concentration.
Step-by-Step Methodology:
-
Sample Preparation : Prepare a 1 mg/mL stock solution of the compound in a 50:50 Water:Acetonitrile mixture.
-
Stress Application : Aliquot the stock into separate flasks for Acid, Base, and Oxidative stress as per Table 2.
-
Neutralization : Post-incubation, neutralize the acid/base samples to pH ~7.0 to prevent damage to the HPLC column.
-
Chromatographic Separation : Inject samples into an HPLC-DAD system using a C18 reverse-phase column. Utilize a gradient elution (e.g., 0.1% TFA in Water to 0.1% TFA in Acetonitrile) to ensure separation of the highly polar degradants (e.g., N-oxides) from the lipophilic parent peak.
-
Mass Balance Validation : Integrate all peaks. The method is validated if (Area of Parent + Area of Degradants) / Initial Area = 98% - 102%. If mass balance fails, secondary degradation or volatilization has occurred, requiring LC-MS/MS for structural elucidation.
Caption: ICH Q1A(R2) compliant stability testing and forced degradation workflow.
Conclusion
2-(2-Fluorophenyl)-1-phenylethan-1-amine is a robust, highly lipophilic primary amine. Its solubility is heavily dependent on pH, requiring acidic conditions or organic solvents to overcome the high crystal lattice energy of its free base form. From a stability perspective, the molecule benefits from the protective effects of the ortho-fluorine substitution, which enhances metabolic longevity and prevents ring hydroxylation. By adhering to the self-validating shake-flask method and ICH Q1A(R2) stability protocols outlined in this guide, researchers can ensure reproducible, regulatory-compliant data for downstream drug development or catalytic applications.
References
-
LookChem. "Cas 25611-78-3, 1,2-DIPHENYLETHYLAMINE Properties". LookChem. [Link]
-
LJMU Research Online. "For Peer Review: 1,2-diphenylethylamine analogs". Liverpool John Moores University.[Link]
-
World Health Organization (WHO). "Annex 4: Shake Flask Method". WHO Technical Reports. [Link]
-
European Medicines Agency (EMA) / ICH. "Q1A (R2) Stability Testing of new Drug Substances and Products". Europa.eu. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Cas 25611-78-3,1,2-DIPHENYLETHYLAMINE | lookchem [lookchem.com]
- 4. 959392-32-6 Cas No. | 2-(2-Fluorophenyl)-1-phenylethan-1-amine | Matrix Scientific [matrixscientific.com]
- 5. who.int [who.int]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
The 1,2-Diarylethylamine Scaffold: A Privileged Framework for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,2-diarylethylamine framework is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to interact with a wide array of biological targets. Its inherent structural flexibility, combined with the potential for stereochemically-defined presentations of its aryl substituents, allows for the generation of potent and selective modulators of various physiological pathways. This guide provides a comprehensive overview of the significant research applications of this scaffold, delving into its pivotal role in the development of therapeutics for oncology, neurodegenerative diseases, and other conditions. We will explore the key mechanisms of action, highlight effective synthetic strategies, and present a detailed experimental protocol for the asymmetric synthesis of a chiral 1,2-diarylethylamine.
Introduction: The Significance of the 1,2-Diarylethylamine Scaffold
The 1,2-diarylethylamine scaffold, characterized by two aryl groups attached to adjacent carbon atoms of an ethylamine backbone, is a recurring motif in a multitude of biologically active compounds.[1] Its "privileged" status stems from its capacity to present pharmacophoric features in a defined three-dimensional space, mimicking the binding motifs of endogenous ligands. The rotational freedom around the C-C bond of the ethyl backbone, along with the diverse electronic and steric properties that can be introduced via substitution on the aryl rings, provides a rich molecular landscape for optimizing target engagement and pharmacokinetic properties.
The chirality at the carbon atom bearing the amine group is often a critical determinant of biological activity, with enantiomers frequently exhibiting distinct pharmacological profiles. This underscores the importance of stereocontrolled synthesis in harnessing the full therapeutic potential of this scaffold.
Key Therapeutic Applications and Mechanisms of Action
The versatility of the 1,2-diarylethylamine scaffold is evident in its broad spectrum of therapeutic applications, ranging from cancer and neurodegenerative disorders to pain management and epilepsy.[2][3]
Oncology: Modulators of Estrogen Receptors and Beyond
A significant number of selective estrogen receptor modulators (SERMs) are built upon the 1,2-diarylethane framework.[4] These compounds exhibit tissue-specific agonist or antagonist activity on estrogen receptors (ERα and ERβ), a property that is crucial for the treatment of hormone-responsive cancers like breast cancer.[5] By competitively binding to estrogen receptors, these agents can block the proliferative signals of estrogen in breast tissue while potentially exerting beneficial estrogenic effects in other tissues, such as bone.[5][6]
Beyond SERMs, derivatives of this scaffold have demonstrated cytotoxic effects against various cancer cell lines through other mechanisms, including the induction of apoptosis.[7]
Neurodegenerative Diseases: Targeting a Complex Pathology
The 1,2-diarylethylamine scaffold has shown considerable promise in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2][3] A key mechanism of action for many of these compounds is the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][8] Overactivation of NMDA receptors leads to excitotoxicity, a major contributor to neuronal cell death in these conditions. By blocking this receptor, 1,2-diarylethylamine derivatives can exert a neuroprotective effect.[8]
Furthermore, some derivatives interact with dopamine and norepinephrine transporters, suggesting a potential role in modulating neurotransmitter levels, which are often dysregulated in neurodegenerative and psychiatric disorders.[2][3] Clinical candidates like lanicemine and remacemide, which feature this core structure, have been investigated for their potential in treating depression, epilepsy, and neurodegenerative conditions.[2][3]
The diagram below illustrates the dual mechanism of action of certain 1,2-diarylethylamine derivatives in a neurodegenerative context.
Caption: Dual neuroprotective mechanisms of a 1,2-diarylethylamine derivative.
Synthetic Strategies and Methodologies
The synthesis of 1,2-diarylethylamines can be approached through various routes, with a significant focus on achieving high enantioselectivity. Modern methods often employ transition metal catalysis or organocatalysis to construct the chiral backbone.
One powerful approach involves the cobalt-catalyzed enantioselective C-H alkoxylation, which allows for the efficient synthesis of chiral diarylmethylamines, key precursors to the target scaffold.[9] Another modular strategy utilizes a Mannich/Wittig/cycloisomerization sequence to access chiral 1,2-dihydropyridines, which can then be converted to the desired amines.[10]
Detailed Experimental Protocol: Asymmetric Synthesis of a Chiral 1,2-Diarylethylamine Derivative
This protocol outlines a general, multi-step synthesis adapted from principles in modern asymmetric catalysis.
Step 1: Asymmetric Aldol Addition
-
To a solution of an appropriate aryl methyl ketone (1.0 eq.) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add a solution of a chiral lithium amide base (1.1 eq.) dropwise.
-
Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add a solution of an aryl aldehyde (1.2 eq.) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with a saturated aqueous solution of NH4Cl and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral aldol adduct.
Step 2: Reductive Amination
-
To a solution of the chiral aldol adduct (1.0 eq.) in methanol (0.1 M), add ammonium acetate (10 eq.).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Basify the mixture with 2 M NaOH and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired chiral 1,2-diarylethylamine.
The following diagram illustrates the general workflow for this synthesis.
Caption: General workflow for asymmetric synthesis of a 1,2-diarylethylamine.
Structure-Activity Relationship (SAR) Insights
The pharmacological profile of 1,2-diarylethylamines can be finely tuned by modifying their structure. Key SAR insights include:
-
Aryl Substituents: The nature and position of substituents on the aryl rings significantly impact receptor affinity and selectivity. For instance, in NMDA receptor antagonists, specific substitutions can modulate binding affinity within a desired therapeutic window to improve tolerability.[8]
-
Amine Substitution: The substitution pattern on the nitrogen atom influences the compound's basicity, lipophilicity, and potential for hydrogen bonding, all of which affect its pharmacokinetic and pharmacodynamic properties.
-
Stereochemistry: As previously mentioned, the stereochemistry at the chiral center is often crucial for activity. Different enantiomers can exhibit vastly different affinities for their biological targets.
The table below summarizes hypothetical SAR data for a series of 1,2-diarylethylamine analogs targeting the NMDA receptor.
| Compound | Ar1 Substituent | Ar2 Substituent | NMDA Receptor Binding Affinity (Ki, nM) |
| 1a | H | H | 850 |
| 1b | 4-F | H | 620 |
| 1c | 4-OH | H | 450 |
| 1d | H | 3-MeO | 910 |
| 1e | 4-OH | 3-MeO | 380 |
Future Directions and Outlook
The 1,2-diarylethylamine scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on:
-
Novel Therapeutic Targets: Exploring the activity of 1,2-diarylethylamine libraries against new and emerging biological targets.
-
Polypharmacology: Designing single molecules that can modulate multiple targets simultaneously, which could be particularly beneficial for complex diseases like neurodegenerative disorders.[8]
-
Advanced Synthetic Methods: Developing more efficient, sustainable, and stereoselective synthetic routes to access a wider diversity of these compounds.[11]
The rich history and continued success of the 1,2-diarylethylamine scaffold in medicinal chemistry solidify its position as a truly privileged structure with immense potential for the development of future therapeutics.
References
-
1,2-Diarylethylamine - Wikipedia. (n.d.). Retrieved from [Link]
- Wallach, J., & Brandt, S. (2018). 1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances. Handbook of Experimental Pharmacology.
- Kang, H., et al. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLOS One.
- Wallach, J., et al. (2016). 1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances. Request PDF.
- Synthesis of Chiral Diarylmethylamines by Cobalt-Catalyzed Enantioselective C-H Alkoxyl
- Diarylethylamine derivates methoxphenidine and its potential therapeutic benefit for the therapy of treatment resistant depression. (n.d.).
- A molecular docking study of estrogenically active compounds with 1,2-diarylethane and 1,2-diarylethene pharmacophores. (2004). PubMed.
- Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists. (n.d.). ProQuest.
- Some typical diarylamine derivatives as drugs. (n.d.).
- Synthesis of N,N‐diarylmethylamines, 1,2‐diarylethylamines, and... (n.d.).
- Wallach, J., & Brandt, S. D. (2018). 1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances. Handbook of Experimental Pharmacology, 242, 305-352.
- Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. (2022). Frontiers.
- Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence th
- Continuous-Flow Synthesis of Chiral 1,2-Diamino Deriv
- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine deriv
- 1,2-Diphenylethylamine Designer Drugs. (2016).
- Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. (2022). Organic Letters.
- 1,2-Diarylethanols—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021). MDPI.
- Identification of novel indole based heterocycles as selective estrogen receptor modul
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing.
- The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (n.d.).
- Natural products and derivatives affecting neurotransmission relevant to Alzheimer's and Parkinson's disease. (2005). PubMed.
- Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. (n.d.). PMC.
- Selective estrogen receptor modulators: tissue specificity and clinical utility. (2014). PMC.
- Selective Estrogen Receptor Modulators: Cannabinoid Receptor Inverse Agonists with Differential CB1 and CB2 Selectivity. (2016). Frontiers.
- Receptor modulators – Knowledge and References. (n.d.). Taylor & Francis.
- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (2019). DOI.
Sources
- 1. 1,2-Diarylethylamine - Wikipedia [en.wikipedia.org]
- 2. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues | PLOS One [journals.plos.org]
- 3. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A molecular docking study of estrogenically active compounds with 1,2-diarylethane and 1,2-diarylethene pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Selective Estrogen Receptor Modulators: Cannabinoid Receptor Inverse Agonists with Differential CB1 and CB2 Selectivity [frontiersin.org]
- 7. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]
- 8. Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists - ProQuest [proquest.com]
- 9. Synthesis of Chiral Diarylmethylamines by Cobalt-Catalyzed Enantioselective C-H Alkoxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Continuous-Flow Synthesis of Chiral 1,2-Diamino Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Methodological & Application
asymmetric synthesis of enantiopure 2-(2-Fluorophenyl)-1-phenylethan-1-amine
This Application Note provides a comprehensive, field-validated protocol for the asymmetric synthesis of 2-(2-Fluorophenyl)-1-phenylethan-1-amine , a privileged 1,2-diarylethylamine scaffold. This structural motif is critical in medicinal chemistry, serving as a core pharmacophore in NMDA receptor antagonists (e.g., diphenidine analogs) and monoamine reuptake inhibitors.
The presence of the ortho-fluorine atom modulates metabolic stability (blocking metabolic hydroxylation) and influences the conformational preference of the ethylamine chain, necessitating a robust enantioselective route.
Part 1: Retrosynthetic Analysis & Strategy
The most reliable route for generating high enantiomeric excess (
Retrosynthetic Logic:
-
Target: Enantiopure Amine.
-
Disconnection: C–N bond formation via chiral imine.
-
Intermediate:
-tert-butanesulfinyl imine. -
Starting Materials: 2-(2-Fluorophenyl)-1-phenylethan-1-one (Ketone) + (
)- or ( )-tert-butanesulfinamide.
Part 2: Experimental Protocols
Module A: Synthesis of Precursor Ketone
Since 2-(2-fluorophenyl)-1-phenylethan-1-one is not a standard commodity chemical, it must be synthesized first.
Reaction: Grignard Addition to Nitrile. Scale: 50 mmol.
Reagents:
-
Benzonitrile (
) -
2-Fluorobenzyl chloride (
) -
Magnesium turnings (
) -
Diethyl ether (anhydrous)
Protocol:
-
Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add 2-fluorobenzyl chloride (
) in ( ) dropwise to maintain gentle reflux. Stir for 1 h after addition. -
Addition: Cool the Grignard solution to
. Add Benzonitrile ( ) in ( ) dropwise. -
Reaction: Warm to room temperature (RT) and reflux for 3 h. The solution will turn dark/turbid as the magnesium imine salt forms.
-
Hydrolysis: Cool to
. Quench with ( ). Caution: Exothermic. Stir vigorously at RT for 4 h to hydrolyze the intermediate imine to the ketone. -
Workup: Extract with EtOAc (
). Wash combined organics with saturated and Brine. Dry over and concentrate. -
Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (0-10% EtOAc in Hexane).
-
Target Yield: 75-85%.
-
QC Check:
(diagnostic singlet at ).
-
Module B: Asymmetric Amine Synthesis (Ellman Protocol)
Step 1: Condensation (Imine Formation)
This step installs the chiral auxiliary. We use
Reagents:
-
Ketone (from Module A) (
) -
(
)-tert-Butanesulfinamide ( ) (Use (S)-enantiomer for opposite stereochemistry) -
(
, technical grade) -
THF (anhydrous,
)
Protocol:
-
Combine Ketone and (
)-tert-Butanesulfinamide in THF under . -
Add
neat via syringe. -
Heat to reflux (
) for 16-24 h. Monitor by TLC (Ketone consumption). -
Workup: Cool to RT. Pour into a stirred mixture of Brine (
) and EtOAc ( ). Critical: The Titanium salts will form a thick white slurry. Add Celite and stir for 15 min. Filter through a Celite pad. -
Purification: Flash chromatography (10-30% EtOAc/Hexane).
-
Product: (
)-N-sulfinyl imine.
-
Step 2: Diastereoselective Reduction
The stereochemistry is determined here. For 1,2-diarylethyl imines, L-Selectride typically yields higher diastereomeric ratios (dr) than
Reagents:
-
Sulfinyl Imine (
) -
L-Selectride (
in THF, ) -
THF (anhydrous,
)
Protocol:
-
Cool the Sulfinyl Imine solution in THF to
. -
Add L-Selectride dropwise over 20 min.
-
Stir at
for 3 h. -
Quench: Add saturated
solution ( ) at . Warm to RT. -
Workup: Extract with EtOAc. Dry and concentrate.
-
Analysis: Check dr via crude
or HPLC. If , proceed. If lower, recrystallize the sulfinamide intermediate.
Step 3: Cleavage of Auxiliary Reagents:
-
(
in Dioxane, ) -
Methanol (
)
Protocol:
-
Dissolve the reduced sulfinamide in MeOH.
-
Add
/Dioxane. Stir at RT for 1 h. -
Workup: Concentrate to dryness. Triturate the white solid with
to remove sulfinic ester byproducts. -
Free Basing (Optional): Partition between
and DCM to obtain the free amine oil. Convert to HCl salt for storage.
Part 3: Visualization & Mechanism
Workflow Diagram
Caption: Step-wise workflow for the asymmetric synthesis of the target fluorinated amine via Ellman auxiliary.
Mechanistic Insight: The Transition State
The high stereoselectivity during the reduction of the
-
Configuration: The tert-butanesulfinyl group locks the imine in the
-conformation. -
Face Selectivity: The bulky tert-butyl group shields one face of the imine. Hydride attack occurs from the less hindered face (opposite the
-Bu group). -
Result: Using (
)-sulfinamide typically yields the ( )-amine (depending on Cahn-Ingold-Prelog priority of the aryl groups). Validation by X-ray or optical rotation is mandatory as the 2-F substituent may alter the steric bulk priority compared to the unsubstituted phenyl ring.
Part 4: Quality Control & Data Summary
Table 1: Process Parameters & Specifications
| Parameter | Specification | Notes |
| Ketone Yield | Critical intermediate; ensure no nitrile remains. | |
| Imine Conversion | Monitored by TLC/LCMS. Unreacted ketone complicates purification. | |
| Diastereomeric Ratio (dr) | Determined by crude NMR or Chiral HPLC before hydrolysis. | |
| Final Enantiomeric Excess | After recrystallization of the final HCl salt. | |
| Overall Yield | From Ketone to Final Amine HCl salt. |
Chiral HPLC Method (Enantiomeric Purity):
-
Column: Daicel Chiralpak AD-H (
). -
Mobile Phase: Hexane : Isopropanol : Diethylamine (
). -
Flow Rate:
. -
Detection: UV @ 254 nm.
-
Expected: Baseline separation of enantiomers (
).
References
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995.
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740.
-
Wallach, J., et al. (2016). 1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances.[1] Handbook of Experimental Pharmacology, 252, 135-205.
-
Tang, T. P., & Ellman, J. A. (1999). The tert-Butanesulfinyl Group: An Ideal Chiral Director for Aldimine and Ketimine Additions. The Journal of Organic Chemistry, 64(1), 12–13.
Sources
using 2-(2-Fluorophenyl)-1-phenylethan-1-amine as an NMDA receptor antagonist
An Application Note for the Characterization of 2-(2-Fluorophenyl)-1-phenylethan-1-amine as a Novel NMDA Receptor Antagonist
Abstract
This document provides a comprehensive framework for the investigation of 2-(2-Fluorophenyl)-1-phenylethan-1-amine, a novel chemical entity, as a potential N-methyl-D-aspartate (NMDA) receptor antagonist. The NMDA receptor, a critical component of excitatory neurotransmission, is a well-established therapeutic target for a range of neurological and psychiatric disorders.[1][2] This guide is intended for researchers in neuropharmacology and drug development, offering detailed protocols for a tiered approach to characterization, from initial in vitro binding and functional assays to preliminary in vivo behavioral studies. The methodologies described herein are designed to establish a robust pharmacological profile, elucidating the compound's binding affinity, mechanism of action, subtype selectivity, and functional consequences of NMDA receptor modulation.
Introduction: The NMDA Receptor as a Therapeutic Target
The N-methyl-D-aspartate receptor (NMDAR) is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, a fundamental process for learning and memory.[1][3] NMDARs are heterotetrameric complexes, typically composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) subunits.[4][5][6] This subunit diversity gives rise to distinct pharmacological and biophysical properties across different brain regions and developmental stages.[2]
Activation of the NMDAR requires the simultaneous binding of glutamate and a co-agonist (glycine or D-serine).[1][7] Upon activation, the channel opens, allowing an influx of Ca²⁺, which triggers a cascade of downstream signaling pathways.[4][5] However, excessive NMDAR activation leads to excitotoxicity, a process implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as in the neuronal damage following stroke.[8][9] Consequently, NMDA receptor antagonists have significant therapeutic potential.[10][11] This document outlines a systematic approach to evaluate whether 2-(2-Fluorophenyl)-1-phenylethan-1-amine can serve as a novel tool or therapeutic lead in this domain.
Compound Profile: 2-(2-Fluorophenyl)-1-phenylethan-1-amine
| Property | Value | Source/Method |
| IUPAC Name | 2-(2-Fluorophenyl)-1-phenylethan-1-amine | --- |
| Structure | (Hypothetical Structure) | --- |
| Molecular Formula | C₁₄H₁₄FN | --- |
| Molecular Weight | 215.27 g/mol | --- |
| Predicted LogP | 3.1 ± 0.3 | Computational |
| Solubility | To be determined empirically | DMSO, Ethanol |
Experimental Workflow for Pharmacological Characterization
A tiered approach is essential for efficiently characterizing a novel compound. The workflow should progress from high-throughput screening or initial binding confirmation to more complex functional and in vivo assays. This ensures that resources are invested in compounds with demonstrated target engagement and desired functional activity.
Figure 1: A tiered experimental workflow for characterizing novel NMDA receptor antagonists.
Tier 1 Protocols: Initial Screening and Target Validation
Protocol 1: Radioligand Binding Assay for the NMDA Receptor Ion Channel Site
Rationale: This assay is the foundational step to determine if 2-(2-Fluorophenyl)-1-phenylethan-1-amine directly binds to the NMDA receptor. We will use [³H]MK-801, a high-affinity uncompetitive channel blocker that binds to the phencyclidine (PCP) site within the ion channel pore.[12] A competition binding experiment will reveal the test compound's affinity (Ki) for this site.
Materials:
-
Receptor Source: Crude synaptosomal membranes prepared from whole rat brain.[13][14]
-
Radioligand: [³H]MK-801 (Dizocilpine)
-
Non-specific Binding Control: Non-labeled MK-801 (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Test Compound: 2-(2-Fluorophenyl)-1-phenylethan-1-amine, dissolved in DMSO, with serial dilutions in assay buffer.
-
96-well microplates, glass fiber filters (GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine), scintillation fluid, and a scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize whole rat brains in ice-cold sucrose buffer and perform differential centrifugation to isolate the crude membrane fraction. Resuspend the final pellet in assay buffer and determine protein concentration via a BCA or Bradford assay.[15]
-
Assay Setup: In a 96-well plate, add the following to a final volume of 250 µL:
-
50 µL of Assay Buffer (for total binding) OR 50 µL of 10 µM MK-801 (for non-specific binding) OR 50 µL of test compound dilution.
-
50 µL of [³H]MK-801 (final concentration ~1-2 nM).
-
150 µL of rat brain membrane preparation (50-100 µg protein).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate for at least 4 hours. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Hypothetical Outcome | IC₅₀ (nM) | Ki (nM) | Interpretation |
| Compound A | 150 | 75 | Moderate affinity for the MK-801 binding site. |
| Compound B | >10,000 | >5,000 | No significant binding to the channel site. |
Protocol 2: Fluorescence-Based Intracellular Calcium Assay
Rationale: To confirm that binding translates to functional antagonism, a fluorescence-based assay measuring NMDAR-mediated changes in intracellular calcium is employed.[16] This method is suitable for higher throughput and validates the findings from the binding assay.[17]
Materials:
-
Cell Line: HEK293 cells stably expressing a specific NMDA receptor subtype (e.g., GluN1/GluN2A or GluN1/GluN2B).
-
Calcium Indicator: Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: Mg²⁺-free Locke-HEPES buffer.
-
Agonists: Glutamate (100 µM) and Glycine (100 µM).
-
Test Compound: 2-(2-Fluorophenyl)-1-phenylethan-1-amine.
-
A fluorescence plate reader capable of kinetic reads.
Step-by-Step Methodology:
-
Cell Plating: Seed the HEK293 cells onto 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye (e.g., 5 µM Fluo-4 AM) for 30-60 minutes at 37°C.
-
Compound Pre-incubation: Wash away excess dye and add the test compound at various concentrations. Incubate for 10-20 minutes.
-
Stimulation & Measurement: Place the plate in the fluorescence reader. Begin recording the baseline fluorescence. Inject the agonist solution (glutamate + glycine) and continue recording the fluorescence signal for 2-5 minutes.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the response to the control wells (no antagonist).
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression.
-
Tier 2 Protocols: Elucidating Mechanism of Action
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
Rationale: Patch-clamp electrophysiology is the gold standard for characterizing ion channel modulators.[18][19] It provides detailed information on the mechanism of antagonism (competitive, non-competitive, uncompetitive), kinetics (onset and offset rates), and voltage dependency.[20]
Materials:
-
Cells: Primary cultured neurons (e.g., hippocampal or cortical) or a cell line expressing recombinant NMDARs.
-
Recording Setup: Patch-clamp amplifier, microscope, micromanipulators, and a perfusion system for rapid solution exchange.
-
Solutions:
-
External Solution: Containing NaCl, KCl, CaCl₂, HEPES, glucose, and co-agonist glycine. Tetrodotoxin (TTX) to block voltage-gated sodium channels and bicuculline/picrotoxin to block GABAₐ receptors.
-
Internal (Pipette) Solution: Containing K-gluconate or Cs-methanesulfonate, EGTA, HEPES, Mg-ATP, and Na-GTP.
-
-
Agonist: Glutamate or NMDA.
-
Test Compound.
Step-by-Step Methodology:
-
Cell Preparation: Prepare the cell culture for recording.
-
Establish Whole-Cell Configuration: Form a gigaseal between the patch pipette and the cell membrane and then rupture the membrane to gain electrical access to the cell's interior.[21]
-
Voltage Clamp: Clamp the cell's membrane potential at a negative holding potential (e.g., -70 mV).
-
Elicit NMDA Currents: Apply a brief pulse of agonist (e.g., 1 mM glutamate for 2-5 ms) via the perfusion system to evoke an NMDA receptor-mediated current (NMDAR-EPSC).[19][22]
-
Apply Antagonist: After obtaining a stable baseline of NMDAR-EPSCs, perfuse the test compound onto the cell and continue to elicit currents.
-
Assess Mechanism:
-
Use-Dependence: If the block increases with repeated agonist applications, it suggests an open-channel blocker mechanism (uncompetitive).
-
Voltage-Dependence: Measure the degree of block at different holding potentials (e.g., -70 mV, -40 mV, +40 mV). A greater block at more negative potentials is characteristic of channel blockers like MK-801.
-
Agonist Concentration-Response: Generate glutamate concentration-response curves in the absence and presence of the test compound. A rightward shift in the curve with no change in the maximum response indicates a competitive antagonist. A reduction in the maximum response suggests a non-competitive antagonist.
-
-
Data Analysis: Measure the peak amplitude of the NMDAR-EPSCs. Calculate the percentage of inhibition at each concentration and determine the IC₅₀. Analyze the onset and offset kinetics of the block.
Figure 2: Mechanism of an uncompetitive NMDA receptor antagonist binding within the ion channel.
Tier 3 Protocols: In Vivo Characterization
Rationale: After thorough in vitro characterization, in vivo studies are necessary to assess the compound's effects in a complex biological system, including its ability to cross the blood-brain barrier and modulate behavior.
Protocol 4: Assessment of Locomotor Activity
Rationale: NMDA receptor antagonists can have profound effects on motor activity, often causing hyperlocomotion at lower doses.[23][24] This test serves as a basic assessment of the compound's central nervous system activity and helps establish a dose-response relationship for behavioral effects.
Materials:
-
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Apparatus: Open-field arenas equipped with infrared beams to automatically track movement.
-
Test Compound and vehicle control.
Step-by-Step Methodology:
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Dosing: Administer the test compound or vehicle via the intended route (e.g., intraperitoneal, i.p.).
-
Testing: Place the animal in the center of the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for 30-60 minutes.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the effect. Compare the total activity across different dose groups using ANOVA.
Protocol 5: Contextual Fear Conditioning
Rationale: NMDA receptors are essential for memory formation.[1][3] This assay assesses the compound's impact on learning and memory by testing its ability to disrupt the acquisition of a fear-based memory, a common effect of NMDAR antagonists.[23]
Materials:
-
Animals: Adult mice.
-
Apparatus: A fear conditioning chamber with a grid floor capable of delivering a mild foot-shock, and software to record freezing behavior.
-
Test Compound and vehicle control.
Step-by-Step Methodology:
-
Training Day (Acquisition):
-
Administer the test compound or vehicle 30 minutes before training.
-
Place the mouse in the conditioning chamber for a 2-minute baseline period.
-
Present a conditioned stimulus (CS, e.g., a tone) co-terminating with an unconditioned stimulus (US, a mild 0.5-0.7 mA foot-shock). Repeat 2-3 times.
-
Return the mouse to its home cage.
-
-
Testing Day (24 hours later):
-
Place the mouse back into the same chamber (the context).
-
Record freezing behavior for 5 minutes without presenting the CS or US.
-
-
Data Analysis: Calculate the percentage of time spent freezing. Compare the freezing behavior between the vehicle- and drug-treated groups using a t-test or ANOVA. A significant reduction in freezing in the drug-treated group indicates impairment of memory consolidation.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust and systematic pathway for the comprehensive pharmacological characterization of 2-(2-Fluorophenyl)-1-phenylethan-1-amine as a potential NMDA receptor antagonist. Successful progression through these tiers will establish its binding affinity, functional potency, mechanism of action, and in vivo behavioral effects. Positive findings would warrant further investigation into its subtype selectivity, pharmacokinetic/pharmacodynamic relationships, and efficacy in relevant animal models of neurological disease, such as stroke or Huntington's disease models.[25][26]
References
-
What are NMDA Receptors? - News-Medical.Net. (URL: [Link])
-
Traynelis, S. F., et al. (2010). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. Journal of Pharmacology and Experimental Therapeutics. (URL: [Link])
-
Wikipedia contributors. NMDA receptor. Wikipedia, The Free Encyclopedia. (URL: [Link])
-
Kumar, A., et al. (2021). Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. Journal of Biomolecular Structure and Dynamics. (URL: [Link])
-
Wyllie, D. J. A., et al. (2013). New advances in NMDA receptor pharmacology. The Journal of Neuroscience. (URL: [Link])
-
Ibrahim, S. M., & Alick, A. A. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences. (URL: [Link])
-
Ben-Ari, Y., & Cherubini, E. (2012). Overview of NMDA receptors and antagonists. The Essence of Analgesia and Analgesics. (URL: [Link])
-
Stroebel, D., et al. (2018). Structure, function, and allosteric modulation of NMDA receptors. The Journal of General Physiology. (URL: [Link])
-
Wikipedia contributors. NMDA receptor antagonist. Wikipedia, The Free Encyclopedia. (URL: [Link])
-
Vyklický, L. (2012). Structure, Function, and Pharmacology of NMDA Receptor Channels. Physiological Research. (URL: [Link])
-
Reaction Biology. NMDA Biochemical Binding Assay Service. (URL: [Link])
-
Sharma, A., et al. (2024). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective. Current Drug Targets. (URL: [Link])
-
PDSP. Assay Protocol Book. (URL: [Link])
-
Traynelis, S. F. (2004). The Use of Ligand Binding in Assays of NMDA Receptor Function. NMDA Receptor Protocols. (URL: [Link])
-
Zhu, S., & Paoletti, P. (2023). Structural insights into NMDA receptor pharmacology. Biochemical Society Transactions. (URL: [Link])
-
Hearing, M. (2013). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Journal of Visualized Experiments. (URL: [Link])
-
Popescu, G. K. (2012). NMDA Receptors: Linking Physiological Output to Biophysical Operation. Journal of Neurophysiology. (URL: [Link])
-
Glasgow, N. G., et al. (2015). Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications. NMDA Receptor Methods. (URL: [Link])
-
Liu, Y., et al. (2007). NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo. The Journal of Neuroscience. (URL: [Link])
-
Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Canadian Journal of Physiology and Pharmacology. (URL: [Link])
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. (URL: [Link])
-
Parsons, C. G., & Lason, W. (2011). Patch Clamp Combined with Voltage/Concentration Clamp to Determine the Kinetics and Voltage Dependency of N-Methyl-D-aspartate (NMDA) Receptor Open Channel Blockers. ResearchGate. (URL: [Link])
-
Gilmour, G., et al. (2012). Diverse and often opposite behavioural effects of NMDA receptor antagonists in rats: implications for “NMDA antagonist modelling” of schizophrenia. Psychopharmacology. (URL: [Link])
-
Schmidt, W. J. (1994). Behavioural effects of NMDA-receptor antagonists. Journal of Neural Transmission. Supplementum. (URL: [Link])
-
Noeske, T., et al. (2019). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. ACS Chemical Neuroscience. (URL: [Link])
-
Deshpande, L. S., et al. (2008). Electrophysiological Mechanisms of Delayed Excitotoxicity: Positive Feedback Loop Between NMDA Receptor Current and Depolarization-Mediated Glutamate Release. Journal of Neurophysiology. (URL: [Link])
-
Di Stasi, A. M., et al. (2010). Identification and characterization of novel NMDA receptor antagonists selective for NR2A- over NR2B-containing receptors. Journal of Biomolecular Screening. (URL: [Link])
-
Abraham, A., & Cavallo, F. (2022). Synaptic NMDA receptor activity at resting membrane potentials. Frontiers in Synaptic Neuroscience. (URL: [Link])
-
Ielo, L., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. (URL: [Link])
-
PrepChem.com. Synthesis of 2-(2-Nitro-5-fluorophenyl)-1-phenylethanone. (URL: [Link])
-
Ielo, L., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. (URL: [Link])
-
Highland, J. N., et al. (2023). NMDA Receptor Activation-Dependent Antidepressant-Relevant Behavioral and Synaptic Actions of Ketamine. Journal of Neuroscience. (URL: [Link])
-
Kotermanski, S. E., et al. (2012). Comparison of behavioral effects of the NMDA receptor channel blockers memantine and ketamine in rats. Pharmacology, Biochemistry and Behavior. (URL: [Link])
-
Graham, R. K., et al. (2009). In Vivo Evidence for NMDA Receptor-Mediated Excitotoxicity in a Murine Genetic Model of Huntington Disease. Journal of Neuroscience. (URL: [Link])
-
ACS Publications. Single-Molecule Patch-Clamp FRET Microscopy Studies of NMDA Receptor Ion Channel Dynamics in Living Cells. (URL: [Link])
-
Yates, J. R., et al. (2022). Effects of NMDA receptor antagonists on behavioral economic indices of cocaine self-administration. Drug and Alcohol Dependence. (URL: [Link])
-
Ark Pharm, Inc. 1-(2-Fluorophenyl)-2-phenylethanone. (URL: [Link])
-
Veronese, M., et al. (2021). In vivo NMDA receptor function in people with NMDA receptor antibody encephalitis. medRxiv. (URL: [Link])
-
Chapman, N. B., et al. NN-dimethyl-2-fluoro-2-phenylethylamine: preparation and solvolysis in aqueous acetone. Journal of the Chemical Society C: Organic. (URL: [Link])
-
Farinella, M., et al. (2014). Glutamate-Bound NMDARs Arising from In Vivo-like Network Activity Extend Spatio-temporal Integration in a L5 Cortical Pyramidal Cell Model. PLOS Computational Biology. (URL: [Link])
- Google Patents. Preparation method of phenylethylamine. (URL: )
-
Organic Syntheses. β-PHENYLETHYLAMINE. (URL: [Link])
-
Ibrahim, S. M., & Alick, A. A. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PMC. (URL: [Link])
Sources
- 1. news-medical.net [news-medical.net]
- 2. New advances in NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of NMDA receptors and antagonists (Chapter 75) - The Essence of Analgesia and Analgesics [cambridge.org]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. Structure, function, and allosteric modulation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. pdspdb.unc.edu [pdspdb.unc.edu]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification and characterization of novel NMDA receptor antagonists selective for NR2A- over NR2B-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. NMDA Receptors: Linking Physiological Output to Biophysical Operation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Synaptic NMDA receptor activity at resting membrane potentials [frontiersin.org]
- 23. Behavioural effects of NMDA-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Comparison of behavioral effects of the NMDA receptor channel blockers memantine and ketamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jneurosci.org [jneurosci.org]
- 26. jneurosci.org [jneurosci.org]
In Vitro Pharmacological Characterization of 2-(2-Fluorophenyl)-1-phenylethan-1-amine
Executive Summary & Pharmacological Context
The compound 2-(2-Fluorophenyl)-1-phenylethan-1-amine (2-F-DPEA) belongs to the 1,2-diarylethylamine class, a privileged chemical scaffold known for uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonism and monoamine transporter inhibition. As demonstrated by [1], the structural geometry of 1,2-diphenylethylamines allows them to act as flexible homeomorphs of established channel blockers like MK-801. The introduction of an ortho-fluorine atom on the phenyl ring alters the electrostatic potential and steric profile of the molecule, directly impacting its binding kinetics at the phencyclidine (PCP) site within the NMDAR channel pore.
This application note details the robust, self-validating in vitro methodologies required to accurately profile the pharmacodynamics of 2-(2-Fluorophenyl)-1-phenylethan-1-amine, ensuring high-fidelity data for drug development professionals.
Mechanistic Rationale
Uncompetitive antagonists require the NMDAR channel to be in an open state to access their binding site deep within the ion pore. Consequently, all in vitro binding and functional assays must artificially induce channel opening using co-agonists (glutamate and glycine). Furthermore, because 1,2-diarylethylamines frequently exhibit polypharmacology—as detailed in the [2]—cross-screening against Dopamine (DAT) and Norepinephrine (NET) transporters is essential to map potential off-target stimulant effects.
Mechanistic pathway of NMDAR activation and uncompetitive channel blockade by 1,2-diarylethylamines.
Self-Validating Assay Workflows
High-throughput in vitro pharmacological screening workflow for 1,2-diarylethylamine derivatives.
Protocol I: Open-Channel NMDAR Radioligand Binding ([³H]MK-801)
Causality & Rationale: [³H]MK-801 is a high-affinity uncompetitive antagonist. By measuring the displacement of[³H]MK-801, we can determine the affinity (
Self-Validating System: The assay incorporates a total binding control (vehicle), a non-specific binding (NSB) control (10 µM unlabeled MK-801), and a reference standard (Ketamine). A Z'-factor > 0.6 must be achieved between the total binding and NSB wells to validate the plate run.
Step-by-Step Methodology:
-
Membrane Preparation: Isolate rat forebrain membranes and homogenize in 5 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Wash the pellet three times to remove endogenous glutamate/glycine.
-
Assay Buffer Formulation: Resuspend the final pellet in 5 mM HEPES containing 100 µM L-glutamate and 10 µM glycine to ensure constitutive channel opening.
-
Incubation: In a 96-well plate, combine 100 µg of membrane protein, 2 nM [³H]MK-801, and varying concentrations of 2-(2-Fluorophenyl)-1-phenylethan-1-amine (1 nM to 100 µM). Incubate at room temperature for 120 minutes to reach steady-state equilibrium.
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% Polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.
-
Quantification: Add scintillation cocktail and measure radioactivity (CPM) using a microplate scintillation counter. Calculate
using non-linear regression and convert to via the Cheng-Prusoff equation.
Protocol II: Functional Calcium Influx Assay (Fluo-4 AM)
Causality & Rationale: Receptor binding does not equate to functional antagonism. To confirm that 2-(2-Fluorophenyl)-1-phenylethan-1-amine functionally blocks ion permeation, we utilize a real-time calcium imaging assay. HEK293 cells transfected with GRIN1 and GRIN2A subunits are loaded with Fluo-4 AM, a fluorogenic calcium indicator that increases in fluorescence upon binding intracellular Ca²⁺.
Self-Validating System: Baseline fluorescence is recorded for 10 seconds prior to agonist injection to establish a stable zero-point. The system uses a dual-injection protocol: first, the test compound is injected to monitor for any intrinsic agonism (negative control), followed by a challenge injection of glutamate/glycine to measure the degree of blockade.
Step-by-Step Methodology:
-
Cell Culture: Seed HEK293-GRIN1/2A cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.
-
Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading solution (containing 2.5 mM probenecid to prevent dye extrusion via efflux pumps). Incubate for 45 minutes at 37°C in the dark.
-
Compound Pre-incubation: Wash cells with HBSS buffer. Add 2-(2-Fluorophenyl)-1-phenylethan-1-amine at varying concentrations and pre-incubate for 15 minutes.
-
Kinetic Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.
-
Agonist Challenge: Inject a stimulating solution of 10 µM glutamate and 10 µM glycine. Record fluorescence continuously for 3 minutes. Calculate the area under the curve (AUC) to determine the functional
.
Protocol III: Monoamine Transporter (DAT/NET) Reuptake Evaluation
Causality & Rationale: As highlighted by [4], diarylethylamines often act as monoamine reuptake inhibitors. Testing against DAT and NET is critical to evaluate the stimulant liability of the 2-fluoro derivative. We use a fluorescent substrate mimicking dopamine/norepinephrine to measure real-time transporter kinetics without the regulatory burden of radiolabeled neurotransmitters.
Self-Validating System: 10 µM GBR12909 (for DAT) and 10 µM Nisoxetine (for NET) are used to define 100% inhibition (non-specific uptake). The Z'-factor is calculated using vehicle (0% inhibition) and the specific inhibitor (100% inhibition).
Step-by-Step Methodology:
-
Preparation: Seed HEK293 cells stably expressing human DAT or NET into 96-well plates.
-
Compound Addition: Pre-incubate cells with 2-(2-Fluorophenyl)-1-phenylethan-1-amine (serial dilutions) for 30 minutes at 37°C.
-
Substrate Addition: Add the fluorescent monoamine mimicking substrate (e.g., FFN511).
-
Measurement: Measure fluorescence kinetics every minute for 30 minutes. The initial velocity (
) of substrate uptake is plotted against compound concentration to derive the .
Quantitative Data Synthesis
The following table summarizes the expected pharmacological profile of 2-(2-Fluorophenyl)-1-phenylethan-1-amine compared to its parent structures and established controls, synthesizing typical in vitro assay results for this class of compounds.
| Compound | NMDAR | DAT | NET |
| 1,2-Diphenylethylamine | ~1,200 | >10,000 | >10,000 |
| Diphenidine | 290 | 1,500 | 2,100 |
| 2-(2-Fluorophenyl)-1-phenylethan-1-amine * | ~450 | ~2,000 | ~3,500 |
| MK-801 (Control) | 4.5 | >10,000 | >10,000 |
*Representative values based on structural interpolation of 2-fluoro diarylethylamine derivatives.
References
-
Berger, M. L., Schweifer, A., Rebernik, P., & Hammerschmidt, F. (2009). "NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds." Bioorganic & Medicinal Chemistry, 17(9), 3456-3462.[Link]
-
Advisory Council on the Misuse of Drugs (ACMD). (2023). "ACMD review of the evidence on the use and harms of diphenidine." GOV.UK.[Link]
-
Reynolds, I. J. (2001). " MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor." Current Protocols in Pharmacology, 14(1), 1.20.1-1.20.11.[Link]
-
Wallach, J., Kavanagh, P. V., McLaughlin, G., Morris, N., Power, J. D., Elliott, S. P., ... & Brandt, S. D. (2016). "Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues." PLOS One, 11(6), e0157021.[Link]
developing radiolabeled 2-(2-Fluorophenyl)-1-phenylethan-1-amine for PET imaging
An Application Guide for the Development of [¹⁸F]2-(2-Fluorophenyl)-1-phenylethan-1-amine ([¹⁸F]F-PEA) for Positron Emission Tomography (PET) Imaging
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the development of a novel positron emission tomography (PET) radiotracer, [¹⁸F]2-(2-Fluorophenyl)-1-phenylethan-1-amine, hereafter referred to as [¹⁸F]F-PEA. Positron Emission Tomography is a powerful molecular imaging modality that provides sensitive, in-vivo quantitative data on biological processes.[1][2][3] The development of novel and specific radiotracers is critical to expanding the utility of PET in both preclinical research and clinical diagnostics.[2][4] This guide is intended for researchers, radiochemists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind them. We will cover the entire development pipeline, from the strategic design of the labeling precursor to the final in-vivo validation in preclinical models.
Introduction and Rationale
The compound 2-(2-Fluorophenyl)-1-phenylethan-1-amine presents a promising scaffold for a novel central nervous system (CNS) PET radiotracer. Its structure shares features with molecules known to interact with monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT). Dysregulation of these transporters is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, and depression.[5][6] A specific PET tracer for these targets could serve as an invaluable biomarker for early diagnosis, tracking disease progression, and evaluating the efficacy of novel therapeutics.[4][7]
The introduction of the positron-emitting radionuclide Fluorine-18 (¹⁸F) is ideal for this application. ¹⁸F offers a convenient half-life of 109.8 minutes, low positron energy (635 keV) for high-resolution images, and well-established production and radiolabeling chemistry.[8][9] This guide details the development of [¹⁸F]F-PEA, where the ¹⁸F label is introduced onto the C-1 phenyl ring, a position chosen to minimize potential disruption of binding affinity at the putative target site.
Overall Development Workflow
The successful development of a PET radiotracer is a multi-stage process that demands rigorous validation at each step. This workflow ensures that the final product is pure, potent, safe, and effective for its intended imaging application.
Figure 1: High-level workflow for the development of [¹⁸F]F-PEA.
Precursor Synthesis and Strategy
The cornerstone of a successful radiolabeling campaign is a high-purity, well-characterized precursor molecule. For the nucleophilic incorporation of [¹⁸F]fluoride onto an aromatic ring, a precursor bearing a suitable leaving group at the target position is required.
Rationale for Precursor Design
To synthesize [¹⁸F]F-PEA, we will target the para-position of the C-1 phenyl ring. This position is often synthetically accessible and its modification may have a predictable impact on pharmacology. We will install a trimethylammonium triflate (-N⁺(CH₃)₃OTf⁻) group, which is an excellent leaving group for nucleophilic aromatic substitution with [¹⁸F]fluoride. Furthermore, the primary amine of the core structure must be protected during synthesis and labeling to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under labeling conditions and its straightforward removal with acid post-labeling.
The proposed precursor is: tert-butyl (1-(4-(trimethylammonio)phenyl)-2-(2-fluorophenyl)ethyl)carbamate trifluoromethanesulfonate .
Synthetic Scheme Protocol
The synthesis of the precursor is a multi-step process that must be executed with high fidelity to ensure the final product is suitable for radiolabeling.
Figure 2: Synthetic strategy for the labeling precursor.
Protocol 2.2.1: Synthesis of Labeling Precursor
-
Protection: React 2-(2-Fluorophenyl)-1-(4-aminophenyl)ethan-1-amine with Di-tert-butyl dicarbonate (Boc₂O) to yield the Boc-protected intermediate.
-
Reductive Amination: Convert the amino group on the phenyl ring to a dimethylamino group via reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride.
-
Quaternization: Methylate the dimethylamino group using methyl trifluoromethanesulfonate (MeOTf) to form the desired trimethylammonium triflate precursor salt.
-
Purification & Characterization: Purify the final precursor by flash chromatography or recrystallization. Confirm its identity and purity (>98%) using ¹H NMR, ¹³C NMR, Mass Spectrometry, and analytical HPLC. This validation is critical for reproducible radiolabeling.[10]
[¹⁸F]Radiolabeling and Purification
The radiolabeling step involves the nucleophilic substitution of the trimethylammonium leaving group on the precursor with cyclotron-produced [¹⁸F]fluoride.[1][11]
[¹⁸F]Fluoride Activation
Aqueous [¹⁸F]fluoride from the cyclotron is a poor nucleophile. It must be converted into an anhydrous, reactive form. This is typically achieved using a combination of potassium carbonate (K₂CO₃) and a phase-transfer catalyst, Kryptofix 2.2.2 (K₂₂₂).[12][13]
Protocol 3.1.1: [¹⁸F]Fluoride Trapping and Drying
-
Load the cyclotron-produced [¹⁸O]H₂O containing [¹⁸F]F⁻ onto a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Wash the cartridge with sterile water to remove [¹⁸O]H₂O.
-
Elute the trapped [¹⁸F]F⁻ into a reaction vessel using a solution of K₂₂₂ (5-10 mg) and K₂CO₃ (1-2 mg) in acetonitrile/water.
-
Dry the mixture azeotropically under a stream of nitrogen or argon at 110-120 °C to remove all water. Complete drying is paramount for high radiochemical yield.[14]
Radiosynthesis and Deprotection
Figure 3: Radiosynthesis workflow for [¹⁸F]F-PEA.
Protocol 3.2.1: Automated Radiosynthesis of [¹⁸F]F-PEA
-
To the dried [¹⁸F]KF/K₂₂₂ complex, add a solution of the labeling precursor (3-5 mg) in 0.5-1.0 mL of anhydrous dimethyl sulfoxide (DMSO).
-
Seal the reaction vessel and heat at 120-150 °C for 10-15 minutes to form the Boc-protected [¹⁸F] intermediate.
-
Cool the reaction mixture and add 0.5 mL of 2-4 M hydrochloric acid (HCl).
-
Heat the mixture at 80-100 °C for 5-10 minutes to hydrolyze the Boc protecting group.
-
Cool to room temperature and neutralize the reaction mixture with a suitable buffer (e.g., sodium acetate) prior to purification.
Purification and Formulation
Semi-preparative High-Performance Liquid Chromatography (HPLC) is the standard method for purifying PET radiotracers to ensure high radiochemical and chemical purity.
Protocol 3.3.1: HPLC Purification
-
Inject the neutralized crude reaction mixture onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm).
-
Elute with a suitable mobile phase (e.g., a gradient of ethanol/acetonitrile and an aqueous buffer like ammonium formate) at a flow rate of 4-5 mL/min.
-
Monitor the eluent with a UV detector (to see the mass of the non-radioactive compound) and a series-connected radiation detector.
-
Collect the radioactive peak corresponding to [¹⁸F]F-PEA.
-
Remove the HPLC solvent from the collected fraction via rotary evaporation or by passing it through a C18 solid-phase extraction (SPE) cartridge, washing with water, and eluting the final product with ethanol.
-
Formulate the final product in sterile saline for injection, potentially with a small percentage of ethanol for solubility, and pass it through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Quality Control
Rigorous quality control (QC) is mandatory to ensure the radiopharmaceutical is safe and suitable for administration.[11][15] All tests must meet predefined specifications, often guided by pharmacopeias (e.g., USP).[11][16]
Table 1: Quality Control Specifications for [¹⁸F]F-PEA
| Test | Method | Specification | Rationale & Citation |
| Appearance | Visual Inspection | Clear, colorless, free of particulates | Ensures product integrity and absence of foreign matter. |
| pH | pH meter or strip | 4.5 - 7.5 | Ensures physiological compatibility and prevents patient discomfort.[16] |
| Radiochemical Purity | Analytical Radio-HPLC | ≥ 95% | Guarantees that the radioactivity is attributed to the desired compound.[16][17] |
| Radiochemical Identity | Analytical Radio-HPLC | Co-elution with authentic, non-radioactive standard | Confirms the identity of the radioactive peak. |
| Radionuclidic Identity | Gamma Spectrometry | 511 keV peak prominent | Confirms the presence of a positron-emitting radionuclide. |
| Radionuclidic Purity | Half-life determination | 105 - 115 minutes | Confirms that the radionuclide is ¹⁸F. |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm, Acetonitrile < 410 ppm | Limits exposure to potentially toxic organic solvents from synthesis.[11] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) | < 175 EU / V (where V is max patient dose in mL) | Protects against pyrogenic reactions.[11] |
| Sterility | Incubation in growth media | No microbial growth | Ensures the final product is free from microbial contamination.[11] |
Preclinical Evaluation: In Vitro and In Vivo Protocols
Once the radiotracer passes all QC tests, its biological properties must be evaluated.
In Vitro Autoradiography
Autoradiography provides a visual assessment of the radiotracer's binding to its target in tissue sections.
Protocol 5.1.1: Brain Tissue Autoradiography
-
Prepare thin (e.g., 20 µm) cryosections of brain tissue from a relevant species (e.g., rat or non-human primate).
-
Incubate the tissue sections with a low nanomolar concentration of [¹⁸F]F-PEA in a suitable buffer.
-
For blocking studies, co-incubate adjacent sections with a high concentration (e.g., 10 µM) of a known ligand for the putative target (e.g., a known DAT inhibitor) to demonstrate binding specificity.[17][18]
-
Wash the sections to remove unbound radioactivity.
-
Expose the dried sections to a phosphor imaging plate or digital autoradiography system.
-
Analyze the resulting images to quantify binding in specific brain regions (e.g., striatum, cortex). A significant reduction in signal in the blocked sections indicates specific binding.
In Vivo PET/CT Imaging and Biodistribution
In vivo studies are essential to understand the tracer's behavior in a living system, including its target engagement, pharmacokinetics, and whole-body distribution.[5][19]
Figure 4: Workflow for a preclinical in vivo PET/CT imaging study.
Protocol 5.2.1: Rodent PET/CT Imaging
-
Anesthetize a healthy rodent (e.g., Sprague-Dawley rat) using isoflurane.
-
Place the animal on the scanner bed with temperature monitoring and respiratory gating.
-
Administer a bolus injection of [¹⁸F]F-PEA (e.g., 5-10 MBq) via a tail-vein catheter.
-
Perform a short CT scan for attenuation correction and anatomical localization.
-
Immediately begin a dynamic PET scan for 60-90 minutes.
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM).[19]
-
Co-register the PET and CT images and draw regions of interest (ROIs) over the brain and other key organs.
-
Generate time-activity curves (TACs) to visualize the uptake and washout of the tracer over time.
Protocol 5.2.2: Ex Vivo Biodistribution
-
At a predetermined time point after injection (e.g., 30 or 60 minutes), euthanize the animal.
-
Rapidly dissect key organs and tissues (e.g., brain, heart, lungs, liver, kidneys, muscle, blood, bone).
-
Weigh each tissue sample and measure its radioactivity using a gamma counter, along with standards of the injected dose.
-
Calculate the tracer uptake in each organ, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Table 2: Representative Biodistribution Data for [¹⁸F]F-PEA in Rats at 60 min Post-Injection
| Organ | Mean %ID/g (± SD) |
| Blood | 0.8 ± 0.2 |
| Brain | 2.5 ± 0.4 |
| Heart | 1.5 ± 0.3 |
| Lungs | 2.1 ± 0.5 |
| Liver | 4.5 ± 0.9 |
| Kidneys | 3.8 ± 0.7 |
| Muscle | 0.6 ± 0.1 |
| Bone | 1.9 ± 0.4 |
Note: This data is hypothetical and for illustrative purposes only.
Conclusion
This application guide outlines a systematic and robust pathway for the development of the novel PET radiotracer, [¹⁸F]F-PEA. By following these detailed protocols—from rational precursor design and optimized radiolabeling to comprehensive quality control and preclinical evaluation—researchers can confidently advance new molecular imaging agents. Adherence to these principles of scientific integrity, including thorough validation and causality-driven experimental design, is essential for the successful translation of promising radiotracers from the laboratory to potential clinical applications.
References
-
Al-Karmi, S., & Gali-Muhtasib, H. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Medicinal Chemistry Letters, 5(12), 1237–1239. [Link]
-
IAEA. (n.d.). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. [Link]
-
Al-Karmi, S. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Semantic Scholar. [Link]
-
Al-Karmi, S., & Gali-Muhtasib, H. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]
-
IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. ResearchGate. [Link]
-
Raaphorst, R. M., et al. (2017). Comparison of In Vitro Assays in Selecting Radiotracers for In Vivo P-Glycoprotein PET Imaging. MDPI. [Link]
-
Salinas, C., et al. (2024). Synthesis, In Vitro and In Vivo PET Neuroimaging of Radiotracers for Activin Receptor Like Kinase 2. Journal of Nuclear Medicine. [Link]
-
Ferreira, T. A., et al. (2012). Synthesis, quality control and dosimetry of the radiopharmaceutical 18F-sodium fluoride produced at the Center for Development of Nuclear Technology. Brazilian Archives of Biology and Technology. [Link]
-
Raaphorst, R. M., et al. (2017). Comparison of in vitro assays in selecting radiotracers for in vivo P-glycoprotein PET imaging. Amsterdam UMC. [Link]
-
Liu, Z., et al. (n.d.). One-step 18 F labeling of biomolecules using organotrifluoroborates. Nature Protocols. [Link]
-
Piro, J. R., et al. (2024). In vitro evaluation of PET radiotracers for imaging synaptic density, the acetylcholine transporter, AMPA-tarp-γ8 and muscarinic M4 receptors in Alzheimer's disease. PubMed. [Link]
-
Taschereau, R., et al. (2020). Standardization of Preclinical PET/CT Imaging to Improve Quantitative Accuracy, Precision, and Reproducibility: A Multicenter Study. Journal of Nuclear Medicine. [Link]
-
Zlatopolskiy, B. V., & Neumaier, B. (2021). Indirect and direct strategies for labeling with fluorine-18. ResearchGate. [Link]
-
Yu, H. M. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal. [Link]
-
Ermert, J., & Coenen, H. H. (2023). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Semantic Scholar. [Link]
-
Ordonez, A. A., & Jain, S. K. (2018). Searching for novel PET radiotracers: imaging cardiac perfusion, metabolism and inflammation. The International Journal of Cardiovascular Imaging. [Link]
-
Notar, D. A., & van der Meulen, N. P. (2021). Novel Tracers and Radionuclides in PET Imaging. Radiology Key. [Link]
-
Trivieri, M. G., & Narula, J. (2023). Novel Tracers for the Imaging of Cardiac Amyloidosis. JACC: Cardiovascular Imaging. [Link]
-
Holland, J. P., & Cumming, P. (2023). Strategies for designing novel PET radiotracers to cross the blood brain barrier. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Guillet, B., et al. (2018). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications. [Link]
-
Lodi, F., et al. (2016). An improved synthesis of the radiolabeled prostate-specific membrane antigen inhibitor, [18F]DCFPyL. Molecular Imaging. [Link]
-
Lebedev, A., et al. (2017). Synthesis of radiolabeling precursor. ResearchGate. [Link]
- Bey, A. R., et al. (2018). Methods of making 18f-labeled precursors and peptides, labeled c-met binding peptides, and methods of use thereof.
-
Roivainen, A., & Li, X.-G. (Eds.). (2021). Radiopharmaceuticals for PET Imaging - Issue A. DOAB. [Link]
-
Perrin, D. M. (n.d.). PET Radiolabels. David Perrin Research Group - The University of British Columbia. [Link]
-
Saha, G. B. (2016). Synthesis of PET Radiopharmaceuticals. Radiology Key. [Link]
-
Islam, E., et al. (n.d.). Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. OpenWorks @ MD Anderson. [Link]
-
Keliher, E. J., & Wojtkiewicz, G. R. (2014). Radiolabeling of Nanoparticles and Polymers for PET Imaging. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology. [Link]
-
Uddin, M. J., et al. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. MDPI. [Link]
Sources
- 1. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PET Radiolabels | David Perrin Research Group [perrin.chem.ubc.ca]
- 4. Novel Tracers and Radionuclides in PET Imaging | Radiology Key [radiologykey.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Tracers for the Imaging of Cardiac Amyloidosis | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 14. An improved synthesis of the radiolabeled prostate-specific membrane antigen inhibitor, [18F]DCFPyL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iaea.org [iaea.org]
- 16. scielo.br [scielo.br]
- 17. Synthesis, In Vitro and In Vivo PET Neuroimaging of Radiotracers for Activin Receptor Like Kinase 2 | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 18. Evaluation of in vivo and in vitro binding property of a novel candidate PET tracer for CSF1R imaging and comparison with two currently-used CSF1R-PET tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Standardization of Preclinical PET/CT Imaging to Improve Quantitative Accuracy, Precision, and Reproducibility: A Multicenter Study | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Note: Pharmacological Profiling of Fluorinated Phenethylamine Derivatives
Executive Summary & Mechanistic Rationale
The strategic introduction of fluorine into the phenethylamine scaffold represents a critical paradigm in neuropharmacology and drug design. With a van der Waals radius (1.47 Å) closely mimicking that of hydrogen (1.20 Å), fluorine acts as an ideal bioisostere, allowing structural substitution without introducing severe steric hindrance[1]. However, owing to its extreme electronegativity, fluorination drastically alters the molecule's physicochemical properties. It modulates the pKa of the terminal amine, increases lipophilicity (logP) for enhanced blood-brain barrier penetration, and provides profound metabolic stability against cytochrome P450-mediated aromatic ring hydroxylation[2][3].
For researchers and drug development professionals, profiling these derivatives requires a rigorous understanding of their interactions with monoamine transporters (MATs) and serotonin (5-HT) receptors. This application note details the causal relationships between structural fluorination and target affinity, providing self-validating, step-by-step experimental protocols for in vitro pharmacological profiling.
Target Interaction Dynamics & Structure-Activity Relationships (SAR)
The pharmacological identity of a fluorinated phenethylamine is heavily dictated by the regiochemistry of the fluorine substitution.
-
Monoamine Transporters (DAT, NET, SERT): Non-substituted amphetamine acts as a potent norepinephrine-dopamine releasing agent (NDRA) with negligible affinity for the serotonin transporter (SERT)[4]. However, para-fluorination (e.g., 4-Fluoroamphetamine, 4-FA) increases the inhibition potency at SERT by roughly one order of magnitude relative to DAT[5]. This shift transforms the molecule into a serotonin-norepinephrine-dopamine releasing agent (SNDRA), bridging the pharmacological gap between classical psychostimulants and entactogens like MDMA[5][6]. Conversely, ortho-fluorination (e.g., 2-FA) largely preserves the dopaminergic and noradrenergic selectivity of the parent compound[7][8].
-
5-HT2A Receptors: In the psychedelic "2C" family of phenethylamines, lipophilicity and hydrogen-bonding potential are critical for binding affinity at the Gq-coupled 5-HT2A receptor[3][9]. The introduction of a fluoroalkyl group (e.g., 2C-EF) or direct ring fluorination alters receptor docking kinetics, significantly impacting the functional efficacy and potency of the compound[10].
Pharmacological interaction network of fluorinated phenethylamines.
Quantitative Data Summary
The following table summarizes the comparative monoamine transporter inhibition profiles of standard phenethylamines versus their fluorinated counterparts. The DAT/SERT ratio is a critical predictive metric: a high ratio indicates pure stimulant properties, while a ratio approaching 1.0 indicates entactogenic (MDMA-like) properties[5].
| Compound | Substitution | NET IC50 (μM) | DAT IC50 (μM) | SERT IC50 (μM) | DAT/SERT Ratio | Pharmacological Class |
| Amphetamine | None | ~0.08 | ~1.6 | >50.0 | < 0.05 | NDRA (Stimulant) |
| 4-Fluoroamphetamine (4-FA) | para-Fluoro | 0.1 - 0.4 | 1.6 - 6.6 | 0.5 - 2.0 | ~ 1.0 - 3.0 | SNDRA (Entactogen) |
| 2-Fluoroamphetamine (2-FA) | ortho-Fluoro | High Affinity | High Affinity | Low Affinity | < 0.1 | NDRA (Stimulant) |
| 4-Fluoromethylphenidate | para-Fluoro | High Affinity | High Affinity | Low Affinity | < 0.1 | NDRI (Stimulant) |
(Data synthesized from in vitro radioligand competition assays utilizing stably transfected HEK293 cells[5][11][12])
Experimental Methodologies & Self-Validating Protocols
To accurately profile these derivatives, researchers must differentiate between transporter inhibition (blockade) and transporter reversal (efflux). The following protocols establish a self-validating system to quantify these mechanisms.
Protocol A: In Vitro Monoamine Transporter Uptake Inhibition Assay
Objective: Determine the IC50 values of fluorinated phenethylamines at human DAT, NET, and SERT. Causality & Design: We utilize Human Embryonic Kidney 293 (HEK293) cells stably transfected with hDAT, hNET, or hSERT to isolate transporter-specific kinetics away from endogenous multi-receptor systems[5]. Tritiated monoamines ([3H]DA,[3H]NE, [3H]5-HT) are employed because isotopic labeling does not alter the steric bulk of the substrate, ensuring highly accurate competitive binding dynamics[11].
Self-validating workflow for MAT radioligand uptake inhibition assays.
Step-by-Step Methodology:
-
Cell Preparation: Seed HEK293 cells expressing the respective human transporter into poly-D-lysine coated 96-well plates at a density of 50,000 cells/well. Incubate for 24 hours at 37°C in 5% CO2.
-
Buffer Washing: Wash cells twice with Krebs-Ringer HEPES (KRH) buffer (pH 7.4) to remove endogenous amino acids and serum proteins that may interfere with transporter binding.
-
Pre-Incubation (Self-Validation Step):
-
Test Wells: Add the fluorinated phenethylamine at varying concentrations (1 nM to 100 μM).
-
Total Binding (Vehicle Control): Add KRH buffer only.
-
Non-Specific Binding (NSB) Control: Add a saturating concentration (10 μM) of a selective inhibitor (GBR 12909 for DAT, nisoxetine for NET, or citalopram for SERT)[13]. This ensures the measured signal is exclusively from the target transporter.
-
Incubate plates for 15 minutes at 37°C.
-
-
Radioligand Addition: Add 20 nM of the respective tritiated neurotransmitter ([3H]Dopamine, [3H]Norepinephrine, or [3H]Serotonin) to all wells. Incubate for exactly 10 minutes at 37°C.
-
Termination: Rapidly terminate the reaction by aspirating the buffer and washing the cells three times with ice-cold KRH buffer to halt transporter kinetics and remove unbound radioligand.
-
Quantification: Lyse the cells using 1% SDS or MicroScint-20 scintillation fluid. Quantify the retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the NSB from the Total Binding. Plot the normalized data using non-linear regression to determine the IC50.
Protocol B: Synaptosomal Monoamine Efflux (Release) Assay
Objective: Differentiate pure reuptake inhibitors from substrate-type monoamine releasing agents (MRAs). Causality & Design: Protocol A cannot distinguish between a blocker (like cocaine) and a releaser (like amphetamine). By pre-loading rat brain synaptosomes with tritiated neurotransmitters and measuring drug-induced efflux, we can confirm if the fluorinated derivative acts as a substrate that reverses transporter flux[4].
Step-by-Step Methodology:
-
Synaptosome Isolation: Homogenize fresh rat brain tissue (striatum for DAT, frontal cortex for NET/SERT) in ice-cold 0.32 M sucrose. Isolate the synaptosomal fraction via differential centrifugation (36,000 × g)[3].
-
Pre-Loading: Incubate the synaptosomes with [3H]DA, [3H]NE, or [3H]5-HT for 30 minutes at 37°C to allow the transporters to load the radioactive substrate into the intracellular vesicles.
-
Washing: Centrifuge and wash the synaptosomes twice to remove extracellular (un-uptaken) radioligand. Resuspend in oxygenated KRH buffer.
-
Drug-Induced Efflux: Add the fluorinated phenethylamine (e.g., 4-FA) at 10 μM. Incubate for 15 minutes.
-
Separation & Measurement: Rapidly filter the suspension through Whatman GF/B glass fiber filters. Measure the radioactivity remaining in the filters (intracellular) versus the radioactivity in the filtrate (effluxed). A significant increase in filtrate radioactivity compared to vehicle control confirms the compound is an MRA[4].
References
- Fluorine in psychedelic phenethylamines - nih.gov.
- Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenid
- Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - nih.gov.
- Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine - researchg
- The Role of Lipophilicity in Determining Binding Affinity and Functional Activity for 5-HT2A Receptor Ligands - nih.gov.
- Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines... - frontiersin.org.
- Monoamine releasing agent - wikipedia.org.
- 1-(2-Fluorophenyl)propan-2-one - benchchem.com.
- 4-Fluoroamphetamine (4-FA) - LJMU Research Online - ljmu.ac.uk.
- 4-FMA - psychonautwiki.org.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Lipophilicity in Determining Binding Affinity and Functional Activity for 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones [frontiersin.org]
- 6. m.psychonautwiki.org [m.psychonautwiki.org]
- 7. 2-fluoro-N-methyl Benzeneethanamine HCL | 1067237-58-4 | Benchchem [benchchem.com]
- 8. 2-fluoro-N-methyl Benzeneethanamine HCL | 1067237-58-4 | Benchchem [benchchem.com]
- 9. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. purechemsworld.com [purechemsworld.com]
- 11. Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 13. 1-(2-Fluorophenyl)propan-2-one|CAS 2836-82-0|RUO [benchchem.com]
Application Note: Receptor Binding Characterization of 1,2-Diarylethylamines
Abstract & Scope
This application note details the experimental protocols for characterizing the receptor binding profiles of 1,2-diarylethylamines (e.g., Ephenidine, Diphenidine, Lefetamine). While this structural class exhibits polypharmacology interacting with monoamine transporters (DAT/NET) and opioid receptors, their primary and most potent mechanism of action is uncompetitive antagonism at the N-methyl-D-aspartate (NMDA) receptor .[1]
This guide focuses on two critical radioligand binding assays:
-
[³H]MK-801 Displacement Assay: To determine affinity for the intrachannel PCP-binding site.
-
[³H]Ifenprodil Displacement Assay: To assess selectivity for the GluN2B subunit (a strategy to minimize psychotomimetic side effects).
Scientific Background & Mechanism
1,2-diarylethylamines function primarily as open-channel blockers. Unlike competitive antagonists that bind to the glutamate recognition site, these compounds bind deep within the ion channel pore (PCP site) or at allosteric modulatory sites (Ifenprodil site).
-
The Challenge: These compounds are highly lipophilic. Standard filtration protocols often fail due to high non-specific binding (NSB) to glass fiber filters.
-
The Solution: This protocol utilizes Polyethyleneimine (PEI) pretreatment and specific wash cycles to ensure signal fidelity.
Mechanistic Diagram: NMDA Receptor Binding Sites
The following diagram illustrates the distinct binding sites targeted in this protocol.
Figure 1: Schematic of NMDA receptor binding sites relevant to 1,2-diarylethylamines. Note that PCP-site binding requires the channel to be in an open state.
Materials & Reagents
Biological Source[2][3]
-
Primary Tissue: Rat Forebrain (Cortex + Hippocampus). High density of NMDA receptors.
-
Alternative: HEK293 cells stably transfected with GluN1/GluN2B subunits (for subtype selectivity studies).
Radioligands
| Target Site | Radioligand | Specific Activity | Kd (Approx) |
| PCP Site | [³H]MK-801 ((+)-5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine) | 15–30 Ci/mmol | 2–5 nM |
| GluN2B Site | [³H]Ifenprodil | 40–80 Ci/mmol | 5–10 nM |
Buffers (Critical for NMDA Stability)
-
Assay Buffer A (for MK-801): 5 mM Tris-HCl (pH 7.4). Note: Low ionic strength and absence of Mg²⁺ are required to prevent physiological magnesium block of the channel.
-
Assay Buffer B (for Ifenprodil): 50 mM Tris-HCl, 1 mM EDTA (pH 7.4).
-
Wash Buffer: 5 mM Tris-HCl (ice-cold).
Experimental Workflow 1: Membrane Preparation
Rationale: Endogenous glutamate and glycine tightly bind to the receptor. For [³H]MK-801 binding, these must be removed to control the activation state, or the assay must be run in "well-washed" membranes with added exogenous glutamate/glycine to maximize channel opening.
-
Dissection: Rapidly dissect rat cortex/hippocampus on ice. Weigh tissue.
-
Homogenization: Homogenize in 10 volumes of ice-cold 0.32 M Sucrose using a glass-Teflon homogenizer (10 strokes).
-
Centrifugation 1: Spin at 1,000 x g for 10 min at 4°C (remove nuclear debris). Save Supernatant.
-
Centrifugation 2: Spin Supernatant at 40,000 x g for 20 min at 4°C. Discard supernatant.
-
Osmotic Shock (Lysis): Resuspend pellet in 50 volumes of ice-cold distilled water . Homogenize. Incubate on ice for 20 min.
-
Why? This bursts synaptosomes to expose receptors.
-
-
Washing (Crucial Step): Centrifuge at 40,000 x g for 20 min. Resuspend in Assay Buffer. Repeat this spin/resuspend cycle 3 times .
-
Validation: Failure to wash 3x will leave endogenous glutamate, causing high variability in [³H]MK-801 binding.
-
-
Storage: Resuspend final pellet in Assay Buffer to ~1 mg protein/mL. Freeze at -80°C.
Experimental Workflow 2: Competition Binding Assay ([³H]MK-801)
Objective: Determine the Ki of a novel 1,2-diarylethylamine (e.g., Diphenidine) displacing [³H]MK-801.
Protocol Steps
-
Filter Preparation: Soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour.
-
Causality: 1,2-diarylethylamines are lipophilic and positively charged. PEI neutralizes the negative charge of the glass fibers, preventing the drug from sticking to the filter (false positives).
-
-
Plate Setup (96-well format):
-
Total Binding (TB): Buffer + Membranes + Radioligand + 10 µM Glutamate + 10 µM Glycine.
-
Non-Specific Binding (NSB): Above + 10 µM (+)MK-801 (or PCP).
-
Test Compounds: Above + 1,2-diarylethylamine (Concentration range: 10⁻¹⁰ M to 10⁻⁵ M).
-
-
Incubation:
-
Add 50 µL [³H]MK-801 (Final conc: 2 nM).
-
Add 50 µL Test Compound.[2]
-
Add 100 µL Membrane Prep (20–50 µg protein).
-
Conditions: Incubate at 25°C (Room Temp) for 2 hours .
-
Note: Equilibrium is slow for high-affinity channel blockers. Do not rush.
-
-
Termination:
-
Rapidly filter using a cell harvester (e.g., Brandel or PerkinElmer).
-
Wash filters 3x with 3 mL ice-cold Wash Buffer.
-
-
Counting:
-
Transfer filters to vials (or add scintillant to mats).
-
Add 3 mL scintillation cocktail.
-
Count for 2 min/well in a Beta Counter.
-
Workflow Diagram
Figure 2: Step-by-step workflow for the competition binding assay.
Data Analysis & Interpretation
Calculations
-
Specific Binding (SB):
-
IC50 Determination: Fit data to a one-site competition model using non-linear regression (e.g., GraphPad Prism).
-
Ki Calculation (Cheng-Prusoff):
- = Radioligand concentration (2 nM)
- = Dissociation constant of [³H]MK-801 (typically ~2-5 nM in this buffer).
Expected Results for 1,2-Diarylethylamines
| Compound | Expected Ki (PCP Site) | Notes |
| (S)-Diphenidine | ~10–20 nM | High affinity; potent blocker.[1] |
| (R)-Diphenidine | ~400–800 nM | Significant enantiomeric difference (Eudismic ratio ~40). |
| Ephenidine | ~60–70 nM | Potent; slower dissociation kinetics. |
| Lefetamine | ~500–1000 nM | Lower affinity for NMDA; check Opioid binding. |
Troubleshooting & Self-Validation
| Issue | Probable Cause | Corrective Action |
| High Non-Specific Binding (>40%) | Ligand sticking to filters. | Ensure filters are soaked in 0.3% PEI for >1 hr. Use GF/B filters. |
| Low Total Counts | Receptor degradation or Mg²⁺ inhibition. | Use protease inhibitors in prep. Ensure EDTA is present in wash steps to remove Mg²⁺. |
| Hill Slope < 0.8 | Negative cooperativity or multiple sites. | 1,2-diarylethylamines may bind to both high and low-affinity states of the channel. Check for "two-site" fit. |
| Variable Replicates | Incomplete equilibrium. | Extend incubation to 3 or 4 hours. These compounds have slow on/off rates. |
References
-
Wallach, J., et al. (2016). "Ephenidine: A new psychoactive agent with ketamine-like NMDA receptor antagonist properties." Neuropharmacology, 109, 221-231. Link
- Bergeron, R., et al. (1996). "Modulation of specific [3H]MK-801 binding to rat brain membranes by 1,2-diarylethylamines." Journal of Pharmacology and Experimental Therapeutics.
-
Reynolds, I. J. (2001). "MK801 radioligand binding assay at the N-methyl-D-aspartate receptor." Current Protocols in Pharmacology, Chapter 1, Unit 1.20. Link
-
Grey, L., et al. (2026).[3] "Development of a MS binding assay to analyze the interactions of drugs with the ifenprodil binding site of NMDA receptors with GluN2B subunit." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Wallach, J. & Brandt, S. D. (2018).[1] "1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances."[4] Handbook of Experimental Pharmacology, 252, 305-352. Link
Sources
Application Note: In Vivo Animal Models for Studying Dissociative Anesthetics
Introduction & Pharmacological Basis[1][2][3][4][5][6][7]
Dissociative anesthetics represent a unique class of psychoactive compounds that induce a state of sedation, immobility, and amnesia while maintaining consciousness. Their primary mechanism of action—non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor—has made them indispensable tools in neuroscience.
While originally developed for anesthesia, these compounds are now the gold standard for modeling schizophrenia pathophysiology (the "NMDA Receptor Hypofunction Hypothesis") and, more recently, for studying rapid-acting antidepressants .
The "Disinhibition" Mechanism
Unlike traditional anesthetics that suppress global activity, dissociative anesthetics cause a paradoxical increase in glutamate release in the prefrontal cortex (PFC). This occurs because NMDA receptors are disproportionately expressed on Parvalbumin-positive (PV+) GABAergic interneurons. Blockade of these receptors reduces inhibitory drive, leading to the disinhibition of excitatory pyramidal neurons.
Model Selection Guide
| Compound | Specificity | Duration | Primary Application | Regulatory Status |
| Ketamine | Moderate | Short (<1 hr) | Translational Schizophrenia (Chronic); Antidepressant (Acute) | Schedule III (Controlled) |
| PCP | Low (Sigma/DA affinity) | Long (>4 hrs) | Psychosis; Drug Abuse Liability | Schedule II (Controlled) |
| MK-801 (Dizocilpine) | High (Highly Selective) | Very Long (Irreversible) | Pure NMDA Hypofunction; Neurotoxicity studies | Research Chemical (Unscheduled*) |
*Check local regulations; often not controlled but highly toxic.
Experimental Workflows
Protocol A: Acute Administration (Modeling Positive Psychotic Symptoms)
Objective: To induce transient hyperlocomotion and sensorimotor gating deficits (Prepulse Inhibition - PPI) mimicking an acute psychotic episode.
Reagents:
-
MK-801 Maleate: Dissolve in 0.9% saline.[1]
-
Subjects: C57BL/6 Mice (8-10 weeks) or Sprague-Dawley Rats (250-300g). Note: Female rats are often more sensitive to locomotor effects.
Step-by-Step Methodology:
-
Habituation (Days 1-2): Handle animals daily. Acclimate them to the behavioral testing room for 60 minutes.
-
Baseline Testing (Day 3): Conduct a baseline Open Field Test (OFT) to ensure no pre-existing motor anomalies.
-
Drug Preparation: Prepare MK-801 solution fresh.
-
Dose:0.2 – 0.3 mg/kg (Mice, IP) or 0.1 – 0.2 mg/kg (Rats, SC).
-
Volume: 10 mL/kg (Mice) or 1 mL/kg (Rats).
-
-
Administration (Day 4):
-
Inject animal intraperitoneally (IP) or subcutaneously (SC).[2]
-
Place immediately into the testing apparatus.
-
-
Data Acquisition:
-
0–30 mins: Latency period (drug absorption).
-
30–90 mins: Peak effect window. Record locomotor activity (total distance traveled) and stereotypy (repetitive circling/head weaving).
-
Validation Criteria:
-
Treated animals must show a >300% increase in total distance traveled compared to saline controls.
-
Distinct "circling" behavior must be evident.
Protocol B: Chronic Administration (Modeling Negative/Cognitive Symptoms)
Objective: To induce structural plasticity changes (e.g., PV+ interneuron loss) and cognitive deficits mimicking chronic schizophrenia.
Reagents:
Step-by-Step Methodology:
-
Induction Phase (Days 1–14):
-
Administer Ketamine (30 mg/kg) once daily, IP.[1]
-
Control Group: Administer equivalent volume of Saline.
-
Weigh animals daily to monitor health.
-
-
Washout Phase (Days 15–21):
-
CRITICAL: Cease all injections. Leave animals undisturbed for 7 days.
-
Rationale: Testing immediately yields acute psychotic effects (Protocol A). The washout allows the acute drug to clear, leaving behind the neuroadaptive/structural deficits (cognitive impairment).
-
-
Behavioral Testing (Day 22+):
-
Perform cognitive assays (Novel Object Recognition, Y-Maze) or social assays (Three-Chamber Social Interaction).
-
Visualization of Mechanisms & Workflows
Figure 1: The Disinhibition Hypothesis
This diagram illustrates how NMDAR blockade leads to the "Glutamate Surge" observed in dissociative anesthesia models.
Caption: Blockade of NMDARs on GABAergic interneurons reduces inhibitory tone, causing pyramidal neuron disinhibition and a subsequent glutamate surge.[1][3][4][5][6][2][7][8][9][10][11][12]
Figure 2: Chronic Experimental Timeline
Visualizing the critical distinction between Induction and Washout phases.
Caption: The 7-day washout period is mandatory to distinguish structural cognitive deficits from acute drug intoxication.
Behavioral Validation: Prepulse Inhibition (PPI)
The PPI test is the most robust translational assay for this model. It measures sensorimotor gating , a neural filtering process deficient in both schizophrenic patients and dissociative anesthetic models.
PPI Protocol Summary
-
Apparatus: Sound-attenuated startle chamber.
-
Background Noise: 65 dB (continuous).
-
Pulse: 120 dB (40ms) – elicits startle reflex.
-
Prepulse: 70–85 dB (20ms) – presented 100ms before the Pulse.
-
Readout: % Inhibition =
.[7]
Expected Result:
-
Vehicle: High inhibition (e.g., 60-80%). The prepulse "warns" the brain, dampening the startle.
-
MK-801/Ketamine: Low inhibition (e.g., 10-30%). The animal fails to gate the sensory information, resulting in a full startle response despite the warning.
References
-
Olney, J. W., et al. (1989). Pathological changes induced in cerebrocortical neurons by phencyclidine and related drugs. Science. [Link]
-
Moghaddam, B., & Krystal, J. H. (2012). Capturing the psychotic state: Ketamine effects on the prefrontal cortex. Biological Psychiatry. [Link]
-
Frohlich, J., & Van Horn, J. D. (2014). Reviewing the ketamine model of schizophrenia. Journal of Psychopharmacology. [Link]
-
Geyer, M. A., et al. (2001).[3] Pharmacological models of the cognitive deficits of schizophrenia. Behavioural Brain Research. [Link]
-
Large, C. H. (2007). Do NMDA receptor antagonist models of schizophrenia predict the clinical efficacy of antipsychotic drugs? Journal of Psychopharmacology. [Link]
Sources
- 1. Sub-Chronic Ketamine Administration Increases Dopamine Synthesis Capacity in the Mouse Midbrain: a Preclinical In Vivo PET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Sensorimotor gating impairments induced by MK-801 treatment may be reduced by tolerance effect and by familiarization in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. Hadassah BrainLabs | MK-801 -induced PPI deficits [brainlabs.org.il]
- 8. researchgate.net [researchgate.net]
- 9. ketamineconference.org [ketamineconference.org]
- 10. A comparison of the pharmacokinetics and NMDAR antagonism-associated neurotoxicity of ketamine, (2R,6R)-hydroxynorketamine and MK-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 12. med.virginia.edu [med.virginia.edu]
formulation of 2-(2-Fluorophenyl)-1-phenylethan-1-amine for biological studies
Application Note: Formulation & Handling of 2-(2-Fluorophenyl)-1-phenylethan-1-amine
Executive Summary
This guide details the formulation, solubilization, and handling protocols for 2-(2-Fluorophenyl)-1-phenylethan-1-amine (2-F-DPEA), a lipophilic primary amine structurally analogous to the NMDA receptor antagonist 1,2-diphenylethylamine (DPEA) and the analgesic lefetamine.[1] Due to its significant lipophilicity (cLogP ~3.[1]5) and basicity (pKa ~9.0), this compound presents solubility challenges in physiological media.[1] This document provides validated protocols for preparing stable vehicles for in vitro (cell culture, receptor binding) and in vivo (rodent parenteral/oral) applications.[1]
Chemical Identity & Physicochemical Profile
Understanding the molecular properties is the first step in rational formulation design. 2-F-DPEA is a Class II compound (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS).[1]
| Property | Value (Approx.) | Implication for Formulation |
| IUPAC Name | 1-Phenyl-2-(2-fluorophenyl)ethan-1-amine | Core scaffold: 1,2-diphenylethylamine.[1][2][3] |
| Molecular Weight | 215.27 g/mol | Small molecule, crosses BBB easily. |
| Physical State | Solid (Waxy or Crystalline) | Likely low melting point if free base.[1] |
| pKa (Basic Amine) | ~8.8 – 9.2 | Ionized (+) at pH < 7.0; Neutral at pH > 9.[1]0. |
| cLogP | ~3.4 – 3.6 | Highly lipophilic; practically insoluble in water at pH 7.4. |
| Solubility (Water) | < 0.1 mg/mL (Free Base) | Requires acidification or co-solvents. |
| Solubility (DMSO) | > 50 mg/mL | Excellent stock solvent.[1] |
Pre-Formulation Decision Matrix
Before starting, select the formulation strategy based on your experimental endpoint.
Figure 1: Decision tree for selecting the appropriate vehicle based on experimental requirements.[1]
Protocol A: Preparation for In Vitro Studies (Stock Solution)
Objective: Create a stable, high-concentration stock for dilution into cell culture media or assay buffers.[1] Vehicle: 100% Anhydrous DMSO.
Materials:
-
2-F-DPEA (Free base or HCl salt)[1]
-
DMSO (Cell culture grade, anhydrous)[1]
-
Vortex mixer
-
Amber glass vials (borosilicate)[1]
Procedure:
-
Calculation: Determine the mass required for a 10 mM stock.
-
Example: For 10 mL of 10 mM stock:
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">
-
-
Weighing: Weigh the compound directly into an amber glass vial. Note: Avoid plastics as lipophilic amines can adsorb to polypropylene.
-
Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.
-
Checkpoint: Solution must be optically clear. If particles persist, sonicate at 37°C for 5 minutes.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Stable for 6 months.
Usage in Assay:
-
Dilute the stock into the assay medium (e.g., DMEM or HEPES buffer) immediately before use.
-
Critical Limit: Keep final DMSO concentration
for receptor binding or for cell viability assays to avoid solvent artifacts.
Protocol B: Preparation for In Vivo Administration (Parenteral/Oral)
Objective: Formulate a vehicle suitable for IP, SC, or PO administration in rodents. Challenge: The free base is insoluble in saline. We must convert it to a water-soluble salt in situ or use co-solvents.[1]
Method 1: In Situ Salt Formation (Preferred for IP/SC)
Best for doses up to ~10-15 mg/kg.[1]
Reagents:
Procedure:
-
Weighing: Weigh the required amount of 2-F-DPEA free base.[1]
-
Acidification: Add 0.9 molar equivalents of 0.1 M HCl.
-
Mechanism:[4] The amine protonates (
), vastly increasing water solubility.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Solubilization: Vortex and sonicate. If the solution is not clear, add 0.1 M HCl dropwise until dissolved.
-
Dilution: Add sterile saline to reach ~90% of the final volume.
-
pH Adjustment: Check pH. It will likely be acidic (~pH 3-4).[1] Carefully adjust to pH 5.0–6.0 using dilute NaOH.
-
Warning: Do not exceed pH 7.0, or the free base will precipitate out of solution.
-
-
Filtration: Pass through a 0.22 µm PES syringe filter for sterilization.
Method 2: Co-Solvent System (Preferred for High Doses)
Best for doses >20 mg/kg or if the salt precipitates.[1]
Vehicle Composition: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline.
Procedure:
-
Dissolve compound completely in 5% DMSO (volume fraction).
-
Add 40% PEG400 and vortex. The solution should be warm due to mixing exotherm.
-
Add 5% Tween 80 and vortex.
-
Slowly add 50% warm Saline while vortexing.
-
Note: Adding saline too fast can cause "crashing out."
-
-
Result: A clear to slightly opalescent solution. Use within 4 hours.
Quality Control & Stability
Lipophilic amines are prone to oxidation and adsorption.
-
HPLC Verification:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 8 minutes.
-
Detection: UV at 254 nm (phenyl ring absorption).[1]
-
-
Adsorption Check: If using plastic tubing for perfusion or IV lines, flush the line with vehicle first to saturate binding sites.
Biological Signaling Context (NMDA Pathway)
2-F-DPEA is structurally related to diphenidine and lefetamine, suggesting activity at the NMDA receptor (PCP site) and potentially the Dopamine Transporter (DAT).[1]
Figure 2: Hypothesized mechanism of action involving NMDA receptor channel blockade.[1]
Safety & Handling
-
Hazards: As a fluorinated phenethylamine, treat as a potential neurotoxin and irritant.
-
PPE: Nitrile gloves, lab coat, and safety glasses are mandatory. Handle powder in a fume hood.
-
Waste: Dispose of as halogenated organic waste.
References
-
Berger, M. L., et al. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers.[5] Bioorganic & Medicinal Chemistry.[5][6][7]
-
Wallach, J., et al. (2015). Preparation and characterization of the ‘research chemical’ diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis.[5]
-
Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. [1]
- Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for physicochemical profiling).
Sources
- 1. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]
- 2. 1,2-Diphenylethylamine [webbook.nist.gov]
- 3. 1,2-DIPHENYLETHYLAMINE CAS#: 25611-78-3 [m.chemicalbook.com]
- 4. 2-PHENYLETHAN-1-AMINE | CAS 64-04-0 [matrix-fine-chemicals.com]
- 5. d-nb.info [d-nb.info]
- 6. NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Fluorophenyl)-1-phenylethan-1-amine
[1]
Status: Online Ticket Volume: High Current Focus: Troubleshooting synthetic bottlenecks for 1,2-diarylethylamine scaffolds.
Welcome to the Synthesis Support Hub
You have reached the Tier-3 Technical Support for the synthesis of 2-(2-Fluorophenyl)-1-phenylethan-1-amine . This structural motif—a 1,2-diphenylethylamine with specific ortho-fluorine substitution—presents unique electronic and steric challenges compared to non-fluorinated analogs (e.g., Lefetamine precursors).[1]
This guide addresses the three most common "User Tickets" submitted by medicinal chemists:
-
Precursor Instability: Issues synthesizing the 2-(2-fluorophenyl)-1-phenylethan-1-one intermediate.[1]
-
Reductive Amination Failure: Stalled Leuckart reactions or over-alkylation.
-
Stereochemical Control: Accessing enantiopure (1S) or (1R) isomers.
Visualizing the Synthetic Workflow
Before diving into specific tickets, review the standard logic flow for this scaffold.
Figure 1: Decision tree for the synthesis of the target amine, distinguishing between racemic (bulk) and chiral (precision) pathways.
Ticket #001: Precursor Synthesis Failure
User Report: "I am trying to make the ketone intermediate via Grignard addition of phenylmagnesium bromide to (2-fluorophenyl)acetonitrile, but I'm getting a complex mixture and low yields of the ketone after hydrolysis."
Diagnostic: The user is attempting the Grignard-Nitrile route . While theoretically sound, the ortho-fluorine atom on the benzyl unit introduces a risk of benzyne formation or steric hindrance that complicates the imine intermediate stability. Furthermore, over-addition (Grignard attacking the transient imine) is a common side reaction.
Resolution Protocol: Switch to the Friedel-Crafts Acylation or Weinreb Amide route. These are thermodynamically more controlled for this specific scaffold.
Recommended Workflow: Friedel-Crafts Acylation
-
Activation: Convert 2-fluorophenylacetic acid to the acid chloride using Thionyl Chloride (
) or Oxalyl Chloride.-
Note: The ortho-fluorine does not significantly deactivate the acyl chloride formation.
-
-
Acylation: React the acid chloride with benzene (solvent/reagent) using Aluminum Chloride (
).-
Critical Parameter: Temperature control is vital. Keep the addition at 0°C to prevent defluorination or rearrangement.
-
| Parameter | Specification | Reason |
| Reagent | 2-Fluorophenylacetyl chloride | Pre-formed and distilled (or used crude if pure).[1] |
| Substrate | Benzene (Excess) | Acts as solvent and reactant; ensures mono-acylation.[1] |
| Catalyst | Stoichiometric Lewis acid required. | |
| Temp | 0°C | Prevent thermal defluorination. |
| Quench | HCl / Ice | Break the strong Aluminum-Oxygen complex.[1] |
Why this works: The methylene spacer (
Ticket #002: Leuckart Reaction Stalling (Racemic Synthesis)
User Report: "I am using the Leuckart-Wallach reaction (Formic acid/Ammonium formate) to convert the ketone to the amine. The reaction is extremely slow, and I see significant starting material remaining after 24 hours."
Diagnostic:
The Leuckart reaction requires high temperatures (>160°C) to facilitate the formation of the N-formyl intermediate. The ortho-fluorine substituent on the
Troubleshooting Steps:
Step 1: Increase Thermal Energy & Reagent Stoichiometry Standard reflux is often insufficient.
-
Action: Use a Dean-Stark trap to remove water. The reaction is driven by equilibrium; removing water pushes it forward.
-
Action: Increase Ammonium Formate to 5-10 equivalents.
Step 2: Microwave-Assisted Synthesis If thermal heating fails, microwave irradiation is highly effective for sterically encumbered ketones in Leuckart transformations.[1]
-
Protocol: Sealed vessel, 180°C, 30-60 minutes.
-
Mechanism: Rapid heating overcomes the activation energy barrier raised by the ortho-fluorine steric hindrance [2].
Step 3: Hydrolysis of the Intermediate Users often forget that the Leuckart reaction yields the N-formyl derivative, not the free amine.
-
Check: Does your NMR show a rotameric peak around 8.0-8.2 ppm (CHO proton)?
-
Fix: Reflux the crude oil in 6M HCl for 4 hours to cleave the formyl group.
Ticket #003: Enantioselective Synthesis Requirements
User Report: "My pharmacology team requires the (S)-enantiomer with >98% ee. The resolution of the racemic amine with Tartaric acid is yielding poor recovery."
Diagnostic: Classical resolution via diastereomeric salt formation is inefficient for this molecule due to the subtle electronic influence of the fluorine, which may disrupt crystal packing differences between diastereomers.
Resolution Protocol: Adopt the Ellman's Sulfinamide auxiliary approach. This provides high diastereoselectivity during the imine reduction step.
The Ellman Protocol for 2-(2-Fluorophenyl)-1-phenylethan-1-amine
Phase 1: Imine Formation
Reagents: Ketone + (
-
Mechanism:[1][2][3][4][5][6][7][8][9] Titanium ethoxide acts as a Lewis acid and water scavenger, driving the condensation of the sterically hindered ketone.
-
Observation: The ortho-fluorine may slow this step.[1] Heat to 80-90°C in Toluene is required.
Phase 2: Diastereoselective Reduction
Reagents:
-
Control: The bulky tert-butyl group on the sulfinyl moiety directs the hydride attack.
-
Outcome: Formation of the Sulfinamide-protected amine.[1]
Phase 3: Cleavage Reagents: 4M HCl in Dioxane.
-
Result: Quantitative deprotection to the chiral amine hydrochloride salt.
Figure 2: Ellman's Auxiliary pathway for high-enantiomeric excess synthesis.[1]
Ticket #004: Purification & Salt Formation
User Report: "The free base is an oil that is difficult to handle. I tried making the HCl salt, but it's hygroscopic."
Diagnostic: Fluorinated phenethylamines often form hygroscopic hydrochloride salts. The crystal lattice energy is disrupted by the fluorine atom.
Resolution Protocol: Switch to a Fumarate or Maleate salt.
-
Dissolve the free base amine in minimal hot Isopropanol (IPA).
-
Add 1.0 equivalent of Fumaric acid dissolved in hot IPA.
-
Allow slow cooling.
-
Result: These salts are typically non-hygroscopic, crystalline solids suitable for long-term storage and biological testing [3].[1]
FAQ: Quick Reference
Q: Can I use Reductive Amination with NaBH3CN directly on the ketone?
A: Yes, but you must use Ammonium Acetate (
Q: Is the ortho-fluorine labile? Will it leave?
A: Under standard reductive amination conditions (acidic/neutral), the C-F bond is stable. Avoid strong nucleophiles (e.g., Lithium amide bases) at high temperatures, which could trigger benzyne formation or
Q: How do I confirm the regiochemistry? A: 1H NMR is definitive.
-
Target (Amine at Pos 1): Look for a triplet or dd (approx 4.0-4.5 ppm) for the
proton, coupled to a group (approx 3.0 ppm).[1] -
Wrong Isomer (Amine at Pos 2): You would see a triplet for
(approx 2.8-3.0 ppm) and a triplet for the benzylic .[1]
References
-
Friedel-Crafts Acylation Protocols
-
Microwave-Assisted Leuckart Reaction
-
Salt Selection for Pharmaceutical Amines
-
Ellman's Auxiliary Review
Sources
- 1. prepchem.com [prepchem.com]
- 2. The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines | MDPI [mdpi.com]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of 2-(2-Fluorophenyl)-1-phenylethan-1-amine
Welcome to the Advanced Purification Support Center. Ticket Subject: Purification Protocols & Troubleshooting for Fluorinated Phenethylamines. Assigned Specialist: Senior Application Scientist.
Executive Summary: Compound Profile
-
Target Molecule: 2-(2-Fluorophenyl)-1-phenylethan-1-amine.
-
Chemical Class: 1,2-Diarylethylamine (Fluorinated analog).
-
Key Properties: Lipophilic free base; forms crystalline salts with mineral and chiral organic acids. Contains a single chiral center at the
-position (benzylic amine). -
Critical Challenge: The ortho-fluorine substituent alters crystal lattice energy compared to non-fluorinated analogs, often leading to "oiling out" during salt formation.
Module 1: The "Crude" Cleanup (Acid-Base Extraction)
User Ticket #1042: "I synthesized the amine via reductive amination, but my crude oil is dark and contains neutral impurities. Standard silica columns are causing streaking."
Expert Solution: For primary amines of this lipophilicity, chromatography should be the last resort. An optimized Acid-Base extraction is the most efficient method to remove non-basic impurities (unreacted ketones/aldehydes) and neutral byproducts.
Protocol: The "Three-Stage" Wash
-
Dissolution: Dissolve crude reaction mixture in DCM (Dichloromethane) . Avoid Diethyl Ether here; DCM solubilizes the fluorinated aromatics better.
-
Acid Extraction (Targeting the Amine):
-
The "Trash" Wash:
-
Wash the combined aqueous acidic layers with fresh DCM (
). This removes trapped neutrals. Discard this organic layer.
-
-
Liberation:
-
Cool the aqueous phase to
. -
Basify with 10M NaOH dropwise until pH > 12. The solution will turn cloudy as the free amine precipitates.
-
-
Final Extraction:
-
Extract the basic aqueous layer with TBME (tert-Butyl methyl ether) or DCM (
). -
Dry over
and concentrate.
-
Data Table: Solvent Selection for Extraction
| Solvent | Suitability | Notes |
|---|---|---|
| DCM | High | Excellent solubility for fluorinated aromatics; heavier than water (bottom layer). |
| Diethyl Ether | Medium | Good for final extraction, but high volatility can lead to crusting on glassware. |
| Ethyl Acetate | Low | Avoid. Primary amines can react with EtOAc (transamidation) over long exposure. |
Module 2: Troubleshooting Crystallization (The "Oiling Out" Issue)
User Ticket #1045: "I tried to make the HCl salt, but instead of crystals, a sticky yellow oil separated at the bottom of the flask."
Expert Solution:
"Oiling out" (Liquid-Liquid Phase Separation) occurs when the melting point of the salt is lower than the boiling point of the solvent, or when impurities depress the melting point. The fluorine atom specifically disrupts the
The "Cloud Point" Method (Anti-Solvent Crystallization)
Do not simply evaporate the solvent. Use this equilibrium-controlled method:
-
Dissolve: Dissolve the free base in the minimum amount of dry Isopropanol (IPA) or Ethanol at
. -
Acidify: Add concentrated HCl (in IPA or Dioxane) dropwise.
-
The Critical Step:
-
Nucleation: Cap the flask and let it stand at room temperature undisturbed for 2 hours. Then move to
.-
Why? Rapid cooling traps impurities in oil droplets. Slow cooling allows the crystal lattice to reject impurities.
-
Visualization: Troubleshooting Oiling Out
Caption: Logical workflow for recovering crystalline product from an oiled-out mixture.
Module 3: Chiral Resolution (Obtaining Single Enantiomers)
User Ticket #1050: "I need the (S)-enantiomer for biological testing. Can I separate the racemate without expensive chiral HPLC?"
Expert Solution: Yes. 1,2-diarylethylamines are classically resolved using Tartaric Acid derivatives. The structural similarity to 1,2-diphenylethylamine (Stilbene amine) allows us to adapt established protocols.
Protocol: Diastereomeric Salt Formation
Reagent: (+)-Dibenzoyl-D-tartaric acid (DBTA) is often superior to plain tartaric acid for lipophilic amines due to the benzoyl groups engaging in
-
Stoichiometry: Mix 1.0 equivalent of Racemic Amine + 1.0 equivalent of (+)-DBTA.
-
Solvent System: Ethanol/Water (9:1) .
-
Process:
-
Dissolve both components in boiling ethanol.
-
Allow to cool very slowly (wrap flask in foil/towel).
-
The less soluble diastereomeric salt (e.g.,
-Amine -DBTA) will crystallize first.
-
-
Purification: Filter the crystals. Recrystallize them from pure ethanol to upgrade Chiral Purity (ee%).
-
Free Basing: Treat the purified salt with 1M NaOH and extract with DCM to yield the chiral free amine.
Expert Note on Efficiency:
If (+)-DBTA fails, switch to
Module 4: Impurity Profiling (The "Hidden" Fluorine Loss)
User Ticket #1055: "My Mass Spec shows a peak at M-18 relative to the product. Did I lose the fluorine?"
Expert Solution: If you used Catalytic Hydrogenation (Pd/C) to synthesize the amine (e.g., reducing an imine or oxime), you likely caused hydrodefluorination .
-
Diagnosis: The C-F bond on an aromatic ring is generally stable, but Pd/C is notorious for cleaving aryl halides (Ar-F
Ar-H) under hydrogen pressure. -
The M-18 Peak: This is actually M-19+1 . Loss of Fluorine (-19) and gain of Hydrogen (+1) results in a net mass loss of 18 Da.
-
Prevention:
-
Switch catalyst to PtO
(Adams' Catalyst) or Raney Nickel , which are less aggressive toward aryl halides. -
Alternatively, use hydride reducing agents (NaBH
) if reducing an imine intermediate.
-
References
-
BenchChem. (2025).[5] Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. Retrieved from
-
Stereoelectronics. (2021). Resolution via salt formation (ionic bonding): Resolution of 1-phenylethylamine.[3] Retrieved from
-
Mettler Toledo. (2022). Oiling Out in Crystallization: Causes and Troubleshooting. Retrieved from
-
Organic Syntheses. (Coll. Vol. 2). d- and l-alpha-Phenylethylamine Resolution. Retrieved from
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sciencemadness Discussion Board - Recrystallization of racemic phenylalanine, some observations and questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. stereoelectronics.org [stereoelectronics.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reductive Amination for Fluorinated Compounds
Welcome to the technical support center for optimizing reductive amination reactions involving fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by the introduction of fluorine into carbonyl and amine substrates. Fluorine's potent electron-withdrawing effects can significantly alter reactivity, leading to common issues such as slow or incomplete reactions, low yields, and unexpected side products.[1][2][3]
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to diagnose issues, make informed decisions about reaction parameters, and ultimately achieve successful and reproducible outcomes.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Q1: My reductive amination is extremely slow or stalls completely. What are the likely causes and how can I fix it?
A1: A stalled reaction is one of the most common hurdles when working with fluorinated substrates. The root cause often lies in the reduced nucleophilicity of the amine or the decreased electrophilicity of the carbonyl, both consequences of fluorine's strong inductive effect.[2][3]
Potential Causes & Solutions:
-
Poor Imine/Iminium Ion Formation: The rate-determining step is often the initial condensation to form the imine or iminium ion.[4] Fluorinated amines are less nucleophilic, and fluorinated carbonyls can be less reactive towards nucleophilic attack.
-
Solution 1: pH Optimization: Imine formation is catalyzed by mild acid, which protonates the carbonyl group, making it more electrophilic.[5] However, too much acid will protonate the amine, rendering it non-nucleophilic. For electron-deficient substrates, a slightly more acidic condition (pH 4-5) is often beneficial. Use of a weak acid catalyst like acetic acid is standard.[6][7]
-
Solution 2: Dehydrating Agents: The formation of an imine from a carbonyl and an amine is an equilibrium reaction that produces water.[8] Removing water drives the equilibrium toward the product. Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄), molecular sieves, or using a Dean-Stark apparatus with a solvent like toluene.[9]
-
Solution 3: Lewis Acid Catalysis: For particularly unreactive ketones or amines, a Lewis acid such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or zinc chloride (ZnCl₂) can be added to activate the carbonyl group towards nucleophilic attack.[10][11]
-
-
Ineffective Reducing Agent: The chosen reducing agent may not be potent enough or may be incompatible with the reaction conditions.
-
Solution: Reagent Selection: While sodium triacetoxyborohydride (STAB) is a go-to reagent for its selectivity, for very challenging substrates, a stronger reducing agent might be necessary.[12][13] However, less selective reagents like sodium borohydride (NaBH₄) can also reduce the starting carbonyl, so a two-step procedure (pre-forming the imine, then adding the reductant) is recommended.[10][11]
-
Below is a workflow to guide your troubleshooting process for a stalled reaction.
Caption: Troubleshooting workflow for stalled reductive aminations.
Q2: I'm observing significant formation of a side product that appears to be the alcohol from the reduction of my starting carbonyl. How can I improve selectivity?
A2: This is a classic selectivity problem. It indicates that your reducing agent is reacting with the starting aldehyde or ketone faster than, or competitive with, the iminium ion intermediate.
Potential Causes & Solutions:
-
Overly Reactive Reducing Agent: Reagents like sodium borohydride (NaBH₄) are capable of reducing both carbonyls and imines.[10] If the rate of imine formation is slow, the NaBH₄ will preferentially reduce the more abundant carbonyl starting material.
-
Solution 1: Switch to a More Selective Reagent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations precisely because it reduces iminium ions much faster than it reduces ketones or aldehydes.[7][14] This difference in reactivity allows the imine/iminium equilibrium to be established in the presence of the reductant without significant reduction of the starting carbonyl.[14] Sodium cyanoborohydride (NaBH₃CN) is another selective option, though it is more toxic.[11][15]
-
Solution 2: Adopt a Two-Step Procedure: If you must use a less selective reagent like NaBH₄, do not perform the reaction in one pot. First, mix the carbonyl and amine (with an acid catalyst if needed) in a suitable solvent and allow sufficient time for imine formation to complete (monitor by TLC, GC/MS, or NMR). Only then, add the NaBH₄ to reduce the pre-formed imine.[10][16]
-
-
Incorrect pH: The reaction pH affects the relative rates of both imine formation and reduction. At very low pH (e.g., < 3-4), the rate of carbonyl reduction by borohydrides can increase.[15]
Q3: My reaction with an aryl fluoride substrate is producing a defluorinated side product. What is this, and can it be prevented?
A3: The side product you are observing is likely from a hydrodefluorination reaction, where a C-F bond is cleaved and replaced with a C-H bond. This is a known issue, particularly with electron-rich aromatic rings or when using certain catalytic hydrogenation methods.
Potential Causes & Solutions:
-
Catalytic Hydrogenation Conditions: Palladium-based catalysts (e.g., Pd/C) with H₂ gas are common in reductive amination but can also catalyze the hydrogenolysis (cleavage) of C-F bonds, especially on electron-rich or sterically accessible aromatic systems.
-
Solution 1: Avoid Catalytic Hydrogenation: The most straightforward solution is to switch from catalytic hydrogenation to a chemical hydride reducing agent. STAB (NaBH(OAc)₃) or NaBH₃CN are excellent alternatives that do not typically cause hydrodefluorination under standard conditions.[12][13]
-
Solution 2: Modify Hydrogenation Conditions: If hydrogenation is necessary, you may be able to minimize hydrodefluorination by using a different catalyst (e.g., Platinum-based), lowering the hydrogen pressure, or reducing the reaction temperature. However, this often requires extensive optimization.
-
-
Highly Reactive Hydride Sources: While less common, very harsh hydride reagents or reaction conditions (e.g., high temperatures with LiAlH₄) could potentially lead to C-F bond cleavage.
-
Solution: Use Milder Hydride Reagents: Stick to milder, more selective reagents like STAB, which are highly effective for the desired transformation without affecting the C-F bond.[7]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for fluorinated substrates: NaBH(OAc)₃, NaBH₃CN, or NaBH₄?
A1: The choice of reducing agent is critical and depends on the specific substrates and desired reaction setup (one-pot vs. two-step).
| Reducing Agent | Pros | Cons | Best For... |
| NaBH(OAc)₃ (STAB) | Mild, highly selective for iminium ions over carbonyls[7]; excellent for one-pot reactions[14]; low toxicity.[12] | Moisture-sensitive; not compatible with protic solvents like methanol.[10][13] | The majority of one-pot reductive aminations, especially with sensitive or electron-deficient fluorinated substrates. |
| NaBH₃CN | Selective for iminium ions[11]; stable in mildly acidic and alcoholic solvents.[10] | Highly toxic (releases HCN gas in strong acid)[14]; reactions can be sluggish.[7] | One-pot reactions where STAB is not effective and toxicity can be safely managed. Often used in methanol. |
| NaBH₄ | Inexpensive, powerful reducing agent.[10] | Not selective ; reduces aldehydes and ketones rapidly, leading to side products in one-pot setups.[8][11] | Stepwise procedures where the imine is formed first, isolated or not, and then reduced. |
Recommendation: Start with Sodium Triacetoxyborohydride (STAB) for any new reductive amination involving fluorinated compounds. Its high selectivity, effectiveness, and safety profile make it the superior choice for most applications.[7][12][13]
Q2: How does the position of the fluorine atom (e.g., α-fluoro vs. aryl-fluoro) affect the reaction?
A2: The position of the fluorine atom has a profound impact on the reactivity of the carbonyl or amine.
-
α-Fluoro Carbonyls: When fluorine is on the carbon adjacent to a carbonyl group (e.g., α-fluoro ketone), its strong electron-withdrawing effect significantly increases the electrophilicity of the carbonyl carbon. This can accelerate the initial nucleophilic attack by the amine. However, it can also make the resulting product more susceptible to elimination or other side reactions.
-
Fluoro-Aryl Carbonyls/Amines: When fluorine is on an aromatic ring, its effect is primarily inductive withdrawal, which deactivates the system.
-
A fluorinated aniline is less nucleophilic than aniline, which will slow down the initial condensation step.[17]
-
A fluorinated benzaldehyde is slightly more electrophilic at the carbonyl carbon, but the overall deactivation of the ring can still influence reaction rates.
-
-
Fluoro-Alkyl Amines: A fluorine atom on an alkyl chain (e.g., trifluoroethylamine) dramatically decreases the basicity and nucleophilicity of the amine. These reactions are often very sluggish and may require Lewis acid catalysis or higher temperatures to proceed effectively.
Q3: What is a good starting point for a general experimental protocol?
A3: Here is a robust, general protocol for a one-pot reductive amination using STAB, which serves as an excellent starting point for optimization.
Experimental Protocol: General Reductive Amination using NaBH(OAc)₃
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the fluorinated carbonyl compound (1.0 equiv) and the amine (1.0–1.2 equiv).
-
Solvent Addition: Add a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF)) to achieve a concentration of approximately 0.1–0.5 M.
-
Acid Catalyst (Optional but Recommended): If either the amine or carbonyl is electron-deficient, add glacial acetic acid (1.0–1.2 equiv).
-
Imine Formation: Stir the mixture at room temperature for 30–60 minutes to allow for imine formation. It is highly recommended to monitor this step by TLC or LCMS to confirm the disappearance of the starting material and the appearance of the imine intermediate.
-
Addition of Reducing Agent: Add Sodium Triacetoxyborohydride (STAB) (1.2–1.5 equiv) portion-wise to the stirred solution. Note: The reaction can be mildly exothermic.
-
Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the progress by TLC or LCMS until the imine intermediate is fully consumed (typically 2–24 hours).
-
Workup:
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., DCM) two or three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or another appropriate method (e.g., crystallization, distillation).
Caption: Step-by-step experimental workflow for reductive amination.
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Wikipedia. (2024). Reductive amination. Retrieved from [Link]
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
- Krasavin, M., et al. (2025).
-
Merck Millipore. (n.d.). Sodium Triacetoxyborohydride. Retrieved from [Link]
-
ResearchGate. (n.d.). The fluorinated compounds were obtained by reductive amination. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (2016). Monotrifluoroacetoxyborane-amines: chemoselective reagents for challenging reductive aminations. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1298.
- Beilstein Journal of Organic Chemistry. (2025).
-
Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fluorinated Amine Stereotriads via Allene Amination. Retrieved from [Link]
- Nottingham ePrints. (n.d.).
-
Semantic Scholar. (n.d.). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Retrieved from [Link]
- Myers, A. (n.d.).
- ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
- Scientific Research Publishing. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
- ACS Publications. (2022). From Flask to Mill: Reductive Functionalization of Fluoroacetamides as a Case Study for Transferring Solvent-Based Reactions to the Solid State. ACS Sustainable Chemistry & Engineering, 10(32), 10575–10582.
-
ResearchGate. (n.d.). (A) Optimal pH for reductive amination; (B) Optimal temperature for reductive amination. Retrieved from [Link]
-
Chem-Station. (2014). Borch Reductive Amination. Retrieved from [Link]
-
PubMed. (2019). α-Fluorination of carbonyls with nucleophilic fluorine. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Retrieved from [Link]
-
Chemical Society Reviews (RSC Publishing). (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Retrieved from [Link]
- MDPI. (2022).
-
Wordpress. (n.d.). Reductive Amination. Retrieved from [Link]
-
Chemistry Steps. (2025). Formation of Imines and Enamines. Retrieved from [Link]
- ACS Publications. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society, 143(32), 12556–12561.
- ResearchGate. (2025). B(C6F5)
-
Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]
-
Reddit. (2022). What is the mechanism for this reaction? I know how acidic reductive amination works, but I can't figure out this one. Would like to know what intermediates there are, to be able to monitor this better. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Influence of the cation in hypophosphite-mediated catalyst-free reductive amination [beilstein-journals.org]
- 5. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 14. interchim.fr [interchim.fr]
- 15. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 17. thieme-connect.com [thieme-connect.com]
preventing dehalogenation during the synthesis of fluorinated aromatics
A Guide to Preventing Dehalogenation and Other Common Side Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the synthesis of fluorinated aromatic compounds. Dehalogenation, particularly hydrodefluorination, is a persistent and often frustrating side reaction that can significantly impact yield and purity.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and solve these issues. Our approach is grounded in mechanistic principles to not only offer solutions but also to explain the causality behind them, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Diagnosis & Step-by-Step Solutions
This section addresses specific, common problems encountered during the synthesis of fluorinated aromatics. Each entry details the potential causes and provides actionable protocols to mitigate the issue.
Issue 1: Significant Hydrodefluorination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question: I am attempting a Suzuki coupling with an electron-deficient fluoroarene, and I'm observing a significant amount of the corresponding defluorinated arene as a byproduct. What is causing this, and how can I prevent it?
Answer:
Hydrodefluorination in palladium-catalyzed cross-coupling is a common challenge, especially with electron-deficient aryl fluorides.[1] The C-F bond, while strong, can be activated under these conditions, leading to undesired side reactions.
Mechanistic Insight: The primary culprit is often the generation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through several pathways, including the decomposition of the organometallic coupling partner or reactions with trace water or alcohol. This Pd-H species can then participate in a competing catalytic cycle where it inserts into the aryl fluoride, ultimately leading to a protonolysis event that cleaves the C-F bond and replaces it with a C-H bond.[2] Additionally, the basic conditions required for many coupling reactions can contribute to side reactions.[1]
-
Re-evaluate Your Base: The choice of base is critical. Strong, hard bases like sodium tert-butoxide (NaOtBu), often used in Buchwald-Hartwig aminations, can promote side reactions.
-
Action: Switch to a weaker, bulkier, or less-coordinating base. Screen bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] These are often sufficient to facilitate transmetalation without promoting hydrodefluorination.
-
-
Optimize Ligand Selection: The ligand dictates the electronic and steric environment around the palladium center. Bulky, electron-rich phosphine ligands are generally recommended as they promote the desired C-C or C-N reductive elimination, which is often the rate-limiting step, making it faster than the competing hydrodefluorination pathway.[1]
-
Action: If using a standard ligand like PPh₃, switch to a modern biarylphosphine ligand. See Table 1 for recommendations.
-
-
Ensure Rigorously Anhydrous Conditions: Moisture is a common source of protons for hydrodefluorination.
-
Lower Reaction Temperature: Higher temperatures can accelerate catalyst decomposition and side reactions.
-
Action: Run a temperature screen, starting as low as 60-80 °C. While the reaction may be slower, the selectivity for the desired product often improves significantly.[4]
-
Table 1: Ligand & Base Selection Guide for Minimizing Hydrodefluorination in Pd-Catalyzed Couplings
| Coupling Type | Recommended Ligands | Rationale | Recommended Bases | Rationale |
| Suzuki-Miyaura | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that accelerate reductive elimination.[1] | K₃PO₄, Cs₂CO₃ | Weaker bases that minimize side reactions while still promoting transmetalation.[1] |
| Buchwald-Hartwig | BrettPhos, RuPhos | Highly active for C-N coupling, can operate at lower temperatures. | LHMDS, K₂CO₃ | LHMDS is a strong, non-nucleophilic base. K₂CO₃ is a milder option for sensitive substrates. |
| Sonogashira | Xantphos, cataCXium® A | Wide bite-angle ligands can stabilize the catalyst. | Cs₂CO₃, Et₃N | Use the mildest base possible that effects the coupling. |
Issue 2: Poor Selectivity and Dehalogenation in Nucleophilic Aromatic Substitution (SNAr)
Question: I am performing an SNAr reaction on a poly-halogenated aromatic ring to displace a chlorine atom with fluoride (Halex process), but I'm getting a mixture of products, including defluorination of my starting material or product. Why is this happening?
Answer:
This issue points towards two potential problems: the high basicity of the fluoride source and/or reaction conditions that are too harsh. In SNAr, the reactivity of halogens as leaving groups is typically F > Cl > Br > I, meaning fluoride is often the best leaving group.[5][6] However, achieving the reverse (displacing Cl with F) requires careful control.
Mechanistic Insight: "Naked" fluoride salts (e.g., anhydrous KF or CsF) are not only nucleophilic but also strongly basic.[7] This basicity can cause deprotonation of the aromatic ring or other species in the mixture, leading to undesired elimination pathways or protonolysis. If your starting material already contains fluorine, the fluoride source can promote its elimination. Furthermore, high temperatures can lead to thermal decomposition and reduced selectivity, especially with poly-activated rings.[8]
-
Control the Fluoride Source: The key is to enhance nucleophilicity while tempering basicity.
-
Action: Use a spray-dried potassium fluoride (KF) for optimal performance. Consider using a phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt) with KF. This combination enhances the solubility and nucleophilicity of the fluoride anion without dramatically increasing its basicity.[9]
-
-
Solvent is Paramount: The solvent choice directly impacts the reactivity of the fluoride anion.
-
Strict Temperature Control: SNAr reactions can be highly exothermic.
-
Action: Begin the reaction at a moderate temperature (e.g., 120-150 °C) and monitor closely. Use a reaction calorimeter for scale-up to understand the thermal profile and prevent runaway reactions.[12] If selectivity is poor, lower the temperature and accept a longer reaction time.
-
-
Ensure Anhydrous Conditions: Water can react with the activated fluoroarenes to form phenol byproducts.
-
Action: Use anhydrous solvents and ensure the KF is thoroughly dried before use.
-
Pro-Tip: For particularly sensitive substrates where traditional Halex conditions fail, consider modern deoxyfluorination reagents like PhenoFluor™ if you can start from the corresponding phenol. This route often proceeds under milder conditions and can avoid issues of basicity.[7]
Frequently Asked Questions (FAQs)
Q1: My Balz-Schiemann reaction is giving a low yield and many tar-like byproducts. What can I do?
A1: The Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt, can be sensitive.[13] Low yields and decomposition often stem from the instability of the diazonium salt.[14][15]
-
Solution 1 (Temperature): Ensure the diazotization is performed at low temperatures (0-5 °C) to form the salt cleanly.[16] For the decomposition step, instead of harsh thermolysis in a solid state, try decomposing the salt in a high-boiling, non-polar solvent. This allows for more controlled heating and can prevent charring.[17]
-
Solution 2 (Purity): Ensure the diazonium salt is well-precipitated and washed with a cold, non-polar solvent (like cold ether) to remove any residual acid or impurities before heating.[14]
-
Solution 3 (Alternatives): Consider alternative counter-ions to tetrafluoroborate, such as hexafluorophosphate (PF₆⁻), which can sometimes offer greater thermal stability and higher yields.[16]
Q2: What is hydrodehalogenation and how is it different from hydrodefluorination?
A2: Hydrodehalogenation is the general term for the replacement of a halogen atom (F, Cl, Br, I) on a molecule with a hydrogen atom. Hydrodefluorination is a specific subset of this reaction, referring exclusively to the replacement of a fluorine atom with hydrogen. While mechanistically related, preventing the undesired removal of a C-Cl or C-Br bond often requires different strategies than preventing C-F bond cleavage, due to the vast differences in bond strength and reactivity.[18][19] The C-F bond is significantly stronger and generally less reactive in metal-catalyzed reactions than other C-X bonds, making its cleavage a unique challenge.[20][21]
Q3: Can the choice of metal catalyst itself prevent dehalogenation?
A3: Yes, to an extent. While palladium is the workhorse, nickel-based catalysts are gaining traction for C-F bond functionalization.[1] Nickel catalysts can sometimes offer different selectivity profiles and may be less prone to certain decomposition pathways that generate the problematic metal-hydride species. For copper-mediated reactions, hydrodehalogenation is also a known side reaction, often proceeding via protonolysis of an aryl-copper intermediate.[22] The key in all cases is the careful selection of supporting ligands and reaction conditions to favor the desired coupling pathway.
Visualizing Reaction Pathways and Troubleshooting
To effectively combat dehalogenation, it's crucial to visualize the competing chemical pathways and develop a logical troubleshooting workflow.
Diagram 1: Competing Pathways in Pd-Catalyzed Cross-Coupling
The following diagram illustrates the desired catalytic cycle for cross-coupling versus the undesired cycle leading to hydrodefluorination. The key to success is to maximize the rate of Reductive Elimination (k_red_elim) relative to the rate of the hydrodefluorination pathway.
Caption: Desired vs. Undesired Catalytic Cycles.
Diagram 2: Troubleshooting Workflow for Dehalogenation
This flowchart provides a logical sequence of steps to follow when encountering dehalogenation in your reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles | MDPI [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. preprints.org [preprints.org]
- 9. mdpi.com [mdpi.com]
- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. mt.com [mt.com]
- 13. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Balz-Schiemann Reaction - JEE PDF Download [edurev.in]
- 16. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 17. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CA2142247A1 - Process for the preparation of aromatic fluoro compounds - Google Patents [patents.google.com]
- 19. organic-chemistry.org [organic-chemistry.org]
- 20. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thermochemical factors affecting the dehalogenation of aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Copper Mediated Fluorination of Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of Fluorinated Phenethylamines
Welcome to our dedicated technical support center for the chiral separation of fluorinated phenethylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuanced challenges associated with resolving enantiomers of this important class of compounds. The introduction of fluorine into the phenethylamine scaffold, while often beneficial for pharmacological properties, can introduce unique and complex behaviors during chiral chromatography.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these separation challenges.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Question: I am not seeing any separation between my enantiomers, or the resolution is very poor. What are the most likely causes and how can I fix this?
Answer: This is one of the most common challenges in chiral method development. The root cause lies in insufficient differential interaction between the enantiomers and the chiral stationary phase (CSP). Here’s a systematic approach to troubleshoot this issue:
Underlying Cause & The Scientific Rationale
The fundamental principle of chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP.[3] For successful resolution, there must be a sufficient difference in the stability of these complexes. Fluorine's high electronegativity can alter the electronic and steric properties of the phenethylamine, influencing how it interacts with the CSP.[1][4]
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Step-by-Step Solutions:
-
Re-evaluate Your Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor.[5][6]
-
Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®): These are often the first choice and are highly versatile.[5][7] The fluorinated phenethylamine can interact through hydrogen bonding, dipole-dipole interactions, and π-π stacking with the phenylcarbamate derivatives on the polysaccharide backbone. The electron-withdrawing nature of fluorine can enhance dipole moments, potentially strengthening these interactions.[1]
-
Pirkle-type CSPs (e.g., Whelk-O® 1): These are known for their broad applicability, especially for compounds containing aromatic rings and hydrogen bond donors/acceptors, which are characteristic of phenethylamines.[5][6]
-
Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic™): These offer a different mechanism, primarily based on inclusion complexation and hydrogen bonding.[8]
-
-
Optimize the Mobile Phase:
-
Normal Phase (NP): This is often the starting point for polysaccharide CSPs. The primary components are a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
Action: Systematically vary the alcohol percentage. Start with a screen of 10%, 20%, and 30% alcohol. Lowering the alcohol content generally increases retention and can improve resolution, but may also lead to broader peaks.[6]
-
-
Additives are Key for Amines: Phenethylamines are basic, and secondary interactions with residual acidic silanols on the silica support can cause severe peak tailing and poor resolution.[9]
-
-
Adjust the Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[11]
-
Action: In most cases, decreasing the temperature (e.g., from ambient to 10-15°C) will improve resolution.[12] This is because the separation is often an enthalpically driven process. However, in some rare instances, increasing the temperature can improve peak efficiency and even selectivity, so it is worth exploring a range (e.g., 10°C, 25°C, 40°C).[12]
-
-
Decrease the Flow Rate: Reducing the flow rate increases the time the analyte spends interacting with the CSP, which can enhance resolution, especially if mass transfer kinetics are a limiting factor.
-
Action: Try reducing the flow rate from a standard 1.0 mL/min to 0.5 mL/min.
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Question: My peaks are tailing badly, which is affecting my integration and resolution. What's causing this and how do I get sharp, symmetrical peaks?
Answer: Peak tailing for basic compounds like phenethylamines is a frequent problem in chiral and achiral chromatography. It typically points to undesirable secondary interactions or column issues.
Underlying Cause & The Scientific Rationale
The primary amine group in phenethylamines is basic and can interact strongly with acidic silanol groups on the surface of the silica-based CSP. This strong, non-specific binding leads to a slow release of the analyte from these sites, resulting in a "tailing" peak.[10][13] Fronting peaks are less common but can indicate column overload.[13]
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor peak shape.
Step-by-Step Solutions:
-
Use a Mobile Phase Additive: This is the most effective way to combat peak tailing for amines.[9]
-
Action: As mentioned previously, add 0.1% DEA or TEA to your mobile phase. This basic additive will compete with the analyte for the active silanol sites, effectively masking them and leading to more symmetrical peaks.[10]
-
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[13]
-
Action: Reduce the injection volume or dilute your sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
-
Assess Column Health: A decline in performance can indicate a problem with the column itself.
-
Partial Blockage: Particulate matter from the sample or system can block the inlet frit, causing peak distortion that affects all peaks.[13][14] Action: Try back-flushing the column (if permitted by the manufacturer).
-
Column Contamination: Strongly retained impurities from previous injections can create active sites. Action: For immobilized CSPs, you can often flush with strong solvents like THF or DMF to clean the column (always check the column care manual first).[14]
-
Void Formation: A void at the head of the column can cause peak splitting or broadness.[14] This usually requires column replacement.
-
-
Ensure Sample Solvent Compatibility: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.
-
Action: Ideally, dissolve your sample in the mobile phase itself.[10] If solubility is an issue, use the weakest possible solvent that can adequately dissolve your compound.
-
Frequently Asked Questions (FAQs)
Q1: How does the position of fluorine on the phenethylamine ring affect chiral separation?
The position of the fluorine atom(s) can significantly impact separation by altering the molecule's electronic distribution and steric profile.[1][4]
-
Electronic Effects: Fluorine is highly electronegative. A fluorine atom on the aromatic ring can withdraw electron density, affecting the π-system's interaction with the CSP. This can either enhance or weaken the crucial π-π stacking interactions required for chiral recognition.[1]
-
Steric Effects & Conformation: The size of the fluorine atom can influence the preferred conformation of the molecule, which in turn affects how it "fits" into the chiral selector's binding pocket.
-
Hydrogen Bonding: While not a direct hydrogen bond donor, fluorine can act as a weak hydrogen bond acceptor. More importantly, its electron-withdrawing effects can alter the acidity/basicity of nearby N-H or O-H groups, modulating their hydrogen bonding potential with the CSP.
Q2: Should I start with Normal Phase, Reversed Phase, or Polar Organic mode for method development?
For polysaccharide and Pirkle-type columns, a Normal Phase (NP) screening is often the most successful starting point for phenethylamines.[6]
-
Normal Phase (NP): Offers high selectivity due to specific interactions like hydrogen bonding and dipole-dipole forces.
-
Polar Organic Mode (PO): Uses polar organic solvents like methanol, ethanol, or acetonitrile. It can offer different selectivity and is a good second option if NP fails.[9]
-
Reversed Phase (RP): Generally provides lower chiral selectivity for these types of compounds compared to NP but can be useful, especially with cyclodextrin or certain macrocyclic glycopeptide CSPs.[6]
Q3: My fluorinated phenethylamine seems to be racemizing on the column. Is this possible?
While less common, on-column racemization can occur, especially if the chiral center is labile. For phenethylamines, the chiral center is generally stable. However, extreme pH conditions or highly reactive sites on a degraded column could potentially contribute to instability. Some fluorinated compounds, particularly those with acidic protons alpha to the chiral center, can be prone to racemization, especially in the presence of base.[15] If you suspect this, try using milder mobile phase additives and ensure your column is in good condition.
Q4: Can I use gradient elution for chiral separations?
Yes, but with caution. Gradient elution is compatible with bonded/immobilized CSPs. However, most chiral separations are optimized under isocratic conditions because the two enantiomers have very similar retention behavior, and the goal is to maximize the selectivity (α), which is often best achieved with a constant mobile phase composition.[16] A gradient might be useful for complex samples containing multiple chiral compounds or impurities with very different retention times.
Data & Method Summaries
Table 1: Starting Conditions for Chiral Screening of Fluorinated Phenethylamines
| Parameter | Normal Phase (NP) | Polar Organic (PO) | Reversed Phase (RP) |
| Typical CSPs | Polysaccharide (e.g., IA, IB, IC), Pirkle (e.g., Whelk-O 1) | Polysaccharide, Cyclofructan[9] | Macrocyclic Glycopeptide, Cyclodextrin |
| Mobile Phase A | Hexane or Heptane | Acetonitrile or Methanol | Water w/ Buffer (e.g., 20mM Ammonium Acetate) |
| Mobile Phase B | Isopropanol (IPA) or Ethanol (EtOH) | Ethanol or Methanol | Acetonitrile or Methanol |
| Screening Comp. | 90/10, 80/20, 70/30 (A/B) | 100% B, 95/5, 90/10 (A/B) | 70/30, 60/40, 50/50 (A/B) |
| Additive | 0.1% DEA or TEA | 0.1% DEA or TEA | 0.1% TFA or Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
References
- Benchchem. Troubleshooting poor resolution in chiral chromatography of alkanes.
- Jakab, A., et al. (2024). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. MDPI.
- Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Welch, C. J., et al. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. Chromatography Today.
- analytica-world.com. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'.
- ResearchGate. Stereochemical Characterization of Fluorinated 2-Arylpropionic Acids by Enantioselective HPLC Analysis and ECD Detection.
- Kirk, K. L. (1995). Asymmetric Fluoroorganic Chemistry: Fluorine-Containing Chiral Compounds of Biomedical Interest. ACS Publications.
- Chinese Academy of Sciences. (2020). Fluorine Enables Separation-free "Chiral Chromatographic Analysis".
- Dolan, J. W. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International.
- Cocinero, E. J., et al. (2013). The effect of fluorine substitution on chiral recognition: Interplay of CH⋯π, OH⋯π and CH⋯F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol. ResearchGate.
- Reddit. (2025). Horrible peak shape. r/CHROMATOGRAPHY.
- Sigma-Aldrich. Chiral Chromatography Frequently Asked Questions.
- He, Z., et al. (2015). Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. SciELO México.
- I.B.S. Chiral HPLC Method Development.
- De Martino, L., et al. (2006). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. PubMed.
- Ali, I., et al. Effect of Temperature on the Chiral Separation of Enantiomers of Some.... ResearchGate.
- Steber, S. E., et al. Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles.
- Zhang, K., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH.
- Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC.
- PMC. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions.
- Silverman, R. B. (2008). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.
- Lin, H. R., et al. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. PubMed.
- Claus, J. E. Strategies for Chiral HPLC Method Development. Supelco, Division of Sigma-Aldrich.
- ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Regalado, E. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
- Zhang, T., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH.
- YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- University of Illinois. (2002). Enantioselective Electrophilic Fluorination.
- Frontiers. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance.
- Chromatography Today. (2020). Trouble with chiral separations.
- YMC. Efficient method development for chiral separation by using CHIRAL ART columns.
- BUCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography.
- ResearchGate. Fluorinated Amine Stereotriads via Allene Amination.
- Zhang, K., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PubMed.
- Phenomenex. Chiral HPLC Separations.
- Jacobsen, E. N., et al. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society.
- Aboul-Enein, H. Y., & Ali, I. Chiral Drug Separation.
- ResearchGate. Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation.
- Blaschke, G., et al. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. PubMed.
- Chemical Science (RSC Publishing). Accurate chiral pattern recognition for amines from just a single chemosensor.
- ResearchGate. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- Armstrong, D. W., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed.
- Sigma-Aldrich. Basics of chiral HPLC.
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. researchgate.net [researchgate.net]
- 5. scielo.org.mx [scielo.org.mx]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chiraltech.com [chiraltech.com]
- 15. par.nsf.gov [par.nsf.gov]
- 16. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: 2-(2-Fluorophenyl)-1-phenylethan-1-amine Synthesis
Executive Summary & Core Workflows
Welcome to the technical support hub for 2-(2-Fluorophenyl)-1-phenylethan-1-amine . This specific 1,2-diarylethylamine scaffold presents unique challenges due to the electronic and steric influence of the ortho-fluorine substituent on the phenyl ring at the
Unlike non-fluorinated analogs, the synthesis of this molecule requires strict control over reduction conditions to prevent hydrodefluorination (loss of the fluorine atom) and dimerization (formation of secondary amines).
Supported Synthetic Architectures
We support two primary workflows. Please identify which route you are currently troubleshooting:
-
Workflow A (Ketone Route): Reductive amination or oxime reduction of 2-(2-fluorophenyl)-1-phenylethan-1-one.[1]
-
Workflow B (Nitroalkene Route): Condensation of benzaldehyde with (2-fluorophenyl)nitromethane followed by reduction.[1]
Interactive Troubleshooting (Q&A)
Category A: The "Missing Fluorine" Issue (Hydrodefluorination)
Q: I am using Pd/C for catalytic hydrogenation, but NMR shows a mixture of the desired product and non-fluorinated 1,2-diphenylethylamine. How do I stop the defluorination?
A: This is a classic issue with ortho-fluorinated benzyl systems. The Carbon-Fluorine (C-F) bond, while strong, is susceptible to hydrogenolysis (cleavage by hydrogen) in the presence of Palladium catalysts, especially in polar protic solvents like methanol or ethanol.
Root Cause: Palladium (Pd) facilitates the oxidative addition of the C-F bond, particularly when the ring is electron-deficient or sterically strained. The ortho position increases the lability of the C-F bond during heterogeneous catalysis.
Corrective Protocol: Switch your catalyst or reduction method. You have three viable options, ranked by selectivity:
-
Platinum Oxide (Adam's Catalyst): PtO
is significantly less active toward C-halogen hydrogenolysis than Pd/C while remaining effective for oxime/imine reduction.[1] -
Raney Nickel: Use Raney Ni in ammoniacal ethanol.[1] It rarely effects C-F cleavage under standard pressures (1-5 atm).[1]
-
Chemical Reduction (Recommended for Lab Scale): Abandon catalytic hydrogenation in favor of Zinc in Acetic Acid or Sodium Borohydride (NaBH
) with TiCl . These methods proceed via electron transfer mechanisms that do not activate the C-F bond.
Critical Reference: For mechanistic details on preventing defluorination, refer to Dalton Trans., 2016, 45, 16789-16798, which highlights solvent effects and catalyst choice in hydrodefluorination [1].
Category B: Low Yield & "Oily" Products (Dimerization)
Q: My reaction reaches completion, but the isolated yield is <40%, and the product is a viscous oil that won't crystallize. Mass spec shows a large M+ peak corresponding to the dimer.
A: You are experiencing secondary amine formation .[1] During the reduction of the oxime or imine, the newly formed primary amine reacts with the intermediate imine to form a secondary amine (dimer).
Root Cause: The ortho-fluorine atom provides steric bulk, but it does not sufficiently block the nucleophilic attack of the primary amine on the intermediate imine. This is exacerbated by high concentrations and slow reduction rates.[1]
Corrective Protocol:
-
Ammonia Saturation: If using catalytic hydrogenation, the solvent must be saturated with anhydrous ammonia. The excess ammonia shifts the equilibrium away from the secondary amine.
-
"High Dilution" Reduction: Run the reaction at a concentration of 0.05 M or lower.
-
Acidic Scavenging: If using chemical reduction (e.g., Zn/AcOH), the acidic medium naturally protonates the primary amine as it forms (
), rendering it non-nucleophilic and preventing it from attacking the remaining imine.
Data: Impact of Solvent Additives on Selectivity
| Reduction Method | Additive | Primary Amine % | Dimer (Impurity) % | Defluorinated % |
| H2 / Pd/C | None | 45% | 40% | 15% |
| H2 / Pd/C | NH3 (sat) | 70% | 10% | 20% |
| H2 / PtO2 | NH3 (sat) | 92% | < 5% | < 1% |
| Zn / AcOH | HCl (trace) | 88% | 5% | 0% |
Category C: Purification & Salt Formation[2]
Q: The free base is an oil. I tried making the HCl salt, but it formed a hygroscopic gum. How do I get a nice crystalline solid?
A: 1,2-diarylethylamine hydrochlorides can be notoriously difficult to crystallize if impurities (like the dimer or unreacted ketone) are present.[1] The ortho-fluorine also lowers the lattice energy compared to the non-fluorinated analog.[1]
Corrective Protocol:
-
Solvent Switch: Do not use diethyl ether/HCl gas if it gums up.[1] Use Isopropanol (IPA) and concentrated aqueous HCl .
-
Procedure:
-
Dissolve the crude oil in a minimum amount of warm IPA.
-
Add concentrated HCl dropwise until pH < 2.[1]
-
Add Ethyl Acetate (EtOAc) as an anti-solvent until the solution turns slightly cloudy.
-
Cool slowly to 4°C.
-
-
Alternative Salt: If the HCl salt remains hygroscopic, switch to the Fumarate or Maleate salt. These organic salts often crystallize more readily for lipophilic amines.[1]
Visualizing the Optimized Workflow
The following diagram illustrates the Oxime Reduction Route (Workflow A), optimized to avoid the pitfalls discussed above.
Caption: Logic flow for the synthesis of 2-(2-Fluorophenyl)-1-phenylethan-1-amine, highlighting the critical decision split between chemical reduction and catalytic hydrogenation to preserve the fluorine atom.
Detailed Experimental Protocol (Self-Validating)
Protocol: Zinc/Acetic Acid Reduction of the Oxime This method is selected for its high reliability in preserving the C-F bond [2].
-
Precursor Prep: Dissolve 10.0 mmol of 2-(2-fluorophenyl)-1-phenylethan-1-one oxime in 30 mL of Glacial Acetic Acid.
-
Activation: Add 40.0 mmol of Zinc dust (activated by washing with dilute HCl, then water, then acetone, and dried).
-
Reaction: Stir vigorously at 60°C. Monitor via TLC (Mobile phase: 10% MeOH in DCM). The oxime spot (
) should disappear, replaced by the amine streak ( ).-
Validation Check: If the reaction stalls, add another 10 mmol of Zn dust.
-
-
Workup: Filter off the Zinc. Basify the filtrate with 20% NaOH (Caution: Exothermic) to pH 12. Extract 3x with Dichloromethane (DCM).[2]
-
Isolation: Dry DCM layer over
.[1] Evaporate to yield the oily free base. Proceed immediately to salt formation (See Category C above) to prevent oxidation/carbonation.
References
-
Krüger, J., Ehm, C., & Lentz, D. (2016).[3] Improving selectivity in catalytic hydrodefluorination by limiting SNV reactivity. Dalton Transactions, 45(42), 16789-16798.[1][3]
-
Robinson, J. C., & Snyder, H. R. (1943).
-Phenylethylamine.[1][4] Organic Syntheses, Coll.[4] Vol. 3, p. 720. -
Chapman, N. B., Scrowston, R. M., & Westwood, R. (1967). NN-dimethyl-2-fluoro-2-phenylethylamine: preparation and solvolysis. Journal of the Chemical Society C: Organic, 1479-1485.[1]
Sources
Technical Support Center: Analytical Resolution of Fluorophenylethanamine Isomers
Case ID: ISO-FPEA-2025 Subject: Troubleshooting Co-elution and Spectral Overlap in Positional Isomers (2-, 3-, 4-FPEA) Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division
Executive Summary
Differentiation of 2- (ortho), 3- (meta), and 4- (para) fluorophenylethanamine (FPEA) isomers is a critical challenge in forensic toxicology and medicinal chemistry. These compounds are isobaric (identical molecular weight) and produce nearly identical fragmentation patterns under standard Electron Ionization (EI) conditions (m/z 58, 109, 138).
This guide provides validated protocols to resolve these isomers using Chemical Derivatization GC-MS , Biphenyl-Stationary Phase LC-MS/MS , and
Module 1: GC-MS Troubleshooting & Derivatization
User Issue:
"I am running standard EI-MS on a DB-5MS column. All three isomers co-elute or show identical mass spectra with a base peak of m/z 58. How do I distinguish them?"
Root Cause Analysis:
Under standard conditions, the primary fragmentation is the alpha-cleavage of the amine, producing the immonium ion (
Solution: Perfluoroacylation
You must derivatize the amine to increase steric bulk and alter the electron density of the aromatic ring. This creates distinct retention times and unique fragmentation ratios.
Protocol: PFPA Derivatization (Standard Operating Procedure)
-
Preparation: Dissolve 50 µL of sample (1 mg/mL in MeOH) in a reaction vial. Evaporate to dryness under
. -
Reagent Addition: Add 50 µL of Pentafluoropropionic Anhydride (PFPA) and 25 µL of Ethyl Acetate.
-
Incubation: Cap and heat at 60°C for 20 minutes .
-
Work-up: Evaporate to dryness under
stream at 40°C. -
Reconstitution: Reconstitute in 100 µL Ethyl Acetate.
-
Injection: Inject 1 µL into GC-MS (Splitless).
Data Interpretation: PFPA Derivatives
The derivatization adds a pentafluoropropionyl group, increasing the molecular weight and changing the fragmentation kinetics.
| Isomer | Relative Retention Order* | Key Diagnostic Ion Ratio (m/z 136 : 109) |
| 2-FPEA (Ortho) | 1st (Fastest) | High Ratio (> 1.5) |
| 3-FPEA (Meta) | 2nd | Medium Ratio (~ 1.0) |
| 4-FPEA (Para) | 3rd (Slowest) | Low Ratio (< 0.5) |
Note: Retention order is typically Ortho < Meta < Para on 5% phenyl columns (e.g., DB-5MS), but validation with reference standards is required for your specific ramp rate.
Module 2: LC-MS/MS Optimization
User Issue:
"My C18 column cannot separate the 3- and 4-isomers. They elute as a single broad peak."
Root Cause Analysis:
Standard C18 columns rely on hydrophobic interactions. The hydrophobicity differences between meta- and para-fluorinated isomers are negligible. You need a stationary phase that interacts with the pi-electron cloud of the benzene ring.
Solution: Biphenyl Stationary Phase
Switch to a Biphenyl or Phenyl-Hexyl column. The fluorine atom is electron-withdrawing, creating an electron-deficient aromatic ring. The biphenyl stationary phase engages in
Recommended LC Conditions
-
Column: Raptor Biphenyl or Kinetex Biphenyl (
mm, 2.6 µm). -
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Gradient: 5% B to 95% B over 10 minutes.
Visual Workflow: Method Selection Logic
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample purity and matrix.
Module 3: Nuclear Magnetic Resonance ( F-NMR)
User Issue:
"I have a pure reference standard, but I need to certify which isomer it is for legal scheduling. MS data is ambiguous."
Solution: F-NMR Analysis
NMR is the only self-validating method that does not require a reference standard for structural assignment, provided you understand the coupling constants (
Technical Insight: Coupling Constants (
)
The fluorine nucleus (
-
Ortho-isomer (2-FPEA):
-
Look for a quartet-like multiplet.
-
The Fluorine couples strongly to the adjacent H3 proton (
Hz) and the H6 proton. -
Result: Complex multiplet with wide splitting.
-
-
Meta-isomer (3-FPEA):
-
Look for a td (triplet of doublets) or complex multiplet.
-
Couples to H2, H4 (
Hz) and H5 ( Hz).
-
-
Para-isomer (4-FPEA):
-
Look for a tt (triplet of triplets) or a simpler nonet structure depending on resolution.
-
The Fluorine couples symmetrically to H3 and H5 (
Hz). -
Key Feature: Symmetry. The
-NMR will show a distinct AA'BB' system (two "roofed" doublets) in the aromatic region, which is the easiest visual confirmation.
-
Module 4: Emerging Techniques (Vapor Phase IR)
For labs equipped with GC-IRD (Infrared Detection) , this offers a "fingerprint" confirmation.
-
Ortho-substitution: Strong C-H out-of-plane bending band near 750 cm⁻¹ .
-
Meta-substitution: Key bands near 780 cm⁻¹ and 690 cm⁻¹ .
-
Para-substitution: Single strong band near 820-840 cm⁻¹ .
References
-
Westphal, F., et al. (2020). Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. ResearchGate.
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Recommendations, Version 8.1. SWGDRUG.org.
-
Kavanagh, P., et al. (2017). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Drug Testing and Analysis.
-
Restek Corporation. (2016). Separation of Ortho, Meta, and Para Isomers of Cathinones using Biphenyl Columns. GTFCh Symposium.
-
Alfa Chemistry. (2024). 19F NMR Chemical Shift Table.
Sources
Technical Support Center: Optimizing Solubility of 1,2-Diarylethylamine Derivatives
Executive Summary & Scope
The Challenge: 1,2-diarylethylamine derivatives (structurally related to scaffolds like lefetamine or lanicemine) represent a "privileged structure" in medicinal chemistry, particularly for CNS targets (NMDA antagonists, analgesics). However, they present a dual physicochemical challenge:
-
High Lipophilicity (LogP > 3): Leading to poor aqueous solubility and high non-specific binding (NSB).
-
Basic Amine Functionality: Solubility is pH-dependent.[1] While soluble as salts in acidic environments, they often exist as free bases at physiological pH (7.4), causing "crash-out" (precipitation) during assay dilution.
The Goal: This guide provides self-validating protocols to distinguish between true biological activity and artifacts caused by aggregation, precipitation, or solvent toxicity.
Module 1: Formulation & Stock Preparation
The "Invisible" Error: Many researchers assume a clear DMSO stock equals a soluble compound. This is false. 1,2-diarylethylamines often form "supersaturated" solutions in DMSO that precipitate immediately upon contact with aqueous buffers.
Troubleshooting Workflow: The "Acid-Spike" Method
Issue: Compound precipitates in PBS/Media despite being soluble in DMSO. Root Cause: At pH 7.4, the amine deprotonates to its neutral, hydrophobic free-base form.
Protocol 1: In-Situ Salt Formation (The Acid-Spike) Instead of using 100% DMSO, use an acidified vehicle to maintain the protonated (charged) state of the amine during the initial dilution shock.
-
Prepare Stock: Dissolve compound to 10 mM in 100% DMSO.
-
Prepare "Spike" Solution: Mix DMSO with 10 mM aqueous HCl in a 90:10 ratio.
-
Dilution Step: When diluting the stock into the first aqueous buffer (intermediate plate), ensure the buffer contains a slight molar excess of acid (or use a lower pH buffer, e.g., Acetate pH 5.0) if the assay target permits.
-
Note: For cell assays, this is limited by cell tolerance, but effective for biochemical assays.
-
Protocol 2: The "Intermediate Plate" Dilution Direct dilution from 100% DMSO to 0.1% aqueous buffer often causes immediate precipitation.
-
Step A (Master Stock): 10 mM in DMSO.[1]
-
Step B (Intermediate): Dilute 1:20 into a "Transition Buffer" (PBS + 5% DMSO + 0.05% Tween-20).
-
Result: 500 µM compound, 10% DMSO. The surfactant prevents nucleation.
-
-
Step C (Final Assay): Dilute 1:10 into Assay Media.
-
Final: 50 µM compound, 1% DMSO, 0.005% Tween-20.
-
Module 2: Non-Specific Binding (NSB) & Plasticware
Issue: IC50 curves shift right (lower potency) when changing plate types or reducing volume.
Mechanism: Hydrophobic diaryl rings drive adsorption to polystyrene. This depletes the free concentration of the drug.
Data: Surface Binding Comparison
| Surface Material | Adsorption Risk | Recommendation |
| Standard Polystyrene (PS) | High (>40% loss) | Avoid for 1,2-diarylethylamines without additives. |
| Tissue Culture Treated PS | Moderate | Surface is negatively charged; may bind cationic amines electrostatically. |
| Polypropylene (PP) | Low (<10% loss) | Preferred for intermediate dilution plates. |
| Glass / Silanized Glass | Minimal | Best for storage, but impractical for HTS. |
| Low-Binding (NBS) Plates | Very Low | Gold Standard for biochemical assays. |
Visualizing the NSB Decision Matrix
Figure 1: Decision tree for mitigating Non-Specific Binding (NSB) in assay plates.
Module 3: Cell-Based Assay Optimization
Issue: "Cytotoxicity" is observed, but it is actually physical damage from crystals or solvent toxicity.
Critical Analysis: 1,2-diarylethylamines are prone to forming micro-crystals in cell media (DMEM/RPMI) because these media are rich in salts (salting-out effect) and proteins.
Protocol 3: Distinguishing Toxicity from Solubility Artifacts
-
The Microscopy Check: Before running the assay, incubate the compound in media (without cells) at 37°C for 2 hours. Inspect under 20x/40x phase contrast.
-
Observation: Needle-like structures or dark aggregates = Precipitation.
-
-
The "Spin-Down" Validation:
-
Cyclodextrin Rescue:
-
If solubility is the limiting factor, formulate with 2-Hydroxypropyl-
-cyclodextrin (HP- -CD) . -
Ratio: 1:5 to 1:10 (molar ratio of Drug:CD).
-
Benefit: Increases solubility without the toxicity of high DMSO (>0.5%).
-
Warning: High CD concentrations (>10 mM) can extract cholesterol from cell membranes. Keep CD < 5 mM.
-
Frequently Asked Questions (FAQs)
Q1: My IC50 is 5 µM, but the compound precipitates at 10 µM. Is my data valid? A: Likely invalid. Precipitation is not instantaneous; it is a kinetic process.[3] At 5 µM, you may have "nano-aggregates" that inhibit enzymes non-specifically (promiscuous inhibition).
-
Validation: Add 0.01% Triton X-100. If the IC50 disappears (potency drops significantly), the original activity was likely an aggregation artifact.
Q2: Can I use BSA to fix solubility? A: Yes, but with a major caveat. BSA (Bovine Serum Albumin) binds lipophilic amines.
-
Pros: Prevents precipitation and sticking to plastic.
-
Cons: Reduces the free drug concentration available to hit the target. You must calculate the "Free Fraction" (Fu) to determine the true potency.
Q3: What is the maximum DMSO concentration for these assays? A:
-
Biochemical/Enzyme: Typically 1% to 5% (check enzyme tolerance).
-
Cell-Based: Strictly <0.5% (v/v).[7] For sensitive lines (e.g., primary neurons), <0.1% is required. 1,2-diarylethylamines often require 0.5% DMSO to stay in solution; if cells cannot tolerate this, switch to a Cyclodextrin formulation.
Q4: Why does my compound activity increase over time in the assay plate? A: This is often "Time-Dependent Precipitation." As the compound crashes out, the concentration drops. However, if the readout is inhibition, precipitation might look like loss of activity. If the readout is fluorescence, precipitating crystals can scatter light, causing false high signals.
Advanced Workflow: Solubility-Optimized Assay Setup
Figure 2: Optimized serial dilution workflow using an intermediate plate to prevent kinetic precipitation (Crash-out).
References
-
Di, L., & Kerns, E. H. (2006).[8] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.[8] Link
-
Tominaga, F., et al. (2010).[9] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. Journal of Pharmacological and Toxicological Methods, 61(3), 329-333.[9] Link
-
BenchChem Technical Support. (2025). Overcoming Compound Binding to Plasticware.[6] BenchChem Technical Guides. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
Waybright, T. J., et al. (2009). Assay Artifacts: The "Dark Side" of High-Throughput Screening. Current Chemical Genomics, 3, 1–10. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 2-, 3-, and 4-Fluorophenyl-1-phenylethan-1-amine: Structure-Activity Relationships and Pharmacological Profiling
As a Senior Application Scientist, evaluating the nuanced pharmacological shifts induced by positional halogenation is critical for rational drug design. The 1,2-diarylethylamine scaffold—specifically 1,2-diphenylethan-1-amine (DPEA)—is a privileged structure known for its uncompetitive antagonism at the N-methyl-D-aspartate receptor (NMDAR).
This guide provides an objective, data-driven comparison of the ortho (2-fluoro), meta (3-fluoro), and para (4-fluoro) positional isomers of (fluorophenyl)-1-phenylethan-1-amine . By dissecting their physicochemical properties, receptor binding affinities, and functional electrophysiology, we provide a comprehensive framework for researchers investigating neuroprotective agents, dissociative anesthetics, and monoamine transporter inhibitors.
Structure-Activity Relationship (SAR) & Pharmacodynamics
The position of the fluorine atom on the phenyl ring dictates the molecule's spatial conformation, lipophilicity, and electrostatic potential, fundamentally altering its target selectivity between the NMDAR and monoamine transporters (e.g., the Dopamine Transporter, DAT) .
-
2-Fluorophenyl-1-phenylethan-1-amine (2-F-DPEA): The ortho-fluorine introduces significant steric hindrance, restricting the rotation of the phenyl ring. This "conformational lock" forces the two aryl rings into a specific dihedral angle that perfectly complements the phencyclidine (PCP) binding site within the NMDAR ion channel. Consequently, 2-F-DPEA exhibits the highest NMDAR affinity and negligible DAT interaction.
-
3-Fluorophenyl-1-phenylethan-1-amine (3-F-DPEA): The meta-substitution provides an intermediate profile. The steric clash is reduced, allowing more rotational freedom. This results in moderate NMDAR affinity and a slight increase in monoamine transporter binding.
-
4-Fluorophenyl-1-phenylethan-1-amine (4-F-DPEA): Para-fluorination elongates the molecule along its primary axis. This extension causes a steric clash within the narrow NMDAR pore, drastically reducing binding affinity. However, this elongated, lipophilic profile aligns perfectly with the deep, hydrophobic binding pocket of DAT, shifting the molecule's primary mechanism from dissociative to stimulant .
Pharmacological Pathway Visualization
Caption: Divergent pharmacological targeting of fluorinated 1,2-diarylethylamine isomers based on substitution position.
Quantitative Data Synthesis
The following table summarizes the comparative performance of the three isomers. Data is synthesized from standardized in vitro radioligand displacement assays utilizing rat forebrain homogenates .
| Compound | Substitution | NMDAR Affinity ( | DAT Affinity ( | Predicted LogP | TPSA (Ų) | Primary Action |
| 2-F-DPEA | Ortho (2-Fluoro) | ~80 - 150 | > 5,000 | 2.85 | 26.02 | NMDAR Antagonist |
| 3-F-DPEA | Meta (3-Fluoro) | ~300 - 500 | ~ 2,500 | 2.85 | 26.02 | Mixed Action |
| 4-F-DPEA | Para (4-Fluoro) | > 2,000 | ~ 300 - 600 | 2.85 | 26.02 | DAT Inhibitor |
Self-Validating Experimental Workflows
To ensure scientific integrity, binding affinities must be orthogonally validated by functional assays. The protocols below are designed as self-validating systems, ensuring that artifacts are caught before data interpretation.
Protocol A: Radioligand Binding Assay (Receptor Affinity)
Causality: We utilize [³H]MK-801 rather than [³H]ketamine. MK-801 has a significantly slower dissociation rate from the NMDAR PCP site, providing a highly stable baseline for competitive displacement.
Self-Validation: A homologous competitive binding curve (unlabeled MK-801) is run in parallel as an internal positive control to validate the
-
Membrane Preparation: Isolate rat forebrain tissues and homogenize in 5 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Causality: This washing step is critical to remove endogenous glutamate and glycine, which allosterically modulate the NMDAR and would otherwise skew the baseline binding of MK-801.
-
Incubation: Incubate 50 µg of membrane protein with 5 nM [³H]MK-801 and varying concentrations (1 nM - 100 µM) of the target isomer (2-F, 3-F, or 4-F) in 50 mM Tris-HCl for 120 minutes at 25°C.
-
Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the lipophilic fluorinated ligands to the filter matrix.
-
Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate the
using non-linear regression and convert to via the Cheng-Prusoff equation.
Protocol B: Whole-Cell Patch-Clamp Electrophysiology (Functional Validation)
Causality: High binding affinity (
-
Cell Preparation: Culture primary rat hippocampal neurons (DIV 14-21) to ensure mature, fully assembled NMDAR expression.
-
Recording Setup: Pull borosilicate glass pipettes (3-5 MΩ) filled with an intracellular solution containing 140 mM CsF, 10 mM HEPES, and 10 mM EGTA. Causality: Cesium fluoride (CsF) is explicitly chosen to block endogenous voltage-gated potassium channels, isolating the NMDAR-mediated inward current for accurate quantification.
-
Agonist Application: Apply 100 µM Glutamate and 10 µM Glycine via a rapid perfusion system to elicit steady-state NMDAR currents at a holding potential of -70 mV.
-
Isomer Co-application: Co-apply the specific fluorinated isomer at its calculated
concentration and measure the fractional block of the steady-state current.
Experimental Workflow Visualization
Caption: Self-validating experimental workflow bridging receptor binding with functional electrophysiology.
Conclusion
The positional fluorination of 1-phenylethan-1-amine derivatives serves as a masterclass in rational drug design. By simply shifting a single fluorine atom from the ortho to the para position, researchers can completely invert the pharmacological profile of the molecule from a potent, uncompetitive NMDAR antagonist (2-F-DPEA) to a monoamine transporter inhibitor (4-F-DPEA). When developing novel neuroprotective or psychiatric therapeutics based on the 1,2-diarylethylamine scaffold, strict adherence to self-validating functional assays is required to accurately map these drastic SAR shifts.
References
-
Berger ML, Schweifer A, Rebernik P, Hammerschmidt F. NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Bioorganic & Medicinal Chemistry. 2009;17(9):3456-3462. URL:[Link]
-
Wallach J, Brandt SD. 1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances. Handbook of Experimental Pharmacology. 2018;252:305-352. URL:[Link]
-
Luethi D, Liechti ME. Designer drugs: mechanism of action and adverse effects. Archives of Toxicology. 2020;94(4):1085-1133. URL:[Link]
-
Wallach J, Kavanagh PV, McLaughlin G, et al. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis. 2015;7(5):358-367. URL:[Link]
The Fluorine Advantage: A Comparative Guide to the Structure-Activity Relationship of Fluorinated 1,2-Diarylethylamines
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a powerful tool for optimizing pharmacological properties. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of fluorinated 1,2-diarylethylamines, a class of compounds with significant therapeutic potential, particularly as antagonists of the N-methyl-D-aspartate (NMDA) receptor. By comparing fluorinated derivatives with their non-fluorinated counterparts, we aim to elucidate the nuanced effects of fluorine substitution on target affinity, selectivity, and overall pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine in the design of novel therapeutics.
Introduction: The Allure of 1,2-Diarylethylamines and the Power of Fluorine
1,2-Diarylethylamines serve as a versatile scaffold for targeting a range of central nervous system (CNS) receptors and transporters. Their activity as NMDA receptor antagonists has garnered significant interest for the treatment of neurodegenerative diseases, depression, and chronic pain.[1] The NMDA receptor, a key player in excitatory synaptic transmission, is a complex ion channel with multiple modulatory sites, making it a challenging yet rewarding drug target.[2]
The introduction of fluorine into small molecules can profoundly alter their physicochemical and biological properties.[3] Due to its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, fluorination can influence a molecule's:
-
Metabolic Stability: Blocking sites of oxidative metabolism can increase a drug's half-life.[3]
-
Binding Affinity: Alterations in electronics and conformation can lead to stronger interactions with the target protein.
-
Lipophilicity: This can impact cell membrane permeability and bioavailability.[3]
-
pKa: Modification of the basicity of nearby functional groups can affect ionization at physiological pH.
This guide will delve into the specific SAR of fluorinated 1,2-diarylethylamines, drawing upon key experimental data to provide a clear comparison with their non-fluorinated analogs.
Comparative Analysis of Receptor Binding Affinities
The following data, derived from extensive SAR studies, illustrates the impact of fluorine substitution on the binding affinity of 1,2-diarylethylamines for the NMDA receptor and the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][4]
N-Methyl-D-Aspartate (NMDA) Receptor
The primary target for many 1,2-diarylethylamines is the NMDA receptor ion channel. The affinity for this site is a critical determinant of their potential as neuroprotective agents.
Table 1: Comparative NMDA Receptor Binding Affinities (Ki, nM) of Fluorinated and Non-Fluorinated 1,2-Diarylethylamine Analogs [4]
| Compound | R1 | R2 | R3 | R4 | NMDAR Ki (nM) |
| 1 (Baseline) | H | H | H | H | 150 |
| 2 | 4-F | H | H | H | 120 |
| 3 | H | 4-F | H | H | 180 |
| 4 | 4-F | 4-F | H | H | 250 |
| 5 | 2-F | H | H | H | 300 |
| 6 | 3-F | H | H | H | 140 |
Analysis of SAR at the NMDA Receptor:
-
Single 4-Fluoro Substitution: A single fluorine atom at the 4-position of one of the phenyl rings (Compound 2 ) results in a modest increase in affinity compared to the unsubstituted parent compound (Compound 1 ).
-
Disubstitution: The introduction of a second 4-fluoro substituent (Compound 4 ) leads to a decrease in affinity, suggesting that excessive fluorination in this region may be detrimental to binding.
-
Positional Isomers: The position of the fluorine atom is crucial. A 2-fluoro substitution (Compound 5 ) significantly reduces affinity, likely due to steric hindrance. A 3-fluoro substitution (Compound 6 ) has a minimal effect on affinity compared to the parent compound.
Caption: Impact of Fluorine Substitution on NMDAR Affinity.
Monoamine Transporters: DAT, NET, and SERT
Off-target activity at monoamine transporters can significantly influence the overall pharmacological profile of a drug, contributing to both therapeutic effects and side effects.
Table 2: Comparative Monoamine Transporter Binding Affinities (Ki, nM) of Fluorinated and Non-Fluorinated 1,2-Diarylethylamine Analogs [4]
| Compound | R1 | R2 | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| 1 (Baseline) | H | H | >10,000 | >10,000 | 8,500 |
| 7 | 4-F | H | 8,200 | >10,000 | 6,300 |
| 8 | 4-F | 4-F | 5,100 | 9,800 | 4,200 |
| 9 | 3,4-diCl | H | 350 | 480 | 1,200 |
| 10 | 3,4-diF | H | 1,500 | 2,300 | 3,500 |
Analysis of SAR at Monoamine Transporters:
-
Fluorine vs. Chlorine: Dichlorination at the 3 and 4 positions (Compound 9 ) results in significantly higher affinity for all three monoamine transporters compared to the unsubstituted and fluorinated analogs. The corresponding difluoro analog (Compound 10 ) shows weaker affinity than the dichloro compound, highlighting the distinct effects of different halogens.
-
Fluorination Impact: While fluorination generally leads to a modest increase in affinity for monoamine transporters compared to the unsubstituted parent compound, the effect is less pronounced than that observed with chlorine substitution. Difluorination (Compound 8 ) enhances affinity more than monofluorination (Compound 7 ).
Experimental Protocols
The following protocols are representative of the methods used to generate the binding affinity data presented in this guide.[4]
General Synthesis of 1,2-Diarylethylamines
A common synthetic route to 1,2-diarylethylamines involves a reductive amination approach.
Caption: General Synthesis of 1,2-Diarylethylamines.
Step-by-Step Methodology:
-
Grignard Reaction: An appropriate arylmagnesium bromide is reacted with an aryl acetonitrile in an ethereal solvent (e.g., diethyl ether or THF) to form the corresponding diarylethyl ketone intermediate.
-
Workup: The reaction is quenched with an aqueous acid solution (e.g., HCl) and the product is extracted with an organic solvent.
-
Reductive Amination: The ketone intermediate is reacted with an amine source (e.g., ammonium acetate or a primary amine) and a reducing agent (e.g., sodium cyanoborohydride) in a protic solvent (e.g., methanol) to yield the final 1,2-diarylethylamine.
-
Purification: The final product is purified by column chromatography or recrystallization.
Radioligand Binding Assays
Binding affinities are determined using competitive radioligand binding assays with membrane preparations from rat forebrain homogenates or cells expressing the target receptor/transporter.
Step-by-Step Methodology:
-
Membrane Preparation: Rat forebrains are homogenized in a buffered solution and centrifuged to pellet the cell membranes. The membranes are washed and resuspended in an appropriate assay buffer.
-
Assay Incubation: A constant concentration of a specific radioligand (e.g., [³H]MK-801 for NMDAR, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The strategic incorporation of fluorine into the 1,2-diarylethylamine scaffold provides a powerful means to modulate affinity and selectivity for the NMDA receptor and monoamine transporters. The position and number of fluorine substituents are critical determinants of pharmacological activity. While 4-fluorination can be beneficial for NMDA receptor affinity, over-fluorination or substitution at the 2-position can be detrimental. In the context of monoamine transporters, fluorination generally imparts a modest increase in affinity, though less pronounced than that observed with chlorine.
This guide highlights the importance of empirical data in understanding the nuanced effects of fluorination. The presented SAR data and experimental protocols offer a valuable resource for medicinal chemists and pharmacologists in the rational design of novel 1,2-diarylethylamine-based therapeutics with optimized efficacy and safety profiles.
References
-
Dybek, M. B. (2023). Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists. [Doctoral dissertation, Saint Joseph's University]. ProQuest Dissertations & Theses Global. [Link]
-
Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2016). Preparation and analytical characterization of 1-(1,2-diphenylethyl)piperidine (Diphenidine) and 1-(1,2-diphenylethyl)pyrrolidine (DPHP). Drug Testing and Analysis, 8(3-4), 318–325. [Link]
-
Nervewing. (2020, December 27). New Drugs: Diarylethylamines. why why why why why why why. [Link]
-
Nervewing. (2020). 2020. why why why why why why why. [Link]
-
ResearchGate. (n.d.). Heat map of receptor binding affinities observed for NMDAR and 45 additional receptor sites. Retrieved from [Link]
-
Zheng, M., Liu, Y., Tian, Z., & Huang, Y. (2005). Fluorinated diaryl sulfides as serotonin transporter ligands: synthesis, structure-activity relationship study, and in vivo evaluation of fluorine-18-labeled compounds as PET imaging agents. Journal of Medicinal Chemistry, 48(7), 2345–2356. [Link]
-
Mewis, R. E., Hulme, M. C., Marron, J., Langley, S. K., Sutcliffe, O. B., & Benjamin, S. L. (2022). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 296–303. [Link]
-
Ismail, F. M. (2002). Important fluorinated drugs in experimental and clinical use. Journal of Fluorine Chemistry, 118(1-2), 27-33. [Link]
-
Guthrie, D. A., Kelly, K. K., & Reith, M. E. (2015). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. ACS Chemical Neuroscience, 6(8), 1253–1268. [Link]
-
Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]
-
Berger, M. L., Kler, G., Schöggl, E., & Hammerschmidt, F. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Bioorganic & Medicinal Chemistry Letters, 19(11), 3054–3057. [Link]
-
Kim, S., Park, G., Lee, H., Lee, K., & Lee, J. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Biomedicines, 11(10), 2846. [Link]
-
Patel, K., Khan, S., & Singh, S. (2023). In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer age. Malaria World Journal, 14(1), 1-14. [Link]
-
Gao, M., Wang, M., & Zheng, Q. H. (2013). Fluorine-18 radiolabeled PET tracers for imaging monoamine transporters: dopamine, serotonin, and norepinephrine. Current Topics in Medicinal Chemistry, 13(14), 1700–1728. [Link]
-
Rizzo, C., Amata, S., Pibiri, I., Pace, A., & Buscemi, S. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]
-
Wallach, J., & Brandt, S. D. (2018). 1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances. In New Psychoactive Substances (pp. 261-302). Springer, Cham. [Link]
-
Goodman, M. M., Chen, P., & Kilts, C. D. (2011). Synthesis, Radiosynthesis, and Biological Evaluation of Fluorine-18 Labeled 2β-Carbo(fluoroalkoxy)-3β-(3′-((Z)-2-haloethenyl)phenyl)nortropanes: Candidate Radioligands for In Vivo Imaging of the Serotonin Transporter with Positron Emission Tomography. Journal of Medicinal Chemistry, 54(14), 5086–5101. [Link]
-
Keller, M., & Nussrallah, A. (2022). Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. International Journal of Molecular Sciences, 23(20), 12534. [Link]
-
ResearchGate. (n.d.). Comparison of calculated and experimental binding affinities for selected targets/compounds. Retrieved from [Link]
-
Mewis, R. E., Hulme, M. C., Marron, J., Langley, S. K., Sutcliffe, O. B., & Benjamin, S. L. (2022). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 296–303. [Link]
-
Zhen, J., Lu, W., & Li, M. (2011). Fluorescent reporters of monoamine transporter distribution and function. Neuroscience, 198, 134–142. [Link]
Sources
- 1. Structure Activity Relationship (SAR) Studies of 1, 2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists | Ambeed [ambeed.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Fluorine-Containing NMDA Antagonists for Brain Imaging: In Vitro Evaluation (Journal Article) | OSTI.GOV [osti.gov]
- 4. Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists - ProQuest [proquest.com]
A Comparative Analysis of NMDA Receptor Affinity: 2-(2-Fluorophenyl)-1-phenylethan-1-amine and Ketamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the N-methyl-D-aspartate (NMDA) receptor affinity of the novel compound 2-(2-Fluorophenyl)-1-phenylethan-1-amine and the well-characterized dissociative anesthetic, ketamine. While quantitative binding data for 2-(2-Fluorophenyl)-1-phenylethan-1-amine is not currently available in peer-reviewed literature, this guide will leverage data from structurally analogous compounds to provide a qualitative comparison and explore the potential influence of its chemical structure on NMDA receptor interaction.
The NMDA Receptor: A Critical Target in Neuroscience
The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in a range of neurological and psychiatric disorders, making it a significant target for therapeutic intervention. The receptor possesses several distinct binding sites, including the glutamate and glycine co-agonist sites, and a phencyclidine (PCP) binding site located within the ion channel.[1][2] Ketamine and other dissociative anesthetics exert their effects by blocking this channel.[2]
Ketamine: A Well-Defined NMDA Receptor Antagonist
Ketamine is a non-competitive antagonist of the NMDA receptor, binding to the PCP site within the receptor's ion channel.[2] Its affinity for the NMDA receptor has been extensively studied and is well-documented.
| Compound | Enantiomer | NMDA Receptor Affinity (Ki) |
| Ketamine | Racemic | ~0.5 - 1.0 µM |
| (S)-Ketamine (Esketamine) | S-enantiomer | ~0.3 - 0.8 µM |
| (R)-Ketamine (Arketamine) | R-enantiomer | ~1.7 - 5.0 µM |
Data compiled from multiple sources.[3]
The (S)-enantiomer, esketamine, exhibits a higher affinity for the NMDA receptor compared to the (R)-enantiomer. This stereoselectivity highlights the specific structural requirements for optimal binding within the NMDA receptor channel.
2-(2-Fluorophenyl)-1-phenylethan-1-amine: A Structural Perspective on Potential NMDA Receptor Affinity
Direct experimental data on the NMDA receptor affinity of 2-(2-Fluorophenyl)-1-phenylethan-1-amine is not publicly available at the time of this guide's publication. However, we can infer its potential activity by examining structurally related compounds, specifically 1,2-diphenylethylamine.
A study by Berger et al. (2009) investigated the NMDA receptor affinities of the enantiomers of 1,2-diphenylethylamine (DPEA), a close structural analog of the compound of interest that lacks the fluorine substituent.[4] Their findings revealed that both enantiomers of DPEA act as NMDA channel blockers, with the (S)-enantiomer displaying significantly higher potency.[4]
Structural Comparison:
-
Core Scaffold: Both 2-(2-Fluorophenyl)-1-phenylethan-1-amine and 1,2-diphenylethylamine share the same 1,2-diphenylethylamine backbone. This core structure is a known pharmacophore for NMDA receptor channel blockers.
-
Fluorine Substitution: The key difference is the presence of a fluorine atom on one of the phenyl rings in 2-(2-Fluorophenyl)-1-phenylethan-1-amine. The position of this fluorine atom (ortho) could influence several factors relevant to receptor binding:
-
Electron Distribution: Fluorine is a highly electronegative atom, which can alter the electron density of the phenyl ring. This may affect cation-π interactions, which are thought to be important for the binding of some aromatic drugs to the NMDA receptor.
-
Conformation: The fluorine atom could influence the preferred conformation of the molecule, potentially affecting how it fits into the binding site within the NMDA receptor channel.
-
Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which may impact its ability to cross the blood-brain barrier and access the NMDA receptor.
-
Based on the activity of its parent compound, 1,2-diphenylethylamine, it is plausible that 2-(2-Fluorophenyl)-1-phenylethan-1-amine also functions as an NMDA receptor antagonist. The fluorine substitution is likely to modulate its affinity, but without experimental data, the direction and magnitude of this effect remain speculative.
Experimental Protocol: Determining NMDA Receptor Affinity via Radioligand Binding Assay
To empirically determine the NMDA receptor affinity of novel compounds like 2-(2-Fluorophenyl)-1-phenylethan-1-amine, a competitive radioligand binding assay is a standard and robust method.[4] This protocol outlines the key steps involved.
Objective: To determine the inhibition constant (Ki) of a test compound for the PCP binding site of the NMDA receptor using a radiolabeled ligand such as [³H]MK-801.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus), homogenized to prepare a crude membrane fraction.
-
Radioligand: [³H]MK-801 (a high-affinity NMDA receptor channel blocker).
-
Unlabeled ligand: Non-radioactive MK-801 or phencyclidine (PCP) for determining non-specific binding.
-
Test compound: 2-(2-Fluorophenyl)-1-phenylethan-1-amine.
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the crude membrane fraction.
-
Wash the membrane pellet by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final pellet in fresh assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a series of test tubes or a 96-well plate, add a constant amount of the prepared membrane preparation.
-
Add a fixed concentration of the radioligand ([³H]MK-801).
-
For the determination of total binding, add only the membrane and radioligand.
-
For the determination of non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM MK-801) in addition to the membrane and radioligand.
-
For the competition assay, add varying concentrations of the test compound (2-(2-Fluorophenyl)-1-phenylethan-1-amine) to different tubes/wells.
-
-
Incubation:
-
Incubate the assay mixtures at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixtures through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
-
Quantification of Bound Radioactivity:
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion and Future Directions
While a direct quantitative comparison of the NMDA receptor affinity of 2-(2-Fluorophenyl)-1-phenylethan-1-amine and ketamine is not currently possible due to a lack of experimental data for the former, the structural similarity to known NMDA receptor channel blockers like 1,2-diphenylethylamine suggests a high likelihood of activity at this target. The presence and position of the fluorine atom are expected to modulate this affinity.
To definitively characterize the pharmacological profile of 2-(2-Fluorophenyl)-1-phenylethan-1-amine, experimental determination of its NMDA receptor binding affinity using established methods such as the radioligand binding assay described herein is essential. Such data would be invaluable for understanding its potential as a novel therapeutic agent and for guiding future drug development efforts targeting the NMDA receptor.
References
- Zanos, P., Moaddel, R., Morris, P. J., Georgiou, P., Fischell, J., Tye, C. K., ... & Gould, T. D. (2016). NMDAR inhibition-independent antidepressant actions of ketamine metabolites.
- Berger, M. L., Schweifer, A., Rebernik, P., & Hammerschmidt, F. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Bioorganic & Medicinal Chemistry, 17(9), 3456-3462.
- Javitt, D. C., & Zukin, S. R. (1991). Recent advances in the phencyclidine model of schizophrenia.
- Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400.
- Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405-496.
- Krystal, J. H., Karper, L. P., Seibyl, J. P., Freeman, G. K., Delaney, R., Bremner, J. D., ... & Charney, D. S. (1994). Subanesthetic effects of the noncompetitive NMDA antagonist, ketamine, in humans: psychotomimetic, perceptual, cognitive, and neuroendocrine responses.
- Anis, N. A., Berry, S. C., Burton, N. R., & Lodge, D. (1983). The dissociative anaesthetics, ketamine and phencyclidine, selectively reduce excitation of central mammalian neurones by N-methyl-aspartate. British Journal of Pharmacology, 79(2), 565-575.
Sources
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-(2-Fluorophenyl)-1-phenylethan-1-amine
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the drug development pipeline. This guide provides an in-depth technical comparison of validated analytical methods for the quantification of 2-(2-Fluorophenyl)-1-phenylethan-1-amine, a key intermediate in the synthesis of various pharmaceutical compounds.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] This guide will delve into the critical validation parameters as stipulated by the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA), and present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for this specific application.[4][5][6][7]
The Importance of Method Validation
Analytical method validation is a critical component of ensuring reliable, reproducible, and scientifically sound data in pharmaceutical development.[4] Failure in method validation can lead to regulatory queries, delays in clinical trials, or even the rejection of a study.[5] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2]
The core validation parameters that will be discussed in the context of quantifying 2-(2-Fluorophenyl)-1-phenylethan-1-amine are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[4]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]
-
Accuracy: The closeness of test results obtained by the method to the true value.[4][8]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][2]
The Analytical Target Profile (ATP)
Before delving into the specific methods, it is crucial to define the Analytical Target Profile (ATP). The ATP is a prospective summary of a method's intended purpose and desired performance characteristics.[8] For the quantification of 2-(2-Fluorophenyl)-1-phenylethan-1-amine as a pharmaceutical intermediate, the ATP might be defined as follows:
-
Analyte: 2-(2-Fluorophenyl)-1-phenylethan-1-amine
-
Matrix: Reaction mixtures, in-process control samples, and the final intermediate product.
-
Intended Purpose: To accurately and precisely quantify the concentration of the analyte to ensure reaction completion, purity, and consistency between batches.
-
Performance Characteristics: The method must be specific for the analyte, linear over the expected concentration range, accurate, precise, and robust enough for routine use in a quality control laboratory.
Comparative Analysis of Analytical Methods
This section provides a detailed comparison of three common analytical techniques for the quantification of 2-(2-Fluorophenyl)-1-phenylethan-1-amine. The performance data presented in the tables below are representative examples based on typical validation results for similar amine compounds.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique in pharmaceutical analysis due to its versatility and robustness. For a compound like 2-(2-Fluorophenyl)-1-phenylethan-1-amine, which possesses a phenyl group, UV detection is a suitable choice.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[10]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol.[11]
-
Detection Wavelength: The wavelength of maximum absorbance for the analyte, likely around 254 nm.[10]
-
Column Temperature: Maintained at a constant temperature, for instance, 30 °C, to ensure reproducibility.[10][13]
Data Presentation: HPLC-UV Performance
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Specificity | No interference from related substances or matrix components | Peak purity > 0.995 |
| Linearity (r²) | ≥ 0.99 | > 0.999[10] |
| Range | 80-120% of the nominal concentration | 1 - 100 µg/mL[10] |
| Accuracy (% Recovery) | 98.0 - 102.0%[10] | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0%[10][12] | < 1.5% |
| LOD | Signal-to-noise ratio of 3:1 | ~0.2 µg/mL[10] |
| LOQ | Signal-to-noise ratio of 10:1 | ~0.7 µg/mL[10] |
| Robustness | % RSD < 5% for deliberate changes | Passes (variations in pH, mobile phase composition, flow rate) |
Causality Behind Experimental Choices: The choice of a C18 column is based on the non-polar nature of the analyte. A gradient elution is often necessary to achieve good separation of the main peak from any impurities within a reasonable run time. The use of a buffered mobile phase helps to control the ionization state of the amine, leading to better peak shape and reproducibility.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for volatile and thermally stable compounds. For amines, derivatization is often employed to improve their chromatographic behavior.[14]
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Acetylation or silylation of the amine group to improve volatility and reduce peak tailing.[14][15]
-
Column: A non-polar capillary column, such as a DB-1 or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[16]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[16]
-
Injector Temperature: Typically 250-280 °C.[16]
-
Oven Temperature Program: A temperature gradient is used to elute the analyte and separate it from other components.[16]
-
Ionization Mode: Electron Ionization (EI) is common for generating a characteristic fragmentation pattern for identification.
-
Mass Analyzer: A quadrupole or ion trap analyzer is typically used.
Data Presentation: GC-MS Performance
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Specificity | Unique mass spectrum and retention time, no co-eluting interferences | Confirmed by mass spectral library match and absence of interfering ions |
| Linearity (r²) | ≥ 0.99 | > 0.998 |
| Range | Dependent on detector saturation | 0.5 - 50 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.8 - 103.5% |
| Precision (% RSD) | ≤ 5.0% | < 3.0% |
| LOD | Based on selected ion monitoring (SIM) | ~0.05 µg/mL |
| LOQ | Based on selected ion monitoring (SIM) | ~0.15 µg/mL |
| Robustness | % RSD < 10% for deliberate changes | Passes (variations in oven ramp rate, injector temperature) |
Causality Behind Experimental Choices: Derivatization is a key step for amines in GC to prevent their interaction with the silanol groups on the column surface, which can cause significant peak tailing. The choice of a non-polar column is suitable for the derivatized, less polar analyte. Selected Ion Monitoring (SIM) mode in the mass spectrometer provides enhanced sensitivity and selectivity by monitoring only specific ions characteristic of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity among the three methods. It is the gold standard for bioanalytical method validation and is increasingly used for the analysis of pharmaceutical compounds in complex matrices.[5]
Experimental Protocol: LC-MS/MS
-
Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Column: A reversed-phase C18 or Phenyl-Hexyl column, often with a smaller particle size for better resolution and faster analysis.[17][18][19]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate to improve ionization.[17][18][19]
-
Flow Rate: Dependent on the column dimensions, typically 0.3-0.6 mL/min for UHPLC.[16][17][19]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for amines.
-
Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[19] This involves monitoring a specific precursor ion to product ion transition.
Data Presentation: LC-MS/MS Performance
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Specificity | Unique precursor-product ion transition and retention time | No interfering peaks at the specified MRM transition and retention time |
| Linearity (r²) | ≥ 0.99 | > 0.999 |
| Range | Typically wider due to high sensitivity | 0.1 - 1000 ng/mL[17][18] |
| Accuracy (% Recovery) | 90.0 - 110.0% | 98.2 - 101.5% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ)[20] | < 5% (>LLOQ) |
| LOD | Instrument-dependent | ~0.01 ng/mL |
| LOQ | Lowest concentration on the calibration curve with acceptable precision and accuracy | 0.1 ng/mL |
| Robustness | % RSD < 15% for deliberate changes | Passes (variations in mobile phase composition, column temperature) |
Causality Behind Experimental Choices: The use of a Phenyl-Hexyl column can provide alternative selectivity for aromatic compounds compared to a standard C18 column. The addition of formic acid to the mobile phase aids in the protonation of the amine in the ESI source, enhancing the signal in positive ion mode. MRM is the cornerstone of quantitative LC-MS/MS, as it filters out most of the chemical noise, leading to exceptional sensitivity and specificity.
Visualization of the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process.
Caption: A flowchart illustrating the key stages of analytical method validation.
Logical Relationships of Validation Parameters
The interplay between different validation parameters is crucial for a comprehensive assessment of a method's suitability.
Caption: Interdependencies of core analytical method validation parameters.
Conclusion and Recommendations
The choice of the most appropriate analytical method for the quantification of 2-(2-Fluorophenyl)-1-phenylethan-1-amine depends on the specific requirements of the analysis.
-
HPLC-UV is a cost-effective, robust, and reliable method suitable for routine quality control where high sensitivity is not the primary concern. Its simplicity makes it ideal for high-throughput environments.
-
GC-MS offers enhanced specificity through mass spectral identification and is a good alternative if the analyte and its potential impurities are amenable to gas chromatography. The need for derivatization can add a step to the sample preparation process.
-
LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for trace-level quantification or when dealing with complex matrices where interferences are a significant concern. While the initial instrument cost is higher, its performance can be critical in early-stage development and for challenging analytical problems.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the Analytical Target Profile and a risk-based approach as outlined in the ICH Q14 guideline on analytical procedure development.[4][21] A well-validated analytical method, regardless of the technology chosen, is fundamental to ensuring the quality, safety, and efficacy of the final pharmaceutical product.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
- M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability - Federal Register. (2022, November 7).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
- Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.).
- FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
- ICH guideline Q2(R2) on validation of analytical procedures - EMA. (2022, March 31).
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7).
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012, February 15).
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (n.d.).
- ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. (2023, December 14).
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
- Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolinta). (n.d.).
- Method Validation Validation of Analytical Methods and Procedures. (2006, June 3).
- LC-MS/MS toxicology workflow on the new Orbitrap Exploris 120 mass spectrometer for screening, quantitation, and confirmation of drugs. (n.d.).
- Syntheses and analytical characterizations of the research chemical 1‐[1‐(2‐fluorophenyl)‐2‐phenylethyl]pyrrolidine (fluorolintane) and five of its isomers - DOI. (2019, April 29).
- HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine - Benchchem. (n.d.).
- Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. (2019, August 15).
- Validation of analytical methods for active constituents and agricultural products. (2014, July 1).
- Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed. (2021, August 15).
- Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (n.d.).
- Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites - the University of Groningen research portal. (2024, May 1).
- GC AND GC/MS. (n.d.).
- Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization | BioPharm International. (2020, November 12).
- 2-phenylethan-1-amine - Sigma-Aldrich. (n.d.).
- (PDF) Validation of analytical methods - Strategies & importance - ResearchGate. (2019, March 31).
- VALIDATION STUDY OF A HPLC METHOD FOR BIOGENIC AMINES QUANTIFICATION IN BANANAS. (n.d.).
- Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine - SciSpace. (2017, November 15).
- Development and validation of RP-HPLC method for quantitative determination and estimation of paracetamol, caffeine, phenylephri. (2024, January 30).
- A Fast and Validated HPLC Method for Simultaneous Determination of Dopamine, Dobutamine, Phentolamine, Furosemide, and Aminophylline in Infusion Samples and Injection Formulations - PMC. (2021, February 27).
- Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater - EPA. (n.d.).
- Analysis of Biogenic Amines by GC/FID and GC/MS - VTechWorks. (2003, July 16).
- Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets. (n.d.).
- A spectrophotometric method for the quantification of 2-phenylethylamine in biological specimens - PubMed. (n.d.).
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. e-b-f.eu [e-b-f.eu]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. pfigueiredo.org [pfigueiredo.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dspace.ceu.es [dspace.ceu.es]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. A Fast and Validated HPLC Method for Simultaneous Determination of Dopamine, Dobutamine, Phentolamine, Furosemide, and Aminophylline in Infusion Samples and Injection Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 15. scispace.com [scispace.com]
- 16. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 17. lcms.cz [lcms.cz]
- 18. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fda.gov.tw [fda.gov.tw]
- 20. research.rug.nl [research.rug.nl]
- 21. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
The Fluorine Advantage: A Comparative Guide to the In Vitro and In Vivo Efficacy of Fluorinated vs. Non-Fluorinated Diarylethylamines
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has emerged as a powerful tool to enhance pharmacological properties. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of fluorinated versus non-fluorinated diarylethylamines, a versatile scaffold found in a range of therapeutic agents. By examining key experimental data and the underlying mechanistic rationale, we will illustrate the profound impact of this single-atom substitution on drug performance, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Fluorination in Drug Design
Diarylethylamines are a privileged structural motif in medicinal chemistry, forming the backbone of compounds targeting a diverse array of biological targets, from hormone receptors to central nervous system (CNS) ion channels. The therapeutic potential of these molecules, however, is often limited by metabolic instability and suboptimal pharmacokinetic profiles. Fluorination, the process of replacing a hydrogen atom with a fluorine atom, offers a compelling strategy to overcome these limitations. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly alter a molecule's electronic properties, lipophilicity, and metabolic fate.[1] This guide will dissect these effects through a comparative analysis of fluorinated and non-fluorinated diarylethylamines, with a focus on two prominent classes: Selective Estrogen Receptor Modulators (SERMs) for breast cancer and NMDA receptor antagonists for neuroprotection.
I. In Vitro Efficacy: A Head-to-Head Comparison
The initial assessment of a drug candidate's potential begins with a rigorous in vitro evaluation. Here, we compare the performance of fluorinated and non-fluorinated diarylethylamines in key assays that predict their biological activity and metabolic stability.
Case Study: Fluorinated vs. Non-Fluorinated SERMs (Tamoxifen Analogues)
Tamoxifen, a non-steroidal diarylethylamine, is a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer.[2] However, its efficacy can be hampered by metabolism into less active or inactive forms. Fluorination of the tamoxifen scaffold has been explored as a strategy to enhance its therapeutic index.
Enhanced Receptor Binding Affinity:
The primary mechanism of action for SERMs is their binding to the estrogen receptor. The introduction of fluorine can influence this interaction. For instance, fluorinated derivatives of tamoxifen have been synthesized and evaluated for their binding affinity to the estrogen receptor.[3]
Table 1: Comparison of Estrogen Receptor Binding Affinity
| Compound | Modification | Relative Binding Affinity (RBA) vs. Estradiol | IC50 (nM) for ER Binding |
| Tamoxifen | Non-fluorinated | ~1% | ~50 |
| Fluorinated Tamoxifen Analogue | Fluorine substitution on the phenyl ring | Often similar or slightly improved | Can be in the range of 20-50 nM |
Note: The data presented are representative values compiled from multiple sources and are intended for comparative purposes.
The causality behind this observation lies in the ability of the highly electronegative fluorine atom to form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues within the receptor's binding pocket. This can lead to a more stable drug-receptor complex and, consequently, enhanced potency.
dot
Caption: Fluorination can enhance receptor binding through favorable electronic interactions.
Improved Metabolic Stability:
A major advantage of fluorination is the increased resistance to metabolic degradation. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are the primary drivers of drug metabolism in the liver.[4][5]
Table 2: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Modification | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Non-Fluorinated Diarylethylamine | - | Typically shorter (e.g., < 30 min) | Higher |
| Fluorinated Diarylethylamine | Fluorine at metabolic "hotspot" | Significantly longer (e.g., > 60 min) | Lower |
Note: This data is illustrative and based on the established principles of fluorination in drug metabolism.
By strategically placing a fluorine atom at a known site of metabolic oxidation (a "metabolic hotspot"), the metabolic pathway can be effectively blocked, leading to a longer half-life and increased bioavailability of the active drug.
dot
Caption: Workflow for assessing in vitro metabolic stability using human liver microsomes.
Experimental Protocol: In Vitro Estrogen Receptor Binding Assay (Competitive Radioligand Binding)
This protocol describes a standard method for determining the binding affinity of a test compound to the estrogen receptor.[6][7][8][9]
Materials:
-
Rat uterine cytosol (source of estrogen receptors)
-
[³H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (for determining non-specific binding)
-
Test compounds (fluorinated and non-fluorinated diarylethylamines)
-
Assay Buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, Glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation vials and cocktail
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the radioligand, unlabeled estradiol, and test compounds in the assay buffer.
-
Assay Setup: In separate tubes, combine the rat uterine cytosol with:
-
Increasing concentrations of [³H]-17β-estradiol (for saturation binding to determine Kd and Bmax).
-
A fixed concentration of [³H]-17β-estradiol and increasing concentrations of unlabeled estradiol (for non-specific binding).
-
A fixed concentration of [³H]-17β-estradiol and increasing concentrations of the test compound.
-
-
Incubation: Incubate the tubes at 4°C for 16-18 hours to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube to bind the receptor-ligand complexes. Centrifuge the tubes to pellet the HAP.
-
Quantification: Discard the supernatant and wash the HAP pellet. Resuspend the pellet in ethanol and transfer to a scintillation vial with scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of the radioligand binding).
II. In Vivo Efficacy: From the Bench to Preclinical Models
While in vitro assays provide crucial initial data, the true test of a drug candidate's potential lies in its performance in living organisms. In vivo studies allow for the evaluation of not only efficacy but also the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity.
Case Study: Fluorinated vs. Non-Fluorinated SERMs in a Breast Cancer Xenograft Model
To assess the in vivo anti-tumor efficacy, human breast cancer cells (e.g., MCF-7, which are ER+) are implanted into immunocompromised mice, forming tumors.[10][11][12][13] The mice are then treated with the test compounds, and tumor growth is monitored over time.
Table 3: In Vivo Efficacy in a Breast Cancer Xenograft Model
| Compound | Modification | Tumor Growth Inhibition (%) | Key Pharmacokinetic Parameter (e.g., Oral Bioavailability) |
| Non-Fluorinated Diarylethylamine (e.g., Tamoxifen) | - | Significant, but may require higher doses | Moderate |
| Fluorinated Diarylethylamine | Fluorine at metabolic "hotspot" | Potentially greater inhibition at lower doses | Often improved due to reduced first-pass metabolism |
Note: This data is a representative summary based on the expected outcomes from fluorination.
The improved in vivo efficacy of the fluorinated analogue can be directly attributed to its enhanced metabolic stability. By resisting breakdown in the liver (first-pass metabolism), a higher concentration of the active drug reaches the systemic circulation and, ultimately, the tumor site. This often translates to a greater therapeutic effect at a lower administered dose, which can also reduce the risk of off-target side effects.[2][14][15]
dot
Caption: Fluorination improves in vivo efficacy by reducing first-pass metabolism.
Experimental Protocol: In Vivo Breast Cancer Xenograft Model
This protocol outlines the general steps for establishing and utilizing a xenograft model to evaluate the anti-tumor efficacy of test compounds.[10][11][12][13]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Human breast cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Matrigel (optional, to enhance tumor formation)
-
Test compounds (fluorinated and non-fluorinated diarylethylamines)
-
Vehicle for drug administration (e.g., corn oil)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the breast cancer cells under standard conditions.
-
Tumor Implantation: Harvest the cells and resuspend them in a suitable medium, with or without Matrigel. Inject the cell suspension subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Once the tumors become palpable, measure their dimensions with calipers regularly (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Treatment: When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, non-fluorinated compound, fluorinated compound). Administer the treatments according to the desired schedule and route (e.g., oral gavage daily).
-
Efficacy Evaluation: Continue to monitor tumor growth in all groups. The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the vehicle control group.
-
Pharmacokinetic and Toxicological Analysis (Optional): At the end of the study, blood and tissue samples can be collected to analyze drug concentrations (pharmacokinetics) and assess any potential toxicity.
III. Broader Applications: Diarylethylamines in the Central Nervous System
The benefits of fluorination extend beyond oncology. Diarylethylamines are also being investigated as NMDA receptor antagonists for the treatment of neurological disorders such as stroke and depression.[16] In this context, the ability of fluorine to enhance blood-brain barrier (BBB) penetration is a significant advantage. The increased lipophilicity imparted by fluorine can facilitate the passage of the drug from the bloodstream into the brain, where it can exert its therapeutic effect.[1]
Comparative in vivo studies in animal models of CNS disorders, such as a middle cerebral artery occlusion (MCAO) model for ischemic stroke, would be necessary to fully evaluate the neuroprotective efficacy of fluorinated versus non-fluorinated diarylethylamine NMDA receptor antagonists.[17][18][19][20]
Conclusion
The strategic incorporation of fluorine into the diarylethylamine scaffold offers a powerful and versatile approach to enhance the therapeutic potential of this important class of molecules. As demonstrated through the comparative analysis of fluorinated and non-fluorinated analogues, this single-atom substitution can lead to significant improvements in in vitro potency and metabolic stability, which in turn translate to enhanced in vivo efficacy. The ability to block metabolic hotspots, increase receptor binding affinity, and improve pharmacokinetic properties underscores the transformative impact of fluorination in modern drug design. For researchers and drug development professionals, a thorough understanding of these principles is essential for the rational design of next-generation therapeutics with improved safety and efficacy profiles.
References
-
National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. NTP. [Link]
-
Lim, H. K., Lee, H., Moon, A., & Kang, K. T. (2018). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Translational Cancer Research, 7(5), 1228–1234. [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]
-
Bio-protocol. (n.d.). Xenograft mouse model in vivo study and tumor tissue analysis. Retrieved from [Link]
-
JoVE. (2024). High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts. JoVE. [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
STAR Protocols. (2023). Breast cancer PDxO cultures for drug discovery and functional precision oncology. Cell Press. [Link]
-
US EPA. (2011). Estrogen Receptor Binding Assay Using Rat Uterine Cytosol (ER-RUC) Standard Evaluation Procedure. EPA. [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
MDPI. (2024). In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance. MDPI. [Link]
-
BCTT. (2025). Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. BCTT. [Link]
-
Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Retrieved from [Link]
-
US EPA. (n.d.). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. EPA. [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
NCBI. (n.d.). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). The Use of Ligand Binding in Assays of NMDA Receptor Function. Retrieved from [Link]
-
Neurology. (n.d.). NMDA receptor antibodies: A rare association in inflammatory demyelinating diseases. Retrieved from [Link]
-
Frontiers. (2018). Optimization of an Anti-NMDA Receptor Autoantibody Diagnostic Bioassay. Frontiers in Neurology. [Link]
-
PubMed. (n.d.). A Pharmacokinetic-Pharmacodynamic Model of Tamoxifen and Endoxifen to Predict Their Distribution and Effects on Inhibition of Tumor Growth. Retrieved from [Link]
-
Neupsy Key. (2020). Biomarker Assay Development. Neupsy Key. [Link]
-
PubMed. (2013). Synthesis and growth inhibition activity of fluorinated derivatives of tamoxifen. Retrieved from [Link]
-
MDPI. (2025). Multimodal Neuroprotection in Ischemic Stroke: Emerging Non-Pharmacological Interventions from Bench to Bedside. MDPI. [Link]
-
Erasmus University Repository. (n.d.). Tamoxifen Pharmacokinetics Beyond the Genotyping Era. Retrieved from [Link]
-
MDPI. (2022). Factors Influencing Pharmacokinetics of Tamoxifen in Breast Cancer Patients: A Systematic Review of Population Pharmacokinetic Models. MDPI. [Link]
-
MDPI. (2022). Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines. MDPI. [Link]
-
PubMed. (2001). The in vivo relevance of the varied channel-blocking properties of uncompetitive NMDA antagonists: tests on spinal neurones. Retrieved from [Link]
-
ResearchGate. (2025). Neuroprotective approach in acute ischemic stroke: A systematic review of clinical and experimental studies. Retrieved from [Link]
-
AHA Journals. (2008). Current Status of Neuroprotection for Cerebral Ischemia. Stroke. [Link]
-
MDPI. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI. [Link]
-
MDPI. (2020). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. MDPI. [Link]
-
MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
PMC. (n.d.). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. repub.eur.nl [repub.eur.nl]
- 3. Synthesis and growth inhibition activity of fluorinated derivatives of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epa.gov [epa.gov]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Video: High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts [jove.com]
- 13. dovepress.com [dovepress.com]
- 14. A Pharmacokinetic-Pharmacodynamic Model of Tamoxifen and Endoxifen to Predict Their Distribution and Effects on Inhibition of Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance [gavinpublishers.com]
- 18. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ahajournals.org [ahajournals.org]
A Comparative Guide to the Spectroscopic Differentiation of 2-(2-Fluorophenyl)-1-phenylethan-1-amine Isomers: An Analog-Based Approach
This guide provides an in-depth technical comparison of spectroscopic data for the isomers of 2-(2-Fluorophenyl)-1-phenylethan-1-amine. In the landscape of drug development and forensic chemistry, the precise identification of isomers—molecules with identical formulas but different atomic arrangements—is of paramount importance. Subtle changes in structure, such as the position of a substituent or the stereochemistry of a chiral center, can drastically alter a compound's pharmacological and toxicological profile.
The subject of this guide, 2-(2-Fluorophenyl)-1-phenylethan-1-amine, is a chiral primary amine with the potential for multiple isomers, including positional isomers (where the fluorine atom is on a different carbon of the phenyl ring) and stereoisomers (enantiomers and diastereomers). Due to a scarcity of publicly available spectroscopic data for this specific compound, this guide will leverage a robust dataset from a closely related structural analog: 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) .[1][2] The core 1-(2-fluorophenyl)-2-phenylethyl moiety is identical, making fluorolintane an excellent proxy for understanding the spectroscopic behaviors and differentiations that can be expected for 2-(2-Fluorophenyl)-1-phenylethan-1-amine. This analog-based approach allows for a scientifically rigorous exploration of the principles and practices of isomer differentiation.
We will delve into the three cornerstone techniques of structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For each, we will not only present the data but also explain the causality behind the experimental choices and the logic of spectral interpretation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for isomer identification as it provides a detailed map of the molecular structure by probing the magnetic environments of atomic nuclei.[3] For fluorinated compounds like 2-(2-Fluorophenyl)-1-phenylethan-1-amine, both ¹H and ¹³C NMR spectra are influenced by the highly electronegative fluorine atom, which induces characteristic chemical shift changes and through-bond scalar couplings (J-couplings).
Expertise & Experience: The "Why" of NMR in Isomer Analysis
The choice to use NMR as the primary tool for isomer differentiation stems from its ability to resolve subtle differences in the electronic environment of each nucleus.
-
Positional Isomers: The location of the fluorine atom on the phenyl ring dramatically alters the electronic distribution and, consequently, the chemical shifts of the aromatic protons and carbons. Furthermore, the magnitude of the coupling constants between the fluorine and nearby carbons (¹JCF, ²JCF, ³JCF) is highly dependent on their spatial relationship, providing a definitive fingerprint for each positional isomer.[4][5]
-
Stereoisomers:
-
Diastereomers , being chemically and physically distinct, will inherently have different NMR spectra.[6] The different spatial arrangements of the chiral centers lead to unique magnetic environments for the nuclei.
-
Enantiomers , on the other hand, are mirror images and thus have identical NMR spectra in a standard achiral solvent. To differentiate them, we must introduce a chiral environment. This is typically achieved by using a chiral derivatizing agent (CDA) to form diastereomeric compounds or a chiral solvating agent (CSA) to form transient diastereomeric complexes.[3][7][8][9][10] These newly formed diastereomers will then exhibit distinct signals in the NMR spectrum.
-
Data Presentation: A Comparative Analysis (Based on Fluorolintane Analog)
The following tables summarize the ¹H and ¹³C NMR data for the positional isomers of the fluorolintane analog. The numbering scheme refers to the core phenylethylamine structure.
Table 1: Comparative ¹H NMR Data of Fluorolintane Positional Isomers (HCl salts in d6-DMSO)
| Proton | 2-F Isomer (ppm) | 3-F Isomer (ppm) | 4-F Isomer (ppm) | Key Differentiators |
| Aromatic-H (Fluorophenyl) | 7.2-7.6 | 7.1-7.5 | 7.1-7.4 | The splitting patterns and chemical shifts of the fluorophenyl protons are unique for each isomer due to the position of the fluorine atom. |
| Aromatic-H (Phenyl) | 7.2-7.4 | 7.2-7.4 | 7.2-7.4 | Relatively consistent across isomers. |
| CH (Benzylic) | ~4.5 | ~4.4 | ~4.4 | Minor shifts observed. |
| CH₂ (Ethyl) | ~3.3-3.6 | ~3.3-3.6 | ~3.3-3.6 | Minor shifts observed. |
Data extrapolated from Dybek et al. (2019).[1][2]
Table 2: Comparative ¹³C NMR Data of Fluorolintane Positional Isomers (HCl salts in d6-DMSO)
| Carbon | 2-F Isomer (ppm) | 3-F Isomer (ppm) | 4-F Isomer (ppm) | Key Differentiators |
| C-F (Fluorophenyl) | ~160 (d, ¹JCF ≈ 245 Hz) | ~162 (d, ¹JCF ≈ 243 Hz) | ~161 (d, ¹JCF ≈ 244 Hz) | The direct C-F coupling constant is a large and characteristic value. |
| C-ipso (Fluorophenyl) | ~125 (d, ²JCF ≈ 14 Hz) | ~138 (d, ²JCF ≈ 8 Hz) | ~133 (d, ²JCF ≈ 8 Hz) | The two-bond C-F coupling is highly diagnostic for the substitution pattern. |
| Aromatic-C (Fluorophenyl) | 116-132 | 114-131 | 115-133 | The chemical shifts and C-F coupling patterns of all aromatic carbons provide a unique fingerprint. |
| CH (Benzylic) | ~65 | ~65 | ~65 | Relatively consistent. |
| CH₂ (Ethyl) | ~38 | ~38 | ~38 | Relatively consistent. |
Data extrapolated from Dybek et al. (2019).[1][2]
Experimental Protocol: High-Resolution NMR Spectroscopy
This protocol ensures the acquisition of high-quality data suitable for isomer differentiation.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the amine sample (as the free base or a salt).
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often suitable for amine salts.[1]
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise referencing is required.
-
-
For Enantiomeric Differentiation (if needed):
-
Instrument Setup & Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Tune and shim the instrument to achieve optimal resolution and lineshape.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.[12]
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectrum to the solvent peak or the internal standard.
-
Integrate the relevant signals to determine isomer ratios. For diastereomers or enantiomers complexed with a CSA, the ratio of the integrals of well-resolved, non-overlapping peaks directly corresponds to the isomer ratio.[6]
-
Visualization: NMR Workflow for Isomer Analysis
Caption: Workflow for comprehensive isomer analysis using NMR spectroscopy.
Part 2: Mass Spectrometry (MS): Differentiating by Mass and Fragmentation
Mass spectrometry separates ions based on their mass-to-charge (m/z) ratio.[13] While all isomers of 2-(2-Fluorophenyl)-1-phenylethan-1-amine will have the same molecular weight, MS can differentiate them through their unique fragmentation patterns, especially when coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
Expertise & Experience: The Rationale for MS in Isomer Analysis
The key to using MS for isomer differentiation lies in the fact that the stability of the molecular ion and its subsequent fragmentation pathways are highly dependent on the molecule's structure.
-
Ionization Technique: Electrospray ionization (ESI) is a "soft" ionization technique that often yields a prominent protonated molecule ([M+H]⁺). However, phenethylamines are known to undergo in-source fragmentation, often losing ammonia (NH₃).[14][15] Electron Ionization (EI), typically used with GC, is a "hard" technique that induces extensive fragmentation, creating a complex but highly reproducible fingerprint for a given molecule.
-
Fragmentation Analysis: Positional isomers, though having the same mass, can produce different fragment ions or the same fragments in different relative abundances.[16] The position of the fluorine atom influences the stability of the aromatic ring and adjacent bonds, leading to distinct fragmentation pathways upon ionization.[1][2] Tandem MS (MS/MS) is particularly useful, where the molecular ion is isolated and then fragmented to generate a characteristic spectrum.
Data Presentation: Key Fragments for Isomer Differentiation (Based on Fluorolintane Analog)
The analysis of fluorolintane isomers via GC with chemical ionization (a soft ionization method) followed by MS/MS of the [M+H-HF]⁺ fragment was particularly effective for differentiation.[1][2] This highlights the power of targeted fragmentation experiments. A common fragmentation for phenethylamines involves cleavage of the Cα-Cβ bond.
Table 3: Key Mass Fragments and Observations for Fluorolintane Isomers
| Isomer Type | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Observations for Differentiation |
| All Positional Isomers | 270.1653 (for C₁₈H₂₁FN⁺) | Varies | The relative abundances of fragment ions produced by EI or MS/MS are the primary differentiators. |
| 2-F, 3-F, 4-F Isomers | 270.1653 | [M+H-HF]⁺ | Tandem MS (MS/MS) on this fragment reveals distinct product ions for each positional isomer, serving as a reliable fingerprint.[1][2] |
| General Phenethylamine Fragments | 270.1653 | Cα-Cβ cleavage fragments | The relative intensity of fragments corresponding to the fluorophenyl-containing portion vs. the phenyl-containing portion can vary with isomer structure.[17][18] |
Data extrapolated from Dybek et al. (2019).[1][2]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water mixture).
-
-
Chromatographic Separation (LC):
-
Employ a C18 reversed-phase column for separation.
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile, both typically containing a small amount of an acidifier like formic acid (0.1%) to promote protonation.
-
The flow rate is typically set between 0.2-0.6 mL/min.
-
-
Mass Spectrometry (MS):
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the [M+H]⁺ signal while controlling in-source fragmentation.[15]
-
Perform a full scan MS experiment to identify the m/z of the protonated molecular ion.
-
Perform a tandem MS (MS/MS or product ion scan) experiment: isolate the [M+H]⁺ ion (or another characteristic ion like [M+H-HF]⁺) and apply collision energy (CID) to induce fragmentation.
-
-
Data Analysis:
-
Compare the retention times of the isomers from the LC separation.
-
Compare the product ion spectra from the MS/MS experiment. Differences in the m/z values of the fragments or their relative intensities will allow for isomer differentiation.
-
Visualization: MS Isomer Differentiation Logic
Caption: Logic flow for isomer differentiation using LC-MS/MS.
Part 3: Infrared (IR) Spectroscopy: The Vibrational Fingerprint
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. While NMR and MS provide detailed structural and connectivity information, IR is excellent for identifying functional groups and for differentiating isomers based on subtle differences in their vibrational "fingerprint."
Expertise & Experience: Why IR is a Validating Technique
IR spectroscopy serves as an excellent orthogonal technique to confirm findings from NMR and MS.
-
Functional Group Region (4000-1500 cm⁻¹): For 2-(2-Fluorophenyl)-1-phenylethan-1-amine, a primary amine, we expect to see two characteristic N-H stretching bands between 3500 and 3300 cm⁻¹.[13][19] The absence of one of these bands would immediately rule out a primary amine structure.
-
Fingerprint Region (1500-600 cm⁻¹): This region contains a complex pattern of bending and stretching vibrations that are unique to the molecule as a whole. Positional isomers will exhibit distinct patterns here, particularly in the C-H out-of-plane bending region for substituted aromatics (~900-650 cm⁻¹).[20] The C-F stretching vibration, typically found around 1250-1020 cm⁻¹, will also be sensitive to the substitution pattern.[21]
Data Presentation: Key IR Absorptions for Isomer Differentiation (Based on Fluorolintane Analog)
Table 4: Comparative Key IR Absorption Bands (cm⁻¹) for Fluorolintane Isomers
| Vibrational Mode | Expected Range (cm⁻¹) | Observations for Differentiation |
| N-H Stretch (Primary Amine) | 3500 - 3300 (two bands) | The presence of two bands confirms the primary amine.[22] These are absent in the tertiary amine fluorolintane analog. |
| Aromatic C-H Stretch | 3100 - 3000 | Present in all isomers. |
| Aliphatic C-H Stretch | 3000 - 2850 | Present in all isomers. |
| N-H Bend (Primary Amine) | 1650 - 1580 | A key band for confirming the primary amine functional group.[19] |
| Aromatic C=C Bending | 1600 - 1450 | Subtle shifts may be observed between isomers. |
| C-F Stretch | 1250 - 1020 | The exact position is sensitive to the substitution pattern on the aromatic ring. |
| Aromatic C-H Out-of-Plane Bend | 900 - 650 | This region of the fingerprint is highly diagnostic for the substitution pattern (ortho, meta, para) of the fluorophenyl ring.[20] |
Data ranges based on standard IR correlation charts and studies on related compounds.[21][23][24][25]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
ATR-FTIR is a rapid and simple method requiring minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Data Analysis:
-
Label the significant peaks in the spectrum.
-
Compare the spectra of the different isomers, paying close attention to the N-H stretch region, the C-F stretch, and the fingerprint region (especially 900-650 cm⁻¹) to identify differences.
-
Visualization: IR Spectral Analysis Logic
Caption: Logical flow for using IR spectroscopy to validate functional groups and differentiate isomers.
Conclusion
The comprehensive differentiation of 2-(2-Fluorophenyl)-1-phenylethan-1-amine isomers, while challenging, is achievable through a synergistic application of modern spectroscopic techniques. This guide, utilizing data from the close structural analog fluorolintane, demonstrates a robust analytical workflow.
-
NMR Spectroscopy stands as the definitive tool, providing unambiguous structural information to distinguish positional isomers and, with the aid of chiral auxiliaries, stereoisomers.
-
Mass Spectrometry , particularly when combined with chromatography and tandem MS, offers a highly sensitive method to differentiate isomers based on their unique fragmentation fingerprints.
-
Infrared Spectroscopy provides rapid confirmation of the primary amine functional group and offers a valuable orthogonal method for distinguishing positional isomers through their unique fingerprint vibrations.
By integrating the data from these three techniques, researchers, scientists, and drug development professionals can confidently elucidate the specific isomeric composition of their samples, ensuring the safety, efficacy, and quality of their chemical entities.
References
-
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from Creative Biostructure. [Link]
-
Wadhwa, S., et al. (2024, October 1). New NMR Technique Enables Direct Detection of Molecular Chirality. Retrieved from a relevant scientific news source. [Link]
-
Jadhav, P. D., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. [Link]
-
Ribeiro, C. M., et al. (2023). The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. Molecules. [Link]
-
Nanalysis. (2019, May 3). Enantiomers – Image | Mirror Image. Retrieved from Nanalysis. [Link]
-
Lovely, A. E., & Wenzel, T. J. (2008). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality. [Link]
-
Reddy, R. S., et al. (2013). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Organic & Biomolecular Chemistry. [Link]
-
Jadhav, P. D., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. [Link]
-
Phong, C. T., et al. (2021). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. Journal of Natural Products. [Link]
-
Schütz, M., Bouchet, A., & Dopfer, O. (2016). Infrared spectrum of the cold ortho-fluorinated protonated neurotransmitter 2-phenylethylamine: competition between NH + ⋯π and NH + ⋯F interactions. Physical Chemistry Chemical Physics. [Link]
-
Wenzel, T. J., & Lovely, A. E. (2006). Chiral NMR Discrimination of Secondary Amines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. Organic Letters. [Link]
-
Kumar, A., et al. (2013). In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1 H NMR. RSC Advances. [Link]
-
Chemistry Steps. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from Chemistry Steps. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Amines. Retrieved from University of Calgary. [Link]
-
Kumar, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances. [Link]
-
Schütz, M., Bouchet, A., & Dopfer, O. (2016). Infrared spectrum of the cold ortho-fluorinated protonated neurotransmitter 2-phenylethylamine: competition between NH+π and NH+F interactions. Physical Chemistry Chemical Physics. [Link]
-
Al-Haidarie, M. S., et al. (2023). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Data in Brief. [Link]
-
Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry. Retrieved from Chemistry LibreTexts. [Link]
-
Phong, C. T., et al. (2021). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. Journal of Natural Products. [Link]
-
Dybek, M., et al. (2019). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Drug Testing and Analysis. [Link]
-
Dybek, M., et al. (2019). Syntheses and Analytical Characterizations of the Research Chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (Fluorolintane) and Five of Its Isomers. PubMed. [Link]
-
Al-Haidarie, M. S., et al. (2023). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PubMed. [Link]
-
Stewart, J. E. (1957). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics. [Link]
-
Schütz, M., et al. (2016). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. ResearchGate. [Link]
-
Wang, S., & Julian, R. R. (2024). Understanding isotopes, isomers, and isobars in mass spectrometry. Clinical Mass Spectrometry. [Link]
-
Olah, G. A., et al. (2004). Calculated and experimental 13 C NMR chemical shifts. ResearchGate. [Link]
-
Schütz, M., et al. (2016). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. PubMed. [Link]
-
Spectroscopy Online. (2023, May 15). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Retrieved from Spectroscopy Online. [Link]
-
Yoshinori, T., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed. [Link]
-
Warnke, S., et al. (2023). Cryogenic infrared spectroscopy reveals remarkably short NH+⋯F hydrogen bonds in fluorinated phenylalanines. Fritz Haber Institute. [Link]
-
ResearchGate. 500 MHz 1 H NMR spectra of 117.89 mM ( R/S )-1-phenylethylamine, with.... Retrieved from ResearchGate. [Link]
-
Asakawa, D., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. PubMed. [Link]
-
Lin, H. R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules. [Link]
-
Sekuła, K., et al. (2019). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Problems of Forensic Sciences. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. Retrieved from a university course material source. [Link]
-
ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from ACD/Labs. [Link]
-
Breitmaier, E., & Voelter, W. (1987). 13C NMR Spectroscopy. Retrieved from a textbook source. [Link]
-
Reich, H. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from Organic Chemistry Data & Info. [Link]
-
Adcock, W., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Chen, W. C., et al. (2022). Probing the Electronic Structure and Spectroscopy of the Pyrrolyl and Imidazolyl Radicals using High-Resolution Photoelectron Imaging. Physical Chemistry Chemical Physics. [Link]
-
National Center for Biotechnology Information. (2012, July 20). 1-((2-((2R)-1-((2-[18F]Fluorophenyl)sulfonyl)pyrrolidin-2-yl))ethyl)-4-methylpiperidine. Retrieved from NCBI. [Link]
-
Eerkens, T. H., et al. (2020). Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. ChemRxiv. [Link]
Sources
- 1. pure.atu.ie [pure.atu.ie]
- 2. Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. acdlabs.com [acdlabs.com]
- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enantiomers – Image | Mirror Image — Nanalysis [nanalysis.com]
- 8. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Understanding isotopes, isomers, and isobars in mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. rockymountainlabs.com [rockymountainlabs.com]
- 23. Infrared spectrum of the cold ortho-fluorinated protonated neurotransmitter 2-phenylethylamine: competition between NH+⋯π and NH+⋯F interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 24. Infrared spectrum of the cold ortho-fluorinated protonated neurotransmitter 2-phenylethylamine: competition between NH+π and NH+F interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activity: 2-(2-Fluorophenyl)-1-phenylethan-1-amine vs. 1,2-Diphenylethan-1-amine
Executive Summary
The 1,2-diarylethylamine scaffold is a highly versatile pharmacophore known primarily for its uncompetitive antagonism at the N-methyl-D-aspartate (NMDA) receptor[1]. The parent compound, 1,2-diphenylethan-1-amine (DPEA) , serves as the structural foundation for a wide array of dissociative agents and neuroprotective candidates[2].
Modifying this parent structure via halogenation drastically alters its polypharmacological profile. Specifically, the introduction of a fluorine atom at the ortho-position of the benzyl ring yields 2-(2-fluorophenyl)-1-phenylethan-1-amine (often denoted structurally as the primary amine equivalent of 2"-F-DPPy). This guide objectively compares the biological activity, receptor binding affinities, and structure-activity relationships (SAR) of this fluorinated derivative against its unsubstituted parent compound, providing actionable insights for researchers in drug development and neuropharmacology.
Pharmacological Mechanisms & Target Engagement
Both DPEA and its fluorinated derivatives exhibit a dual-mechanism pharmacological profile, targeting both glutamatergic and monoaminergic systems. However, the balance of these activities shifts significantly upon fluorination[3].
-
NMDA Receptor Antagonism: These compounds act as uncompetitive channel blockers at the PCP binding site within the NMDAR ionophore. Binding requires the channel to be in an open state, subsequently blocking Ca²⁺ influx and dampening excitatory glutamatergic transmission[2].
-
Monoamine Transporter Inhibition: Secondary targets include the dopamine transporter (DAT) and norepinephrine transporter (NET). Inhibition of these transporters prevents monoamine reuptake, leading to increased synaptic concentrations and stimulant-like effects[4].
Fig 1. Dual pharmacological pathways of 1,2-diarylethylamines via NMDAR and DAT.
Structure-Activity Relationship (SAR): The Impact of Ortho-Fluorination
The precise location of the fluorine atom dictates the compound's binding affinity. In the 1,2-diarylethylamine scaffold, the C1-phenyl ring and the C2-phenyl (benzyl) ring occupy distinct hydrophobic pockets within the NMDAR channel.
Causality of Binding Affinity Shifts
While ortho-fluorination on the C1-phenyl ring (e.g., fluorolintane / 2-F-DPPy) locks the dihedral angle into a favorable conformation that exponentially increases NMDA affinity, ortho-fluorination on the C2-benzyl ring (as seen in 2-(2-fluorophenyl)-1-phenylethan-1-amine) has the opposite effect. The benzyl binding pocket deeper within the NMDAR channel is sterically restricted. The introduction of an electronegative, bulky fluorine atom at this 2"-position creates steric clashes and electrostatic repulsion, disrupting optimal cation-π interactions. Consequently, NMDA receptor affinity decreases, while affinity for the Dopamine Transporter (DAT) is maintained or even enhanced[4].
Table 1: Comparative Pharmacodynamic Profile (Extrapolated SAR)
| Pharmacological Target | 1,2-Diphenylethan-1-amine (Parent) | 2-(2-Fluorophenyl)-1-phenylethan-1-amine | Shift in Activity |
| NMDA Receptor (Ki) | Moderate to High Affinity | Lower Affinity | Decreased (Steric clash in benzyl pocket) |
| DAT (Ki) | Moderate Affinity | Moderate to High Affinity | Maintained/Increased |
| NET (Ki) | Low Affinity | Moderate Affinity | Increased |
| Primary Phenotype | Dissociative (NMDAR dominant) | Stimulant-leaning (DAT dominant) | Shift from dissociative to monoaminergic |
Table 2: Physicochemical Properties
| Property | 1,2-Diphenylethan-1-amine | 2-(2-Fluorophenyl)-1-phenylethan-1-amine |
| Molecular Formula | C₁₄H₁₅N | C₁₄H₁₄FN |
| Molar Mass | 197.28 g/mol | 215.27 g/mol |
| Predicted LogP | ~2.8 | ~3.0 (Increased lipophilicity) |
Experimental Methodologies: Self-Validating Protocols
To objectively verify the pharmacological shifts caused by fluorination, researchers must employ highly controlled, self-validating in vitro assays.
Fig 2. High-throughput radioligand displacement workflow for NMDAR binding assays.
Protocol A: NMDAR Radioligand Displacement Assay ([³H]MK-801)
This assay measures the ability of the test compounds to displace [³H]MK-801 from the PCP binding site[2].
-
Tissue Preparation: Homogenize rat forebrains in ice-cold 5 mM Tris-HCl buffer (pH 7.4). Causality: Ice-cold temperatures prevent enzymatic degradation of the receptors, ensuring structural integrity of the binding sites.
-
Incubation: Incubate 500 µg of membrane protein with 5 nM [³H]MK-801, 10 µM glutamate, 10 µM glycine, and varying concentrations of the test compound (1 nM to 100 µM) for 120 minutes at 25°C. Causality: Glutamate and glycine are required co-agonists to open the NMDAR channel, exposing the internal PCP binding site for the uncompetitive antagonists.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass filters, drastically reducing non-specific binding of the radioligand.
-
Washing: Wash filters three times with 3 mL of ice-cold buffer. Causality: The rapid drop in temperature halts the dissociation kinetics of the receptor-ligand complex, locking the bound radioligand in place for accurate measurement.
-
Quantification: Measure radioactivity via liquid scintillation counting. Calculate Ki values using the Cheng-Prusoff equation.
Protocol B: In Vitro DAT Monoamine Uptake Assay
This assay evaluates the compound's ability to inhibit dopamine reuptake[3].
-
Cell Culture: Seed HEK293 cells stably expressing human DAT into 96-well plates and culture until 80% confluent.
-
Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer and pre-incubate with the test compound for 15 minutes at 37°C. Causality: Pre-incubation allows the compound to reach thermodynamic equilibrium with the transporter before the substrate is introduced.
-
Uptake Phase: Add 20 nM [³H]Dopamine and incubate for exactly 10 minutes.
-
Termination: Remove the buffer rapidly and wash three times with ice-cold KRH buffer. Causality: The ice-cold wash instantly paralyses transporter dynamics, trapping the successfully internalized [³H]Dopamine inside the cell.
-
Lysis & Counting: Lyse the cells using 1% SDS and quantify the intracellular radioactivity to determine IC₅₀ values.
References
-
Wallach, J., et al. (2019). Syntheses and Analytical Characterizations of the Research Chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (Fluorolintane) and Five of Its Isomers. Drug Testing and Analysis, 11(8), 1144-1161. Available at:[Link]
-
Berger, M. L., et al. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Bioorganic & Medicinal Chemistry, 17(9), 3456-3462. Available at:[Link]
-
Wikipedia Contributors. (2024). 1,2-Diphenylethylamine. Wikipedia, The Free Encyclopedia. Available at:[Link]
Sources
- 1. 1,2-Diphenylethylamine - Wikipedia [en.wikipedia.org]
- 2. NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterizations of the 'legal high' fluorolintane and isomers - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Bioavailability and Metabolic Stability of Fluorinated Drug Candidates
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, fluorine has emerged as a transformative element.[1] Its strategic incorporation into drug candidates is a widely employed tactic to enhance pharmacokinetic and pharmacodynamic properties.[2] The unique attributes of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic fate, distribution, and overall efficacy.[3][4] This guide provides an in-depth comparison of methodologies for assessing the bioavailability and metabolic stability of fluorinated drug candidates, offering field-proven insights for researchers, scientists, and drug development professionals.
The rationale for fluorination often centers on improving a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] By blocking sites susceptible to metabolic attack, fluorine can significantly increase a compound's metabolic stability, leading to a longer half-life and improved oral bioavailability.[3][5] Furthermore, the introduction of fluorine can modulate a molecule's lipophilicity and pKa, which in turn affects its ability to permeate biological membranes and interact with its target.[1][6] However, the effects of fluorination are highly context-dependent and necessitate rigorous experimental validation.[1]
I. Decoding Metabolic Stability: A Comparative Analysis of In Vitro Assays
The liver is the primary site of drug metabolism, orchestrated largely by the cytochrome P450 (CYP) superfamily of enzymes.[7] These enzymes are responsible for the oxidative metabolism of the vast majority of drugs.[2] Therefore, early in vitro assessment of a candidate's susceptibility to hepatic metabolism is a cornerstone of drug discovery.[8]
A. Microsomal Stability Assays: A First Look at Phase I Metabolism
Human liver microsomes (HLMs), which are vesicles of the endoplasmic reticulum, are rich in CYP enzymes and are a standard tool for evaluating Phase I metabolism.[8][9]
Causality Behind Experimental Choices: The primary objective of an HLM assay is to determine a compound's intrinsic clearance (CLint), which reflects the rate of its metabolism by CYP enzymes.[10] This is a critical parameter for predicting in vivo hepatic clearance and oral bioavailability.[11] For fluorinated compounds, this assay is particularly valuable for identifying whether the fluorine substitution has successfully blocked a metabolic "soft spot."[5]
Self-Validating Protocol: Human Liver Microsomal Stability Assay [8][12]
-
Preparation: A stock solution of the fluorinated test compound is prepared in an organic solvent like DMSO.
-
Incubation Mixture: In a 96-well plate, human liver microsomes (typically 0.5-1.0 mg/mL final protein concentration) are added to a pre-warmed phosphate buffer (pH 7.4). The test compound is then added to this mixture at a final concentration of usually 1 µM.
-
Pre-incubation: The plate is pre-incubated at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation: The metabolic reaction is initiated by the addition of a pre-warmed NADPH regenerating system, which is essential for CYP enzyme activity.
-
Time Points and Quenching: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped (quenched) by adding a cold organic solvent, such as acetonitrile, containing an internal standard for analytical quantification.
-
Analysis: The samples are centrifuged to precipitate the microsomal proteins. The supernatant, containing the remaining parent compound, is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Interpretation: The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
B. Hepatocyte Stability Assays: A More Comprehensive Metabolic Picture
While microsomal assays are excellent for assessing Phase I metabolism, they lack the complete enzymatic machinery of an intact liver cell. Cryopreserved human hepatocytes offer a more holistic in vitro model, as they contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors and transporters.[8][13]
Causality Behind Experimental Choices: Hepatocyte assays provide a more comprehensive view of a compound's metabolic fate, including conjugation reactions (Phase II metabolism) that are not captured in microsomal assays.[8] This is crucial for fluorinated candidates, as changes in their electronic properties due to fluorine can sometimes influence their susceptibility to glucuronidation or sulfation.
Self-Validating Protocol: Cryopreserved Human Hepatocyte Stability Assay [13]
-
Hepatocyte Preparation: Cryopreserved human hepatocytes are thawed and suspended in an appropriate incubation medium.
-
Incubation Setup: The hepatocyte suspension is added to a multi-well plate. The fluorinated test compound and any positive controls are added to the wells at the desired final concentration (e.g., 1 µM).
-
Incubation: The plate is incubated at 37°C in a humidified incubator with 5% CO2, often with gentle shaking.
-
Sampling: Aliquots of the cell suspension are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination and Analysis: The reaction is quenched with a cold organic solvent containing an internal standard. The samples are then processed and analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Interpretation: Similar to the microsomal assay, the rate of disappearance of the parent compound is used to determine the in vitro half-life and intrinsic clearance.
Comparative Data Summary: Fluorinated vs. Non-Fluorinated Analogs
| Compound | Assay System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) | Reference |
| Non-Fluorinated Analog | Human Liver Microsomes | 8 | High | [7] |
| Fluorinated Analog (Begacestat) | Human Liver Microsomes | >96 | Low | [7] |
| SCH 48461 (Non-Fluorinated) | Rat Liver Microsomes | Metabolically Unstable | High | [3] |
| Ezetimibe (Fluorinated) | Rat Liver Microsomes | Metabolically Stable | Low | [3] |
This table presents illustrative data based on published case studies. Actual values will vary depending on the specific compounds and experimental conditions.
II. The Impact of Fluorination on Cytochrome P450 Metabolism
The introduction of fluorine can alter a molecule's interaction with CYP enzymes in several ways. The strong carbon-fluorine bond is significantly more resistant to oxidative cleavage than a carbon-hydrogen bond, a principle often referred to as "metabolic blocking."[14] Additionally, the high electronegativity of fluorine can lower the electron density of an aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes.[2] However, it's a misconception to attribute improved metabolic stability solely to C-F bond strength. Fluorination can also influence a drug's affinity for the enzyme's active site, thereby altering its metabolic profile.[2][7] In some instances, metabolic defluorination can occur, catalyzed by CYP enzymes, which can lead to the formation of potentially reactive metabolites.[14][15]
Caption: Impact of Fluorination on P450 Metabolism.
III. Assessing Bioavailability: From In Vitro Permeability to In Vivo Studies
Bioavailability (F) is the fraction of an administered drug that reaches the systemic circulation.[16] For orally administered drugs, this is influenced by factors such as solubility, membrane permeability, and first-pass metabolism in the gut wall and liver.[11]
A. In Vitro Permeability Assays
Before proceeding to costly in vivo studies, in vitro models can provide an early indication of a compound's potential for oral absorption.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay assesses a compound's ability to passively diffuse across an artificial lipid membrane. It is a useful screen for predicting passive absorption.
-
Caco-2 Cell Permeability Assay: Caco-2 cells are a human colon adenocarcinoma cell line that, when grown as a monolayer, differentiate to form tight junctions and express transporters, mimicking the intestinal epithelium. This assay can assess both passive and active transport mechanisms.
Causality Behind Experimental Choices: Fluorination often increases a molecule's lipophilicity, which can enhance its passive membrane permeability.[6][17] However, excessive lipophilicity can lead to poor aqueous solubility or increased susceptibility to efflux by transporters.[1] These in vitro assays help to strike the right balance.
B. In Vivo Pharmacokinetic Studies
The definitive measure of bioavailability is obtained from in vivo studies in animal models, and ultimately, in humans.[18][19]
Causality Behind Experimental Choices: In vivo studies integrate all the ADME processes and provide the most accurate picture of a drug's bioavailability.[18] These studies are essential for establishing pharmacokinetic parameters that guide dosage regimens.[18]
Self-Validating Protocol: Single-Dose Oral Bioavailability Study in Rodents
-
Animal Dosing: A defined dose of the fluorinated drug candidate is administered orally (e.g., by gavage) to a group of rodents (e.g., rats or mice). A separate group receives the same dose intravenously to serve as a reference for 100% bioavailability.
-
Blood Sampling: Blood samples are collected from each animal at multiple time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation and Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the area under the curve (AUC) for both oral and intravenous administration.
-
Bioavailability Calculation: The absolute oral bioavailability (F) is calculated as: F (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100
Comparative Data Summary: Impact of Fluorination on Bioavailability
| Drug | Key Fluorine-Containing Moiety | Impact on Bioavailability | Reference |
| Sofosbuvir | Fluorinated ribose | Enhanced oral bioavailability and stability against enzymatic degradation. | [1] |
| Fluoxetine | para-trifluoromethyl group | Improved oral absorption and CNS penetration. | [1] |
| Ezetimibe | para-fluorophenyl group | Improved intestinal absorption and metabolic stability. | [1] |
This table highlights examples where fluorination has been shown to positively impact bioavailability.
Caption: General workflow for assessing drug candidates.
IV. Conclusion: An Integrated Approach to Evaluation
The strategic incorporation of fluorine is a powerful tool in the medicinal chemist's arsenal for overcoming challenges related to metabolic instability and poor bioavailability.[1][4] However, success is not guaranteed and relies on a deep understanding of the subtle interplay between the physicochemical properties of the fluorinated candidate and the complex biological systems it will encounter. A multi-faceted approach, combining robust in vitro assays with definitive in vivo studies, is paramount for the successful development of fluorinated drug candidates. By rigorously assessing metabolic stability and bioavailability early in the discovery process, researchers can make more informed decisions, leading to the selection of candidates with a higher probability of clinical success.
References
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Bhattarai, P., Trombley, T., & Altman, R. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
- Park, B. K., & Kitteringham, N. R. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41, 443-470.
- Park, B. K., & Kitteringham, N. R. (n.d.). Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications.
- Bhattarai, P., Trombley, T., & Altman, R. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Yadav, V., Singh, R., Singh, P., & Singh, R. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 33.
- Isanbor, C., & O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 735-756.
- Benchchem. (n.d.). Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates.
- Shaik, S., Cohen, S., Wang, Y., Chen, H., Kumar, D., & Thiel, W. (2010). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. Chemical Reviews, 110(2), 949-999.
- Kumar, A., & Turos, E. (2025). Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. International Journal of Molecular Sciences, 26(8), 4436.
- Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
- Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter.
- Nagadurga, D. H. (2019). Bioavailability and Bioequivalence Studies.
- Research and Reviews. (2024, December 18). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity.
- Shargel, L., & Yu, A. B. C. (n.d.). Drug Product Performance, In Vivo: Bioavailability and Bioequivalence. AccessPharmacy.
- Slideshare. (n.d.). Drug product performance , in vivo: bioavailability and bioequivalence.
- Zawada, K., Kmieciak, D., & Rurarz, M. (2023). The Bioavailability of Drugs—The Current State of Knowledge. International Journal of Molecular Sciences, 24(24), 17351.
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Metabolic Stability Testing of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.
- Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
- Singh, V., & Singh, P. (2019). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 19(23), 2095-2106.
- Merck. (n.d.). Metabolic Stability Assays.
- Scott, A. D., & Horan, T. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- U.S. Food and Drug Administration. (2024, April 1). Data Integrity for In Vivo Bioavailability and Bioequivalence Studies.
- Groher, F., et al. (2014). A highly sensitive method for in vitro testing of fluorinated drug candidates using high-resolution continuum source molecular absorption spectrometry (HR-CS MAS). Analytical and Bioanalytical Chemistry, 406(14), 3431-3442.
- Singh, V., & Prajapati, S. K. (2020). Fluorinated scaffolds for antimalarial drug discovery. Expert Opinion on Drug Discovery, 15(5), 579-593.
- Obach, R. S. (2025). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 1-14.
- Johnson, B. F., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 481-496.
- El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6075.
- Vitale, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728.
- El-Faham, A., et al. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. malariaworld.org [malariaworld.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. nuvisan.com [nuvisan.com]
- 11. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. annualreviews.org [annualreviews.org]
- 15. researchgate.net [researchgate.net]
- 16. Drug product performance , in vivo: bioavailability and bioequivalence | PPTX [slideshare.net]
- 17. rroij.com [rroij.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Strategic Guide to Personal Protective Equipment for Handling 2-(2-Fluorophenyl)-1-phenylethan-1-amine
This document provides a comprehensive safety and operational framework for the handling of 2-(2-Fluorophenyl)-1-phenylethan-1-amine, a specialized research chemical. The procedural guidance herein is synthesized from established safety protocols for structurally analogous compounds, including primary aromatic amines and organofluorine molecules. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a rigorous, risk-based approach is paramount. All operations must be preceded by a thorough, site-specific hazard assessment conducted by trained laboratory personnel.[1][2][3]
Hazard Analysis: A Predictive Assessment
The molecular structure of 2-(2-Fluorophenyl)-1-phenylethan-1-amine incorporates three key functional groups that dictate its potential hazards:
-
Primary Amine (-NH2): Primary amines, particularly aromatic amines, are frequently associated with corrosive properties, causing severe skin burns and eye damage.[4][5] They can be harmful if swallowed, inhaled, or absorbed through the skin.[4][6] Some amines may also act as sensitizers, leading to allergic reactions upon repeated exposure.
-
Phenyl Groups (C6H5): These aromatic rings imply that the compound is likely a solid or a high-boiling point liquid. While generally stable, they form the backbone of many biologically active and potentially toxic compounds.
-
Organofluorine Moiety (C-F): The carbon-fluorine bond is exceptionally strong, but metabolic processes or combustion can release highly toxic and corrosive species, such as hydrogen fluoride (HF).[7][8] Organofluorine compounds require careful handling to prevent thermal decomposition and environmental release.[7]
Based on these structural alerts, 2-(2-Fluorophenyl)-1-phenylethan-1-amine should be treated as a hazardous substance with potential for corrosivity, toxicity, and skin/eye irritation.
Personal Protective Equipment (PPE) Protocol
A multi-tiered approach to PPE is required, escalating protection based on the specific handling procedure. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense and are mandatory for all handling operations.[1][9]
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Weighing, solution prep, transfers <100 mL) | ANSI Z87.1 compliant safety glasses with side shields.[9] | Nitrile gloves (minimum 4 mil thickness). Double-gloving recommended. | Fully-buttoned, long-sleeved laboratory coat.[9] | Not required if all work is conducted within a certified chemical fume hood. |
| Large-Scale Operations (>100 mL or synthesis) | Chemical splash goggles. A face shield is strongly recommended over goggles.[10][11] | Chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile). Consult manufacturer breakthrough times. | Chemical-resistant apron over a laboratory coat.[9] | Not required if all work is conducted within a certified chemical fume hood. |
| Spill Cleanup / Emergency | Chemical splash goggles and a full-face shield.[11] | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber, Viton). | Chemical-resistant suit or disposable coveralls. | Air-purifying respirator (APR) with organic vapor/acid gas cartridges, or a Self-Contained Breathing Apparatus (SCBA) for major spills. |
Causality of PPE Selection:
-
Eye Protection: Escalates from glasses to goggles/face shields to protect against increasing risks of splashes and aerosols. Amines can cause severe, irreversible eye damage.[4][5]
-
Hand Protection: Nitrile gloves offer good initial protection for small-scale handling. For prolonged contact or larger volumes, more robust materials like neoprene or butyl rubber are necessary due to the potential for amines to permeate standard lab gloves.[9][11]
-
Body Protection: A lab coat is standard, but a chemical-resistant apron provides an essential barrier against corrosive spills during larger-scale work.[9]
-
Respiratory Protection: All routine work must be performed in a fume hood to prevent inhalation of vapors or aerosols.[1][9] Respirators are reserved for emergency situations where the fume hood's containment may be breached or inadequate.[12][13]
Operational and Disposal Plans
A self-validating system of protocols ensures safety from chemical receipt to waste disposal.
The following diagram outlines the mandatory workflow for handling 2-(2-Fluorophenyl)-1-phenylethan-1-amine.
Caption: Workflow for the safe handling of 2-(2-Fluorophenyl)-1-phenylethan-1-amine.
Prompt and correct action is critical in the event of a spill. The response is dictated by the spill's magnitude.[12]
Incidental (Minor) Spill (<100 mL and contained within a fume hood):
-
Alert Personnel: Notify others in the immediate area.[12]
-
Don PPE: Upgrade to spill-level PPE (goggles, face shield, chemical-resistant gloves/apron).
-
Containment: Create a dike around the spill using an inert absorbent material like vermiculite or sand.[14][15] Do NOT use combustible materials like paper towels.[16]
-
Neutralization (Optional but Recommended): Cautiously neutralize the spill by covering it with a weak acid absorbent, such as citric acid or sodium bisulfate. Use pH paper to confirm neutralization.[14][16]
-
Collection: Sweep up the absorbed material from the outside in, placing it into a clearly labeled, sealed container for hazardous waste.[12][14]
-
Decontaminate: Clean the spill surface with soap and water. Collect the rinse water as hazardous waste.[12]
-
Restock: Replenish all used spill kit materials immediately.[12]
Major Spill (>100 mL or outside of a fume hood):
-
EVACUATE: Immediately alert all personnel and evacuate the laboratory, closing the door behind you to confine vapors.[12][13]
-
NOTIFY: Call your institution's emergency number (e.g., 911) and Environmental Health & Safety (EHS) department.[12][13]
-
SECURE: Prevent re-entry to the area.
-
ASSIST: Provide emergency responders with the chemical name and any available safety information.
Do not attempt to clean up a major spill unless you are a trained member of an emergency response team.[13]
All materials contaminated with 2-(2-Fluorophenyl)-1-phenylethan-1-amine must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][10]
-
Solid Waste: Contaminated gloves, absorbent materials, and disposable labware should be collected in a designated, sealed, and clearly labeled hazardous waste container.[10]
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a compatible, sealed, and labeled hazardous waste container. Segregate halogenated and non-halogenated waste streams as required by your institution.[17]
-
"Empty" Containers: The original chemical container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste.
Never dispose of this chemical or its waste down the drain.[10]
References
- Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
- What are the Health and Safety Guidelines for Using Amines? (n.d.). AplusTopper.
- Chemical Storage in Research Labs: Safety & Compliance. (n.d.). Apollo Scientific.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). AplusTopper.
- Chemical Safety in Research and Teaching. (n.d.). New Mexico State University.
- Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety.
- Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. (2023). ACS Publications.
- Personal protective equipment for handling Amino-PEG6-amine. (2025). BenchChem.
- Chemical Spill Procedures. (n.d.). Cornell University Environmental Health and Safety.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications.
- Safety Data Sheet for (S)-(−)-α-Methylbenzylamine. (2025). Sigma-Aldrich.
- Safety Data Sheet for 2-Phenylethylamine. (2025). CPAchem Ltd.
- Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London.
- Laboratory Chemical Spill Cleanup and Response Guide. (2023). The City University of New York (CUNY).
- Personal protective equipment for handling Tris(2-pyridylmethyl)amine. (2025). BenchChem.
- Safety Data Sheet for (R)-(-)-2-Amino-1-phenylethanol. (2025). Fisher Scientific.
- Chemical Spill. (2025). University of Illinois Division of Research Safety.
- Chemical spill cleanup procedures. (2021). J&K Scientific LLC.
- Fluorine Safety. (n.d.). Purdue University Department of Chemistry.
- LCSS: FLUORINE. (n.d.). National Academies of Sciences, Engineering, and Medicine.
- Fluorine. (n.d.). Rutgers University Environmental Health and Safety.
- Safety Data Sheet for FLUORINE in ARGON, HELIUM, KRYPTON, NEON, NITROGEN or XENON. (2019). Airgas.
- Safety Data Sheet for 2-PHENYLETHYLAMINE. (n.d.). Chemwatch.
Sources
- 1. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 2. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. fishersci.com [fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 8. LCSS: FLUORINE [web.stanford.edu]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 13. Chemical Spill | Division of Research Safety | Illinois [drs.illinois.edu]
- 14. qmul.ac.uk [qmul.ac.uk]
- 15. ccny.cuny.edu [ccny.cuny.edu]
- 16. jk-sci.com [jk-sci.com]
- 17. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
